molecular formula C15H8N2O B181927 11H-Indeno[1,2-b]quinoxalin-11-one CAS No. 6954-91-2

11H-Indeno[1,2-b]quinoxalin-11-one

Cat. No.: B181927
CAS No.: 6954-91-2
M. Wt: 232.24 g/mol
InChI Key: GUGBQOJXKJAMTE-UHFFFAOYSA-N
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Description

11H-Indeno[1,2-b]quinoxalin-11-one is a versatile nitrogen-containing heterocyclic compound that serves as a key scaffold in medicinal chemistry and materials science research. This planar fused ring system is recognized as a valuable intermediate in organic synthesis and has been investigated for applications ranging from organic semiconductors to dyes . In biomedical research, this compound and its derivatives, particularly the oxime analogs, have emerged as a novel class of potent c-Jun N-terminal kinase (JNK) inhibitors . JNKs are central to numerous physiologic and pathologic processes, including inflammation, apoptosis, and ischemia-reperfusion injury. Inhibiting JNK signaling with this compound provides a research tool for studying pathways involved in conditions such as rheumatoid arthritis, neurodegenerative diseases, and insulin resistance . Furthermore, studies show that derivatives of this compound can interact with calf thymus DNA via intercalation, indicating a potential mechanism for its investigated antitumor activity and providing insights for rational drug design . The compound is classically synthesized via a condensation reaction between ninhydrin and o-phenylenediamine . This product is provided for research purposes as a solid and should be stored sealed in a dry environment. This product is For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

indeno[1,2-b]quinoxalin-11-one
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InChI

InChI=1S/C15H8N2O/c18-15-10-6-2-1-5-9(10)13-14(15)17-12-8-4-3-7-11(12)16-13/h1-8H
Source PubChem
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InChI Key

GUGBQOJXKJAMTE-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C1=CC=C2C(=C1)C3=NC4=CC=CC=C4N=C3C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C15H8N2O
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DSSTOX Substance ID

DTXSID30219805
Record name 11H-Indeno(1,2-b)quinoxalin-11-one
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Molecular Weight

232.24 g/mol
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CAS No.

6954-91-2
Record name 11H-Indeno[1,2-b]quinoxalin-11-one
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Record name 11H-Indeno[1,2-b]quinoxalin-11-one
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Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 11H-indeno[1,2-b]quinoxalin-11-one from Ninhydrin

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Protocol and Mechanistic Exploration for Researchers, Scientists, and Drug Development Professionals

Abstract

The synthesis of 11H-indeno[1,2-b]quinoxalin-11-one, a heterocyclic scaffold of significant interest in medicinal chemistry, is a cornerstone reaction for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the synthesis of this important compound via the condensation of ninhydrin with o-phenylenediamine. This document delves into the underlying chemical principles, offers a detailed, field-tested experimental protocol, and explores the mechanistic intricacies of the reaction. Furthermore, it discusses the critical aspects of product characterization and the significant applications of the resulting indenoquinoxaline framework in the landscape of modern drug discovery.

Introduction: The Significance of the Indenoquinoxaline Scaffold

The nitrogen-containing heterocyclic compound, this compound, represents a privileged structural motif in the realm of organic and medicinal chemistry.[1] Its rigid, planar, and polycyclic aromatic structure makes it an ideal candidate for intercalation with biological macromolecules, such as DNA, and for interaction with the active sites of various enzymes.[2]

Derivatives of the indenoquinoxaline core have demonstrated a wide array of pharmacological activities, including anti-inflammatory, anti-tumor, and anti-depressant effects.[3] Notably, this scaffold is a key component in the development of c-Jun N-terminal kinase (JNK) inhibitors, which are being investigated for the treatment of neuroinflammatory diseases, ischemia-reperfusion injuries, and certain types of cancer.[3][4] The title compound serves not only as a biologically active molecule in its own right but also as a crucial building block for the synthesis of more complex and functionally diverse spiro-heterocyclic frameworks.[5]

This guide focuses on the most direct and efficient synthesis of this compound, the condensation reaction between ninhydrin and o-phenylenediamine. This reaction, a variation of the Körner–Hinsberg quinoxaline synthesis, provides a reliable and scalable route to this valuable chemical entity.[6]

The Chemical Rationale: A Mechanistic Deep Dive

The formation of this compound from ninhydrin and o-phenylenediamine is a classic acid-catalyzed condensation-cyclization reaction. Understanding the mechanism is paramount for optimizing reaction conditions and predicting potential side reactions.

The reaction proceeds through a series of well-defined steps:

  • Nucleophilic Attack: The reaction is initiated by the nucleophilic attack of one of the amino groups of o-phenylenediamine on one of the carbonyl carbons of ninhydrin. Ninhydrin, in its hydrated form (2,2-dihydroxyindane-1,3-dione), is in equilibrium with its more reactive tri-carbonyl form, which is susceptible to nucleophilic addition.[7]

  • Formation of a Hemiaminal Intermediate: This initial attack leads to the formation of a hemiaminal intermediate.

  • Dehydration and Imine Formation: The hemiaminal readily loses a molecule of water to form a Schiff base (imine) intermediate.

  • Intramolecular Cyclization: The second amino group of the o-phenylenediamine moiety then attacks the adjacent carbonyl group in an intramolecular fashion. This cyclization step is sterically favored and leads to the formation of a dihydroxydihydroindenoquinoxaline intermediate.

  • Final Dehydration (Aromatization): The reaction is driven to completion by the elimination of two molecules of water from this intermediate, resulting in the formation of the stable, aromatic this compound.

The overall transformation is a robust and high-yielding process, often proceeding cleanly under mild conditions.

Experimental Protocol: A Step-by-Step Guide

This section provides a detailed, self-validating protocol for the synthesis of this compound. The procedure outlined below is a synthesis of established methods and can be adapted based on the available laboratory resources.

Reagents and Materials
Reagent/MaterialFormulaMolar Mass ( g/mol )PuritySupplier
NinhydrinC₉H₆O₄178.14≥98%Standard chemical supplier
o-PhenylenediamineC₆H₈N₂108.14≥99%Standard chemical supplier
EthanolC₂H₅OH46.07Reagent gradeStandard chemical supplier
Acetic Acid (optional catalyst)CH₃COOH60.05GlacialStandard chemical supplier
Round-bottom flask---Standard laboratory glassware
Reflux condenser---Standard laboratory glassware
Magnetic stirrer and stir bar---Standard laboratory equipment
Heating mantle or oil bath---Standard laboratory equipment
Buchner funnel and filter paper---Standard laboratory glassware
Thin-Layer Chromatography (TLC) plates---Silica gel 60 F₂₅₄
Reaction Workflow Diagram

Synthesis_Workflow cluster_reactants Reactants & Solvent cluster_reaction Reaction Setup cluster_workup Work-up & Purification cluster_product Final Product Ninhydrin Ninhydrin Mixing Dissolve & Mix in Flask Ninhydrin->Mixing OPD o-Phenylenediamine OPD->Mixing Solvent Ethanol Solvent->Mixing Reflux Heat under Reflux (e.g., 2-4 hours) Mixing->Reflux Cooling Cool to Room Temp. Reflux->Cooling Precipitation Precipitate Formation Cooling->Precipitation Filtration Filter & Wash with Ethanol Precipitation->Filtration Drying Dry the Product Filtration->Drying Product This compound Drying->Product

Caption: A schematic overview of the synthesis workflow.

Step-by-Step Procedure
  • Reactant Preparation: In a 250 mL round-bottom flask, dissolve 1.78 g (10 mmol) of ninhydrin in 100 mL of ethanol. Stir the solution using a magnetic stirrer until the ninhydrin is completely dissolved.

  • Addition of o-Phenylenediamine: To the stirred solution, add 1.08 g (10 mmol) of o-phenylenediamine. A color change may be observed upon addition.

  • Catalyst Addition (Optional): For a catalyzed reaction, a catalytic amount of glacial acetic acid (e.g., 5-10 drops) can be added at this stage. However, the reaction proceeds efficiently without a catalyst, albeit potentially requiring a longer reflux time.

  • Reflux: Equip the flask with a reflux condenser and heat the reaction mixture to reflux using a heating mantle or an oil bath. Maintain a gentle reflux for 2-4 hours.

  • Reaction Monitoring: The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate, 7:3 v/v). The disappearance of the starting materials and the appearance of a new, less polar spot corresponding to the product indicate the completion of the reaction.

  • Product Isolation: After the reaction is complete, remove the heat source and allow the mixture to cool to room temperature. As the solution cools, a yellow crystalline precipitate of this compound will form.

  • Filtration and Washing: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold ethanol to remove any soluble impurities.

  • Drying: Dry the purified product in a vacuum oven or air-dry to a constant weight. The expected yield is typically in the range of 85-95%.

Product Characterization: A Self-Validating System

Thorough characterization of the synthesized this compound is essential to confirm its identity and purity. The following analytical techniques are recommended:

Physical Properties
  • Appearance: Yellow crystalline solid.

  • Melting Point: Approximately 238-240 °C.

  • Solubility: Soluble in chloroform, DMSO, and DMF; sparingly soluble in ethanol.

Spectroscopic Data
  • ¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is expected to show signals corresponding to the eight aromatic protons. The chemical shifts (δ) will be in the range of 7.5-8.5 ppm. The protons on the indeno- portion and the quinoxaline portion will exhibit characteristic splitting patterns (doublets, triplets, or multiplets) based on their coupling with neighboring protons.

  • ¹³C NMR (100 MHz, CDCl₃): The carbon NMR spectrum will display signals for all 15 carbon atoms in the molecule. The carbonyl carbon (C=O) will appear at a characteristic downfield shift (around 180-190 ppm). The remaining aromatic and quaternary carbons will resonate in the region of 120-160 ppm.

  • Mass Spectrometry (ESI-MS): The mass spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 233.07.[8]

  • Infrared (IR) Spectroscopy (KBr): The IR spectrum will exhibit a strong absorption band for the carbonyl group (C=O) stretching vibration, typically around 1710-1730 cm⁻¹. Characteristic bands for C=N and aromatic C=C stretching will also be present in the 1500-1650 cm⁻¹ region.

Crystallographic Data

The definitive structural confirmation of this compound has been achieved through single-crystal X-ray diffraction. The analysis reveals a nearly planar fused ring system, a key feature contributing to its biological activity.[9]

Applications in Drug Development

The this compound scaffold is a versatile platform for the development of new therapeutic agents. Its derivatives have been extensively explored for various medicinal applications:

  • c-Jun N-terminal Kinase (JNK) Inhibition: As previously mentioned, this is one of the most promising areas of research for indenoquinoxaline derivatives. By modifying the core structure, potent and selective JNK inhibitors have been developed with potential applications in treating neurodegenerative diseases, inflammatory conditions, and cancer.[3][4]

  • Anticancer Agents: The planar nature of the indenoquinoxaline system allows for effective DNA intercalation, leading to the inhibition of DNA replication and transcription in cancer cells.[2] This mechanism, coupled with the potential for enzyme inhibition, makes these compounds attractive candidates for anticancer drug development.

  • Antiviral and Antimicrobial Activity: Various derivatives have shown promising activity against a range of viruses and bacteria, expanding the potential therapeutic utility of this chemical class.

The synthesis of this compound is the critical first step in accessing a vast chemical space of potentially life-saving drugs.

Conclusion

The condensation of ninhydrin and o-phenylenediamine provides a reliable, efficient, and scalable route to this compound. This guide has provided a detailed protocol, a mechanistic rationale, and a comprehensive overview of the characterization and application of this important heterocyclic compound. The inherent versatility and significant biological activity of the indenoquinoxaline scaffold ensure that it will remain a focal point of research in medicinal chemistry and drug development for the foreseeable future.

References

  • This compound 2-(4-ethylbenzylidene)hydrazone. (2021). MDPI. Retrieved from [Link]

  • Recent advancement in the synthesis of diverse spiro-indeno[1,2-b]quinoxalines: a review. (2021). RSC Publishing. Retrieved from [Link]

  • Ghalib, R. M., Hashim, R., Sulaiman, O., Hemamalini, M., & Fun, H. K. (2010). 11H-Indeno-[1,2-b]quinoxalin-11-one. Acta Crystallographica Section E: Structure Reports Online, 66(6), o1494. Retrieved from [Link]

  • Sharma, A., Kaur, G., Singh, D., Gupta, V. K., & Banerjee, B. (2022). A General Method for the Synthesis of 11H-Indeno[1,2-B]Quinoxalin- 11-Ones and 6H-Indeno[1,2-B]Pyrido[3,2-E]Pyrazin-6-One Derivatives Using Mandelic Acid as an Efficient Organo-catalyst at Room Temperature. Current Organocatalysis, 9(1), 53-61. Retrieved from [Link]

  • Singh, R., Bhardwaj, D., & Saini, M. R. (2021). Recent advancement in the synthesis of diverse spiro-indeno[1,2-b]quinoxalines: a review. RSC advances, 11(8), 4583-4615. Retrieved from [Link]

  • Jasouri, S., Khalafy, J., & Badali, M. (2015). Synthesis of 9H-Indeno [1, 2-b] Pyrazine and 11H-Indeno [1, 2-b] Quinoxaline Derivatives in One-step Reaction from 2-Bromo-4-chloro-1-indanone. Flinders University.
  • A General Method for the Synthesis of 11H-Indeno[1,2-B]Quinoxalin- 11-Ones and 6H-Indeno[1,2-B]Pyrido[3,2-E]Pyrazin-6-One Derivatives Using Mandelic Acid as an Efficient Organo-Catalyst at Room Temperature. (2022). ResearchGate. Retrieved from [Link]

  • 6,7,8,9-Tetrafluoro-11H-indeno[1,2-b]quinoxalin-11-one. (2025). MDPI. Retrieved from [Link]

  • Methods of Preparation of Quinoxalines. (2023). Encyclopedia.pub. Retrieved from [Link]

  • Discovery of Indeno[1,2-b]quinoxaline Derivatives as Potential Anticancer Agents. (2025). ResearchGate. Retrieved from [Link]

  • Chen, L., Hu, J., & Sun, H. S. (2021). 7,8-Dimethyl-11H-indeno[1,2-b]quinoxalin-11-one. IUCrData, 6(2), x210018. Retrieved from [Link]

  • Wan, J. P., & Wei, L. (2016). Quinoxaline Synthesis by Domino Reactions. College of Chemistry and Chemical Engineering, Jiangxi Normal. Retrieved from [Link]

  • Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. (n.d.). IntechOpen. Retrieved from [Link]

  • 11H-INDENO(1,2-b)QUINOXALIN-11-ONE. (n.d.). PubChem. Retrieved from [Link]

  • Proposed mechanism for reaction of ninhydrin, 1,2-phenylenediamine,... (n.d.). ResearchGate. Retrieved from [Link]

  • The Ninhydrin Reaction Revisited: Optimisation and Application for Quantification of Free Amino Acids. (2023). PMC - NIH. Retrieved from [Link]

  • A General Method for the Synthesis of 11H-Indeno[1,2-B]Quinoxalin- 11-Ones and 6H-Indeno[1,2-B]Pyrido[3,2-E]Pyrazin-6-One Derivatives Using Mandelic Acid as an Efficient Organo-Catalyst at Room Temperature. (2025). ResearchGate. Retrieved from [Link]

  • Ninhydrin. (n.d.). Wikipedia. Retrieved from [Link]

  • Ninhydrin – Knowledge and References. (n.d.). Taylor & Francis. Retrieved from [Link]

  • The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. (2025). Preprints.org. Retrieved from [Link]

Sources

The Crystalline Architecture of 11H-indeno[1,2-b]quinoxalin-11-one Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of the crystal structure of 11H-indeno[1,2-b]quinoxalin-11-one and its derivatives, a class of compounds with significant potential in medicinal chemistry. For researchers, crystallographers, and drug development professionals, understanding the three-dimensional structure of these molecules is paramount for elucidating structure-activity relationships (SAR) and designing next-generation therapeutics. This document delves into the synthesis, crystal packing, and biological relevance of these fascinating heterocyclic systems, offering field-proven insights into their chemical and physical properties.

Introduction: The Therapeutic Promise of the Indenoquinoxaline Scaffold

The this compound core is a rigid, planar heterocyclic system that has garnered considerable attention as a privileged scaffold in drug discovery. Its unique electronic and steric properties make it an ideal starting point for the development of potent and selective inhibitors of various biological targets. Notably, derivatives of this scaffold have demonstrated significant activity as c-Jun N-terminal kinase (JNK) inhibitors, which are implicated in a range of inflammatory diseases, neurodegenerative disorders, and cancer.[1][2][3][4][5] The planarity of the fused ring system allows for effective intercalation with DNA and interaction with the ATP-binding sites of kinases, making it a versatile platform for therapeutic intervention.

This guide will dissect the crystal structures of the parent molecule and several key derivatives, providing a comprehensive analysis of how substituent modifications influence molecular geometry, crystal packing, and, ultimately, biological activity.

The Parent Scaffold: this compound

The foundational molecule, this compound, serves as a crucial benchmark for understanding the structural nuances of its derivatives.

Molecular Geometry

The crystal structure of the parent compound reveals a highly planar fused ring system, with only minor deviations from planarity.[6] This inherent flatness is a key feature of the scaffold, facilitating π-π stacking interactions that are often crucial for binding to biological targets. The molecule consists of an indanone moiety fused to a quinoxaline ring system.

Crystal Packing and Intermolecular Interactions

In the solid state, molecules of this compound are primarily organized through weak intermolecular C—H···O and C—H···N hydrogen bonds. These interactions, while not as strong as conventional hydrogen bonds, play a significant role in stabilizing the crystal lattice. The packing arrangement is characterized by herringbone motifs, a common feature for planar aromatic molecules.

The Impact of Substitution on Crystal Structure: A Comparative Analysis

The true therapeutic potential of the this compound scaffold is unlocked through the strategic placement of various substituents. This section explores the crystal structures of several key derivatives and analyzes the influence of these modifications on the molecular and supramolecular architecture.

Electron-Donating Substituents: 7,8-Dimethyl-11H-indeno[1,2-b]quinoxalin-11-one

The introduction of electron-donating methyl groups at the 7 and 8 positions of the quinoxaline ring has a subtle but measurable effect on the crystal structure.

  • Molecular Geometry: The fused ring system remains largely planar, with the methyl groups lying nearly in the same plane.[7]

  • Crystal Packing: The presence of the methyl groups introduces additional C—H···π interactions, which contribute to a more intricate packing arrangement compared to the parent compound.

Electron-Withdrawing Substituents: 6,7,8,9-Tetrafluoro-11H-indeno[1,2-b]quinoxalin-11-one

The perfluorination of the benzene ring of the quinoxaline moiety dramatically alters the electronic properties and intermolecular interactions of the molecule.

  • Molecular Geometry: The core scaffold maintains its planarity.

  • Crystal Packing: The highly electronegative fluorine atoms introduce the possibility of C—H···F and F···F interactions, leading to a significantly different packing motif.[8] These interactions can influence the solubility and bioavailability of the compound. The introduction of fluorine can lead to a shift from herringbone to layered packing structures, driven by a combination of hydrogen bonding and π-stacking.[9][10]

Steric Bulk at the 11-Position: 11,11-Diphenyl-11H-indeno[1,2-b]quinoxaline

Replacing the carbonyl oxygen at the 11-position with two phenyl groups introduces significant steric hindrance and fundamentally alters the molecular geometry.

  • Molecular Geometry: The planarity of the indenoquinoxaline ring system is distorted. The two pendant phenyl rings are nearly perpendicular to each other and are twisted with respect to the fused ring system.[11][12][13][14]

  • Crystal Packing: The bulky phenyl groups dominate the crystal packing, leading to a complex three-dimensional network stabilized by weak aromatic π–π stacking and C—H···π interactions.[11][13]

Spirocyclic Derivatives

Crystallographic Data Summary

CompoundFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)Ref.
This compoundC₁₅H₈N₂OOrthorhombicPca2₁23.6883.786211.5730909090[6]
7,8-Dimethyl derivativeC₁₇H₁₂N₂OOrthorhombicPna2₁14.3015.68915.367909090[7]
6,7,8,9-Tetrafluoro derivativeC₁₅H₄F₄N₂OOrthorhombicP2₁2₁2₁5.55816.202834.309909090[8]
11,11-Diphenyl derivativeC₂₇H₁₈N₂MonoclinicP2₁/c10.37516.51611.4939098.4190[11]

Structure-Activity Relationship (SAR) Insights for JNK Inhibition

The structural data presented above provides a foundation for understanding the SAR of this compound derivatives as JNK inhibitors.

  • Planarity and π-Interactions: The planar nature of the core scaffold is crucial for intercalation into the ATP-binding pocket of JNKs.

  • Substituents on the Quinoxaline Ring: Modifications at the 7 and 8 positions with small, lipophilic groups can enhance binding affinity. Conversely, bulky substituents may be detrimental.

  • The 11-Position: The carbonyl group at the 11-position can act as a hydrogen bond acceptor. Conversion to an oxime introduces a hydrogen bond donor and can significantly increase potency.[1][2][3][4] The E-configuration of the oxime appears to be favored for activity.[5]

SAR_JNK_Inhibitors Scaffold This compound Scaffold Planarity Planar Fused Rings Scaffold->Planarity Position11 C11 Carbonyl/Oxime Scaffold->Position11 QuinoxalineRing Quinoxaline Ring (Positions 7 & 8) Scaffold->QuinoxalineRing PiStacking π-π Stacking with Kinase Residues Planarity->PiStacking JNK_Binding JNK Binding Affinity PiStacking->JNK_Binding Hbond Hydrogen Bonding (Acceptor/Donor) Position11->Hbond Hbond->JNK_Binding Substituents Substituent Effects (Electronic & Steric) QuinoxalineRing->Substituents Substituents->JNK_Binding

Caption: Key structural features of this compound derivatives influencing JNK binding affinity.

Experimental Protocols

General Synthesis of this compound Derivatives

The synthesis of the this compound core is typically achieved through the condensation of ninhydrin with a substituted o-phenylenediamine.

Step-by-Step Methodology:

  • Reactant Preparation: Dissolve equimolar amounts of ninhydrin and the appropriately substituted o-phenylenediamine in a suitable solvent, such as ethanol or acetic acid.

  • Reaction: Heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography.

  • Isolation: Upon completion, cool the reaction mixture to room temperature. The product often precipitates out of solution and can be collected by filtration.

  • Purification: The crude product can be purified by recrystallization from an appropriate solvent (e.g., ethanol, chloroform) to yield the desired this compound derivative.

Synthesis_Workflow Start Ninhydrin + Substituted o-phenylenediamine Solvent Dissolve in Ethanol or Acetic Acid Start->Solvent Reflux Heat to Reflux Solvent->Reflux TLC Monitor by TLC Reflux->TLC Cool Cool to Room Temperature TLC->Cool Filter Filter Precipitate Cool->Filter Recrystallize Recrystallize from appropriate solvent Filter->Recrystallize Product Pure this compound Derivative Recrystallize->Product

Caption: General synthetic workflow for this compound derivatives.

Single Crystal Growth for X-ray Diffraction

Obtaining high-quality single crystals is essential for accurate structure determination. The following is a generalized protocol; optimal conditions will vary depending on the specific derivative.

Step-by-Step Methodology:

  • Purification: Ensure the compound is of the highest possible purity. Impurities can inhibit crystal growth.

  • Solvent Selection: Choose a solvent in which the compound has moderate solubility. A solvent system (a mixture of a good solvent and a poor solvent) can also be effective.

  • Slow Evaporation:

    • Prepare a nearly saturated solution of the compound in the chosen solvent in a clean vial.

    • Cover the vial with a cap that has a small hole or with parafilm punctured with a needle.

    • Allow the solvent to evaporate slowly in a vibration-free environment over several days to weeks.

  • Slow Cooling:

    • Prepare a saturated solution of the compound at an elevated temperature.

    • Allow the solution to cool slowly to room temperature, and then transfer it to a refrigerator or cold room.

  • Vapor Diffusion:

    • Place a concentrated solution of the compound in a small, open vial.

    • Place this vial inside a larger, sealed container that contains a solvent in which the compound is poorly soluble but which is miscible with the solvent of the compound's solution.

    • The precipitant vapor will slowly diffuse into the compound's solution, reducing its solubility and promoting crystallization.

Single-Crystal X-ray Diffraction (SC-XRD) Data Collection and Structure Refinement
  • Crystal Mounting: A suitable single crystal is mounted on a goniometer head.

  • Data Collection: The crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam. Diffraction data are collected at a specific temperature (often 100 K to reduce thermal motion).

  • Structure Solution and Refinement: The collected diffraction data are used to solve the crystal structure using direct methods or Patterson methods. The structural model is then refined using full-matrix least-squares on F².

Conclusion and Future Directions

The crystal structures of this compound derivatives provide invaluable insights into their chemical behavior and biological activity. The planarity of the core scaffold, combined with the diverse array of possible substitutions, makes this a highly tunable platform for drug design. Future research should focus on expanding the library of structurally characterized derivatives, particularly those with novel substitution patterns and spirocyclic modifications. A deeper understanding of the interplay between molecular geometry, crystal packing, and biological function will undoubtedly accelerate the development of new and effective therapeutics based on this remarkable heterocyclic system.

References

  • Chen, L., Hu, J., & Sun, H.-S. (2020). 11,11-Diphenyl-11H-indeno[1,2-b]quinoxaline. IUCrData, 5(9), x201213. [Link]

  • Schepetkin, I. A., et al. (2019). Synthesis, Biological Evaluation, and Molecular Modeling of 11H-indeno[1,2-b]quinoxalin-11one Derivatives and Tryptanthrin-6-Oxime as c-Jun N-terminal Kinase Inhibitors. European Journal of Medicinal Chemistry, 183, 111690. [Link]

  • Schepetkin, I. A., et al. (2021). Novel c-Jun N-Terminal Kinase (JNK) Inhibitors with an this compound Scaffold. Molecules, 26(18), 5688. [Link]

  • Chen, L., Hu, J., & Sun, H.-S. (2020). 11,11-Diphenyl-11 H-indeno-[1,2- b]quinoxaline. IUCrData, 5(Pt 9), x201213. [Link]

  • Chen, L., Hu, J., & Sun, H.-S. (2020). 11,11-Diphenyl-11H-indeno[1,2-b]quinoxaline. Acta Crystallographica Section E: Crystallographic Communications, 76(Pt 9), 1409–1412. [Link]

  • Khlebnikov, A. I., et al. (2021). Novel c-Jun N-Terminal Kinase (JNK) Inhibitors with an 11 H-Indeno[1,2- b]quinoxalin-11-one Scaffold. Molecules, 26(18), 5688. [Link]

  • Schepetkin, I. A., et al. (2019). Synthesis, biological evaluation, and molecular modeling of this compound derivatives and tryptanthrin-6-oxime as c-Jun N-terminal kinase inhibitors. European Journal of Medicinal Chemistry, 183, 111690. [Link]

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The Spectroscopic Fingerprint of a Privileged Scaffold: A Technical Guide to 11H-indeno[1,2-b]quinoxalin-11-one

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of the spectroscopic techniques used to characterize 11H-indeno[1,2-b]quinoxalin-11-one , a heterocyclic ketone of significant interest in medicinal chemistry and materials science. This fused aromatic system serves as a "privileged scaffold," forming the core of molecules with diverse biological activities, including potent c-Jun N-terminal kinase (JNK) inhibitors, as well as potential anticancer and antimicrobial agents.[1][2] A thorough understanding of its spectroscopic properties is paramount for unambiguous structural confirmation, purity assessment, and the rational design of novel derivatives.

This document is structured to provide not just the spectral data, but also the underlying principles and practical considerations for each analytical technique. We will delve into Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy, offering a comprehensive analytical portrait of this important molecule.

Molecular Structure and Numbering

A clear understanding of the molecular structure is essential for interpreting spectroscopic data. The numbering scheme for this compound, as adopted by IUPAC, is presented below. This numbering will be used for all spectral assignments.

Caption: Molecular structure and numbering of this compound.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is characterized by a series of signals in the aromatic region, corresponding to the eight protons of the fused ring system. The chemical shifts are influenced by the electron-withdrawing effects of the quinoxaline nitrogens and the carbonyl group, as well as by the anisotropic effects of the aromatic rings.

Expected Chemical Shifts and Multiplicities:

Based on data from derivatives and spectral databases, the protons on the terminal benzene rings are expected to be the most deshielded.[3] The protons of the indeno- portion will also reside in the aromatic region.

Proton(s) Expected Chemical Shift (ppm) Multiplicity
H-1, H-4~8.2 - 8.4Doublet of doublets
H-2, H-3~7.8 - 8.0Multiplet
H-6, H-9~8.1 - 8.3Doublet of doublets
H-7, H-8~7.7 - 7.9Multiplet

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and the spectrometer frequency. A spectrum recorded in DMSO-d₆ is available in the SpectraBase database.[3]

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrumentation: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Spectral Width: Typically 0-12 ppm.

    • Number of Scans: 16 to 64 scans, depending on the sample concentration.

    • Relaxation Delay (d1): 1-2 seconds.

  • Data Processing: Apply a Fourier transform to the acquired free induction decay (FID). Phase and baseline correct the resulting spectrum. Reference the spectrum to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm or DMSO at 2.50 ppm).

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The spectrum of this compound will exhibit signals for all 15 carbon atoms.

Expected Chemical Shifts:

The carbonyl carbon (C-11) is expected to be the most downfield signal. The quaternary carbons of the fused rings will also have distinct chemical shifts. The protonated carbons will appear in the aromatic region. Based on data for a tetrafluoro derivative, the carbonyl carbon appears around 187.7 ppm.[4]

Carbon(s) Expected Chemical Shift (ppm)
C=O (C-11)~185 - 190
Aromatic C-H~120 - 135
Aromatic Quaternary C~135 - 155

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy. A higher concentration (20-50 mg) may be beneficial for obtaining a good signal-to-noise ratio in a shorter time.

  • Instrumentation: Acquire the spectrum on a 75 MHz or higher field NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).

    • Spectral Width: Typically 0-200 ppm.

    • Number of Scans: 1024 or more scans, as the natural abundance of ¹³C is low.

    • Relaxation Delay (d1): 2-5 seconds.

  • Data Processing: Process the data similarly to the ¹H NMR spectrum. Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm or DMSO-d₆ at 39.52 ppm).

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis dissolve Dissolve in Deuterated Solvent transfer Transfer to NMR Tube dissolve->transfer instrument Place in NMR Spectrometer transfer->instrument setup Set Acquisition Parameters instrument->setup acquire Acquire FID setup->acquire ft Fourier Transform acquire->ft correction Phase & Baseline Correction ft->correction reference Reference Spectrum correction->reference interpretation Spectral Interpretation reference->interpretation

Caption: General workflow for NMR spectroscopic analysis.

II. Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. It also provides structural information through the analysis of fragmentation patterns.

For this compound (C₁₅H₈N₂O), the expected exact mass is 232.0637 g/mol . High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition.

Expected Fragmentation Pattern:

Under electron ionization (EI), the molecular ion peak (M⁺˙) is expected to be prominent. Fragmentation may involve the loss of CO (28 Da) from the carbonyl group, followed by further fragmentation of the fused aromatic system.

Experimental Protocol: Mass Spectrometry

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile). For solid-state analysis, a direct insertion probe can be used.

  • Instrumentation: A variety of mass spectrometers can be used, including those with Electron Ionization (EI) or Electrospray Ionization (ESI) sources, coupled with analyzers such as a Quadrupole, Time-of-Flight (TOF), or Orbitrap.

  • Acquisition Parameters:

    • Ionization Mode: EI for volatile and thermally stable compounds, or ESI for less volatile compounds.

    • Mass Range: Scan a range that includes the expected molecular ion, for instance, m/z 50-500.

  • Data Analysis: Identify the molecular ion peak and analyze the isotopic pattern to confirm the presence of nitrogen. In HRMS, compare the measured mass to the calculated mass to confirm the elemental formula.

III. Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Expected Vibrational Frequencies:

The IR spectrum of this compound will be dominated by absorptions corresponding to the aromatic C-H and C=C bonds, as well as the prominent C=O and C=N stretching vibrations.

Functional Group Expected Wavenumber (cm⁻¹) Intensity
Aromatic C-H Stretch3000 - 3100Medium to Weak
C=O Stretch (Ketone)1700 - 1725Strong
Aromatic C=C Stretch1450 - 1600Medium to Strong
C=N Stretch1600 - 1650Medium
Aromatic C-H Bend750 - 900Strong

Note: The exact positions of the peaks can be influenced by the solid-state packing or the solvent used.

Experimental Protocol: IR Spectroscopy

  • Sample Preparation:

    • KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) powder and press into a thin, transparent pellet.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.

  • Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

  • Acquisition Parameters:

    • Spectral Range: Typically 4000-400 cm⁻¹.

    • Number of Scans: 16-32 scans.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

IV. Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The extended π-conjugated system of this compound is expected to give rise to strong absorptions in the UV-Vis region. A tetrafluoro-substituted derivative shows a maximum absorption (λ_max) at 298 nm.[4]

Expected Absorption Maxima (λ_max):

The spectrum will likely show multiple absorption bands corresponding to π → π* and n → π* transitions. The π → π* transitions of the extensive aromatic system will be in the UV region, while the n → π* transition of the carbonyl group may extend into the visible region, contributing to the compound's color.

Experimental Protocol: UV-Vis Spectroscopy

  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile) in a quartz cuvette. The concentration should be adjusted to give an absorbance reading between 0.1 and 1.0.

  • Instrumentation: A dual-beam UV-Vis spectrophotometer.

  • Acquisition Parameters:

    • Wavelength Range: Typically 200-800 nm.

  • Data Analysis: Record the wavelength(s) of maximum absorbance (λ_max) and calculate the molar absorptivity (ε) if the concentration is known.

Spectroscopic_Techniques cluster_core This compound cluster_techniques Spectroscopic Analysis cluster_info Information Obtained molecule Core Molecule NMR NMR (¹H, ¹³C) molecule->NMR probes nuclear spin MS Mass Spec. molecule->MS measures mass-to-charge IR IR Spec. molecule->IR measures vibrations UV UV-Vis Spec. molecule->UV measures electronic absorption structure Structure & Connectivity NMR->structure mol_weight Molecular Weight & Formula MS->mol_weight func_groups Functional Groups IR->func_groups e_transitions Electronic Transitions UV->e_transitions

Caption: Relationship between spectroscopic techniques and the information obtained.

Conclusion

The comprehensive spectroscopic analysis of this compound, utilizing NMR, MS, IR, and UV-Vis techniques, provides an unambiguous structural confirmation and a detailed electronic and vibrational profile. This foundational knowledge is indispensable for researchers in drug discovery and materials science, enabling the confident synthesis, modification, and application of this versatile heterocyclic scaffold. The protocols and expected spectral data presented in this guide serve as a valuable resource for the characterization of this and related compounds.

References

  • Kovrizhina, A. R., Samorodova, E. I., & Khlebnikov, A. I. (2022). This compound 2-(4-ethylbenzylidene)hydrazone. Molbank, 2022(4), M1483. [Link]

  • Kovrizhina, A. R., et al. (2023). 6,7,8,9-Tetrafluoro-11H-indeno[1,2-b]quinoxalin-11-one. Molbank, 2023(1), M1549. [Link]

  • Al-Saeedi, S. I., et al. (2021). Ultrasound-assisted rapid and efficient one-pot synthesis of furanyl spirooxindolo and spiroquinoxalinopyrrolizidines by 1,3-dipolar cycloaddition: a green protocol. RSC Advances, 11(44), 27285-27295. [Link]

  • Chen, L., Hu, J., & Sun, H. S. (2021). 7,8-Dimethyl-11H-indeno[1,2-b]quinoxalin-11-one. IUCrData, 6(2), x210018. [Link]

  • El-Sayed, N. N. E., et al. (2020). Synthesis and characterization of N′-(11H-indeno[1,2-b]quinoxalin-11-ylidene)benzohydrazonamides as potential antimicrobial agents. Journal of the Iranian Chemical Society, 17(12), 3235-3246. [Link]

  • ICMMS Conference. (2023). Spectroscopic investigations and antibacterial Studies of 11H-indeno [1,2-b] quinoxaline-11-one. ResearchGate. [Link]

  • Ghalib, R. M., et al. (2010). This compound. Acta Crystallographica Section E: Structure Reports Online, 66(6), o1494. [Link]

  • Wiley-VCH GmbH. (2025). 11H-Indeno(1,2-B)quinoxalin-11-one. SpectraBase. [Link]

  • El-Gohary, A. R., & Shaabana, A. A. (2006). One-pot rapid and efficient synthesis of new spiro derivatives of 11H-indeno[1,2-b]quinoxalin-11-ones. ARKIVOC, 2006(11), 47-58. [Link]

  • Zhang, Y., et al. (2022). Green Synthesis of Indeno[1,2-b]quinoxalines Using β-Cyclodextrin as Catalyst. Molecules, 27(2), 526. [Link]

  • Ghalib, R. M., et al. (2010). 11H-Indeno-[1,2-b]quinoxalin-11-one. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 6), o1494. [Link]

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"physical and chemical properties of 11H-indeno[1,2-b]quinoxalin-11-one"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physical and Chemical Properties of 11H-indeno[1,2-b]quinoxalin-11-one

Abstract

This technical guide provides a comprehensive analysis of this compound, a pivotal heterocyclic compound. This document delineates its synthesis, detailed physical and spectroscopic properties, chemical reactivity, and significant applications, particularly in the field of medicinal chemistry. As a core structural motif, its derivatives have emerged as potent inhibitors of c-Jun N-terminal kinases (JNKs), as well as promising anticancer and anti-inflammatory agents. This guide consolidates experimental data and theoretical insights to serve as a foundational resource for researchers, chemists, and drug development professionals engaged with this important molecular scaffold.

Introduction

The quinoxaline nucleus is a privileged scaffold in medicinal chemistry, found in numerous bioactive compounds. When fused with an indanone system, it forms the tetracyclic structure this compound. This molecule is characterized by a rigid, nearly planar architecture which facilitates interactions with biological targets such as the ATP-binding site of kinases. Its derivatives are the subject of extensive research due to a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and neuroprotective properties.[1][2]

The significance of this scaffold lies in its synthetic accessibility and the chemical versatility of the ketone group at the 11-position, which serves as a handle for introducing diverse functionalities. This allows for the systematic modulation of its physicochemical properties and biological activity. This guide offers an in-depth exploration of the core molecule, providing the foundational knowledge necessary for its application in synthetic and medicinal chemistry.

Synthesis of this compound

The most direct and widely employed synthesis of the this compound core involves the acid-catalyzed condensation of ninhydrin (2,2-dihydroxy-1H-indene-1,3(2H)-dione) with o-phenylenediamine or its substituted analogs.[1][3] This reaction proceeds readily, often in hot acetic acid or ethanol, to form the fused heterocyclic system in high yield. The mechanism involves an initial nucleophilic attack by the diamine, followed by cyclization and dehydration to yield the planar aromatic core.

More recently, greener synthetic methodologies have been developed to minimize the use of harsh reagents and solvents. One such method employs mandelic acid as a mild, metal-free organocatalyst in an aqueous ethanol medium at room temperature, offering excellent yields and simplifying purification.[4][5]

Synthesis_Pathway cluster_reactants Reactants Ninhydrin Ninhydrin Product This compound Reaction_Node oPD o-Phenylenediamine Reaction_Node->Product Condensation (e.g., Acetic Acid, Heat or Mandelic Acid, aq. EtOH, RT)

Caption: General synthesis of this compound.

Experimental Protocol: Organocatalytic Synthesis

This protocol is adapted from the mandelic acid-catalyzed method, which represents an efficient and environmentally conscious approach.[4]

  • Reactant Preparation: In a round-bottom flask, dissolve ninhydrin (1.0 mmol) and the desired o-phenylenediamine (1.0 mmol) in 10 mL of aqueous ethanol (1:1 v/v).

  • Catalyst Addition: Add mandelic acid (0.1 mmol, 10 mol%) to the solution.

  • Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) with an appropriate eluent system (e.g., chloroform or ethyl acetate/hexane). The reaction is typically complete within 1-2 hours.

  • Work-up and Isolation: Upon completion, the solid product often precipitates directly from the reaction mixture. Collect the precipitate by vacuum filtration.

  • Purification: Wash the collected solid with cold ethanol to remove any unreacted starting materials and catalyst. The product is often obtained in high purity without the need for column chromatography. Recrystallization from ethanol or chloroform can be performed if necessary to yield the final product as yellow crystals.

Physical and Crystallographic Properties

This compound is a yellow crystalline solid. Its rigid, fused-ring structure results in a high melting point and limited solubility in nonpolar solvents. The key physical and crystallographic data are summarized below.

PropertyValueSource(s)
Molecular Formula C₁₅H₈N₂O[6][7][8]
Molecular Weight 232.24 g/mol [8][9]
Appearance Yellow plates or needles[7][10]
Solubility Soluble in chloroform and acetone[11]
Crystal System Orthorhombic[6][7]
Space Group Pca2₁[6][7]
Key Structural Feature The fused ring system is nearly planar, with a maximum deviation of ~0.04 Å.[6][12]

The planarity of the molecule is a critical feature, influencing its packing in the solid state through π-π stacking interactions. X-ray diffraction studies confirm that the crystal structure is stabilized by weak intermolecular C-H···O hydrogen bonds.[6][7] This planarity is also crucial for its biological activity, as it allows the molecule to effectively intercalate with DNA or fit into the flat, hydrophobic ATP-binding pockets of enzymes like kinases.[10]

Spectroscopic Properties

The spectroscopic profile of this compound is well-defined and serves as a reliable tool for its identification and characterization.

Spectroscopic DataObserved CharacteristicsSource(s)
¹H NMR (DMSO-d₆)Aromatic protons appear as multiplets in the δ 7.5-8.5 ppm range, characteristic of the condensed aromatic system.[9]
¹³C NMR (CDCl₃)Carbonyl carbon (C=O) signal appears around δ 187.7 ppm. Aromatic carbons are observed in the δ 122-158 ppm range. (Data from tetrafluoro derivative)[10]
Mass Spectrometry Exact Mass: 232.0637 Da. Typically observed as [M+H]⁺ ion in ESI-MS.[8]
UV-Vis (in CHCl₃)λmax at ~298 nm. (Data from tetrafluoro derivative)[10]
Fluorescence (in CHCl₃)Exhibits fluorescence with an emission maximum at ~490 nm when excited at 400 nm. (Data from tetrafluoro derivative)[10]

Chemical Properties and Reactivity

The chemical reactivity of this compound is dominated by the ketone functional group at the C-11 position. This site is susceptible to nucleophilic attack, making it an ideal anchor point for derivatization.

  • Formation of Hydrazones and Oximes: The ketone readily reacts with hydrazine hydrate to form the corresponding 11-hydrazone.[1][13] This derivative can be further condensed with aldehydes to produce azines.[1] Reaction with hydroxylamine yields the 11-oxime, a derivative class that has proven to be a particularly potent and specific inhibitor of JNKs.[14][15]

  • Wittig Reaction: The carbonyl group can undergo Wittig reactions with phosphorus ylides to form exocyclic alkenes, providing a route to carbon-extended analogs.[16]

  • Formation of Schiff Bases: Condensation with primary amines leads to the formation of Schiff bases (imines), further expanding the library of accessible derivatives.[17]

The fused aromatic quinoxaline and indene rings are chemically stable and generally do not participate in reactions unless under harsh conditions.

Reactivity_Diagram cluster_reactions Reactions at the C11-Keto Group Core This compound (C11=O) Hydrazone Hydrazone Derivative Core->Hydrazone + Hydrazine Hydrate Oxime Oxime Derivative (JNK Inhibitor Scaffold) Core->Oxime + Hydroxylamine Alkene Alkene Adduct Core->Alkene + Phosphorus Ylide (Wittig Reaction)

Caption: Key reactions of this compound.

Applications and Biological Significance

The rigid, planar structure of the indenoquinoxaline scaffold makes it an excellent pharmacophore for targeting protein kinases. The majority of research has focused on its derivatization to develop specific enzyme inhibitors for therapeutic use.

  • c-Jun N-Terminal Kinase (JNK) Inhibition: Derivatives of this compound, particularly the oxime form (known as IQ-1), are potent and selective inhibitors of JNKs.[3][14] JNKs are key mediators in cellular stress pathways involved in inflammation and apoptosis, making them attractive targets for treating neurodegenerative diseases, rheumatoid arthritis, and ischemia-reperfusion injury.[1][15][18]

  • Anticancer Activity: Numerous derivatives have demonstrated significant antiproliferative activity against a range of cancer cell lines, including breast, prostate, and liver cancer.[2][16][19] The proposed mechanisms of action include the induction of apoptosis and cell cycle arrest at the S phase, potentially through the inhibition of topoisomerases and protein kinases like Akt.[19]

  • Anti-inflammatory and Antimicrobial Agents: The core structure and its analogs have been evaluated for anti-inflammatory effects, which are often linked to their JNK inhibitory activity.[14] Additionally, some derivatives have shown promising antimicrobial and antiviral properties.[1][17]

  • Synthetic Intermediate: Beyond its direct biological applications, the compound serves as a versatile intermediate for the synthesis of more complex heterocyclic systems.[1][16]

Conclusion

This compound is a heterocyclic compound of significant scientific interest, underpinned by its straightforward synthesis and versatile chemical reactivity. Its planar, aromatic structure provides a robust scaffold for the design of targeted therapeutics, most notably as inhibitors of JNKs and as anticancer agents. The continued exploration of this core structure, aided by the foundational chemical and physical data outlined in this guide, promises to yield novel compounds with enhanced potency and selectivity for a variety of disease targets.

References

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  • Lv, H., et al. (2019). Synthesis, biological evaluation, and molecular modeling of this compound derivatives and tryptanthrin-6-oxime as c-Jun N-terminal kinase inhibitors. PubMed.

  • Sharma, A., et al. (2022). A General Method for the Synthesis of 11H-Indeno[1,2-B]Quinoxalin- 11-Ones and 6H-Indeno[1,2-B]Pyrido[3,2-E]Pyrazin-6-One Derivatives Using Mandelic Acid as an Efficient Organo-catalyst at Room Temperature. Bentham Science Publishers.

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  • ResearchGate. (n.d.). Synthesis, Biological Activities and Molecular Docking analysis of a Novel Series of this compound Derivatives | Request PDF. ResearchGate.

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  • Fedorova, O., et al. (2024). Evaluation of Nitric Oxide-Donating Properties of this compound Oxime (IQ-1) by Electron Paramagnetic Resonance Spectroscopy. PubMed Central.

  • PubChem. (n.d.). 11H-Indeno(1,2-b)quinoxaline. PubChem.

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The Ascendant Trajectory of 11H-indeno[1,2-b]quinoxalin-11-one Derivatives: A Technical Guide for Advanced Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The fused heterocyclic scaffold of 11H-indeno[1,2-b]quinoxalin-11-one has emerged from the periphery of chemical curiosities to become a focal point in the quest for novel therapeutic agents and advanced functional materials. This technical guide provides an in-depth exploration of this versatile core, charting a course through its synthetic intricacies, delineating the nuanced landscape of its structure-activity relationships, and illuminating its most promising applications. We will dissect the mechanistic underpinnings of its potent anticancer and anti-inflammatory activities, with a particular focus on its role as a modulator of c-Jun N-terminal kinases (JNKs). Furthermore, this guide will venture into the burgeoning field of organic electronics, where the unique photophysical properties of these derivatives are beginning to be harnessed. Detailed, field-tested protocols for synthesis and biological evaluation are provided to empower researchers to not only replicate but also innovate upon the current body of work. This document is intended for the discerning researcher, scientist, and drug development professional poised to contribute to the next generation of discoveries rooted in the indenoquinoxaline framework.

The Architectural Allure: Understanding the this compound Core

The this compound scaffold is a rigid, planar tetracyclic system, a molecular architecture that imbues it with a predisposition for intercalating with DNA and interacting with the ATP-binding pockets of various kinases.[1] Its inherent properties are a direct consequence of the fusion of an indanone moiety with a quinoxaline ring system. The quinoxaline unit, a nitrogen-containing heterocycle, is a well-known pharmacophore found in numerous bioactive compounds, prized for its electron-accepting nature.[2][3] The indenone portion contributes to the planarity and extended π-system of the molecule. This unique combination results in a scaffold with tunable electronic properties, high thermal stability, and a propensity for chemical modification at several key positions, making it an ideal starting point for combinatorial library synthesis.[3]

The core structure, with its IUPAC name indeno[1,2-b]quinoxalin-11-one, possesses the molecular formula C₁₅H₈N₂O and a molar mass of approximately 232.24 g/mol .[4] The planarity of the fused ring system is a critical feature, with crystallographic studies confirming a maximum deviation of only 0.039 (1) Å.[5] This structural rigidity is a key determinant of its biological activity.

Synthetic Strategies: From Classic Condensations to Greener Frontiers

The cornerstone of synthesizing the this compound core is the condensation reaction between ninhydrin (1,2,3-indantrione) and a substituted o-phenylenediamine.[6] This robust and high-yielding reaction provides a straightforward entry point to the tetracyclic system.

Foundational Synthesis of the Core Scaffold

The classical approach involves refluxing equimolar amounts of ninhydrin and the desired o-phenylenediamine in a suitable solvent, such as ethanol or acetic acid. The reaction proceeds via a dehydration mechanism, leading to the formation of the quinoxaline ring fused to the indanone moiety.

Experimental Protocol: Classical Synthesis of 7,8-Dimethyl-11H-indeno[1,2-b]quinoxalin-11-one

Rationale: This protocol exemplifies the fundamental condensation reaction. The choice of 4,5-dimethylbenzene-1,2-diamine as the starting material leads to the formation of a derivative with defined substitution on the quinoxaline ring, which is useful for structure-activity relationship studies. Ethanol is a common and effective solvent for this reaction.

Step-by-Step Methodology:

  • Reactant Preparation: In a round-bottom flask equipped with a reflux condenser, combine 1H-indene-1,2,3-trione (ninhydrin) (3.20 g, 20 mmol) and 4,5-dimethylbenzene-1,2-diamine (2.72 g, 20 mmol).

  • Solvent Addition: Add 100 mL of ethanol to the flask.

  • Reaction: Heat the mixture to reflux with constant stirring for 5 hours.

  • Isolation: After cooling the reaction mixture to room temperature, the product precipitates as a yellow solid.

  • Purification: Collect the solid by filtration and wash with cold ethanol to afford 7,8-dimethyl-11H-indeno[1,2-b]quinoxalin-11-one. The typical yield for this reaction is around 82%.[7]

  • Characterization: Confirm the structure and purity of the product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Advancements in Green Synthesis

In alignment with the principles of sustainable chemistry, recent efforts have focused on developing more environmentally benign synthetic routes. One such notable advancement is the use of mandelic acid as a metal-free, organo-catalyst in an aqueous ethanol solvent system at room temperature.[8] This approach offers several advantages, including mild reaction conditions, the avoidance of toxic metal catalysts, and often eliminates the need for column chromatographic purification.[8]

Experimental Protocol: Mandelic Acid-Catalyzed Green Synthesis

Rationale: This protocol highlights a greener alternative to traditional methods. Mandelic acid acts as a mild and efficient catalyst, and the use of aqueous ethanol as a solvent reduces the reliance on volatile organic compounds. The reaction proceeds at ambient temperature, further enhancing its green credentials.

Step-by-Step Methodology:

  • Reactant and Catalyst Preparation: In a suitable reaction vessel, dissolve ninhydrin (1 mmol) and the desired substituted benzene-1,2-diamine (1 mmol) in a mixture of ethanol and water.

  • Catalyst Addition: Add a catalytic amount of mandelic acid (typically 10 mol%).

  • Reaction: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography.

  • Work-up and Isolation: Upon completion of the reaction, the product often precipitates out of the solution. The solid product can be collected by simple filtration and washed with water and a small amount of cold ethanol.[8]

Derivatization Strategies

The true potential of the this compound scaffold lies in its amenability to chemical modification. The primary sites for derivatization are the carbonyl group at the 11-position and the aromatic rings of the quinoxaline and indene moieties.

  • Modification of the Carbonyl Group: The ketone at the 11-position is a versatile handle for introducing a wide range of functional groups. It readily undergoes condensation reactions with hydrazines to form hydrazones, which can be further modified.[6] It also reacts with hydroxylamine to produce oxime derivatives, a class of compounds that has shown significant promise as JNK inhibitors.[9]

  • Substitution on the Aromatic Rings: By starting with appropriately substituted o-phenylenediamines or ninhydrins, a diverse library of derivatives with varying electronic and steric properties can be generated. This is a key strategy for fine-tuning the biological activity and photophysical properties of the final compounds.

Diagram of Synthetic Pathways

G cluster_core Core Synthesis cluster_derivatization Derivatization ninhydrin Ninhydrin core This compound ninhydrin->core Condensation diamine o-Phenylenediamine diamine->core core2 Core Scaffold oxime Oxime Derivatives (JNK Inhibitors) core2->oxime Hydroxylamine hydrazone Hydrazone Derivatives core2->hydrazone Hydrazine spiro Spirocyclic Derivatives (Anticancer) core2->spiro 1,3-Dipolar Cycloaddition

Caption: Synthetic routes to the core scaffold and its key derivatives.

Medicinal Chemistry Applications: A Scaffold of Significant Therapeutic Promise

The this compound framework is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[1]

Anticancer Activity: A Multi-pronged Attack on Malignancy

Derivatives of this scaffold have demonstrated potent antiproliferative activity against a range of cancer cell lines, including breast (MCF-7, MDA-MB231), prostate (PC-3), and hepatocellular carcinoma (Huh-7).[1] The anticancer mechanism is often multifaceted, involving the induction of apoptosis, cell cycle arrest, and the inhibition of key enzymes involved in cancer progression.

One notable derivative, 11-{[3-(dimethylamino)propoxy]imino}-N-[3-(dimethylamino)propyl]-11H-indeno[1,2-b]quinoxaline-6-carboxamide, has shown impressive IC₅₀ values in the sub-micromolar range against several cancer cell lines.[10] Mechanistic studies revealed that this compound induces cell cycle arrest at the S phase, activates caspases-3 and -7, and modulates the expression of apoptotic proteins such as Bax, Bad, and Bcl-2.[10] Furthermore, it has been shown to inhibit topoisomerases I and II, enzymes crucial for DNA replication and repair in cancer cells.[10]

Table 1: Anticancer Activity of Selected this compound Derivatives

Compound IDCancer Cell LineIC₅₀ (µM)Reference
10a MDA-MB-231 (Breast)0.87[10]
PC-3 (Prostate)0.82[10]
Huh-7 (Liver)0.64[10]
10b MDA-MB-231 (Breast)<1.0[10]
PC-3 (Prostate)<1.0[10]
Huh-7 (Liver)<1.0[10]
10c MDA-MB-231 (Breast)<1.0[10]
PC-3 (Prostate)<1.0[10]
Huh-7 (Liver)<1.0[10]
Experimental Protocol: MTT Cell Viability Assay

Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color. This assay is a fundamental tool for evaluating the cytotoxic effects of potential anticancer compounds.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%.

Diagram of Anticancer Mechanism of Action

G cluster_targets Cellular Targets cluster_effects Cellular Effects derivative Indenoquinoxaline Derivative topo Topoisomerase I/II derivative->topo Inhibition kinases Src/Akt Kinases derivative->kinases Inhibition dna_damage DNA Damage topo->dna_damage Leads to apoptosis Apoptosis Induction kinases->apoptosis Modulates s_phase S-Phase Arrest dna_damage->s_phase s_phase->apoptosis

Caption: Proposed anticancer mechanism of action for certain derivatives.

JNK Inhibition: A Promising Avenue for Anti-inflammatory and Neuroprotective Therapies

c-Jun N-terminal kinases (JNKs) are key players in cellular responses to stress and inflammation.[9] Dysregulation of JNK signaling is implicated in a host of diseases, including inflammatory disorders, neurodegenerative diseases, and cancer. The this compound scaffold has proven to be a fertile ground for the development of potent and selective JNK inhibitors.

The oxime derivative, this compound oxime (IQ-1), and its analogs have been extensively studied as JNK inhibitors.[1] Molecular modeling studies suggest that these compounds act as competitive inhibitors, binding to the ATP-binding site of JNKs.[9] The interaction is stabilized by hydrogen bonds between the oxime group and key amino acid residues in the kinase domain, such as Met149.[1]

Structure-activity relationship studies have revealed that modifications to the oxime moiety and substitutions on the tetracyclic ring system can significantly impact both the potency and selectivity of these inhibitors for different JNK isoforms (JNK1, JNK2, and JNK3).[9] For instance, the compound 10c (this compound O-(O-ethylcarboxymethyl) oxime) exhibits nanomolar binding affinity for JNK1 and JNK3, with significant selectivity over JNK2.[9]

Table 2: JNK Binding Affinity of Selected this compound Oxime Derivatives

Compound IDJNK1 K_d (nM)JNK2 K_d (nM)JNK3 K_d (nM)Reference
IQ-1 90-39090-39090-390[6]
10c 2273576[2][9]
Tryptanthrin-6-oxime 150-275[2][9]
Experimental Protocol: In Vitro JNK Kinase Assay (ADP-Glo™)

Rationale: The ADP-Glo™ Kinase Assay is a bioluminescent, homogeneous assay that measures the amount of ADP produced during a kinase reaction. The amount of ADP is directly proportional to the kinase activity. This assay is highly sensitive and is well-suited for screening and profiling kinase inhibitors.

Step-by-Step Methodology:

  • Kinase Reaction Setup: In a 384-well plate, add the JNK enzyme, a suitable substrate (e.g., a peptide containing the JNK phosphorylation motif), and ATP in a kinase reaction buffer.

  • Inhibitor Addition: Add the test compounds (this compound derivatives) at various concentrations. Include a positive control (no inhibitor) and a negative control (no enzyme).

  • Kinase Reaction Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow the kinase reaction to proceed.

  • ADP-Glo™ Reagent Addition: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Kinase Detection Reagent Addition: Add the Kinase Detection Reagent to convert the ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30-60 minutes at room temperature.

  • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: The luminescent signal is directly proportional to the amount of ADP produced and thus to the JNK activity. Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.

Materials Science: A Scaffold for the Future of Organic Electronics

While the medicinal applications of this compound derivatives are well-established, their potential in materials science is a rapidly emerging field. The inherent properties of the quinoxaline core, such as its electron-deficient nature and high thermal stability, make it an attractive building block for organic electronic materials.[3][11]

Quinoxaline derivatives, in general, are being explored as electron-transporting materials in organic light-emitting diodes (OLEDs), organic solar cells (OSCs), and organic field-effect transistors (OFETs).[2] The extended π-conjugation and planarity of the this compound scaffold suggest that it could be a promising candidate for these applications.

Recent research has shown that fluorinated derivatives of this scaffold can act as fluorophores.[1] For example, 6,7,8,9-tetrafluoro-11H-indeno[1,2-b]quinoxalin-11-one emits light at 490 nm in a chloroform solution.[1] This opens up possibilities for their use as emitters in OLEDs or as fluorescent probes in sensing applications.

Computational studies using density functional theory (DFT) have been employed to investigate the electronic properties of novel this compound derivatives.[12] These studies can predict key parameters such as the HOMO-LUMO energy gap, which is crucial for determining the potential of a material in optoelectronic devices. For instance, certain derivatives have been computationally identified to have narrow band gaps, suggesting enhanced charge transfer properties.[12]

While this area is still in its nascent stages, the unique combination of a rigid, planar structure, tunable electronic properties, and high thermal stability positions this compound derivatives as a highly promising class of materials for the next generation of organic electronics.

Concluding Remarks and Future Outlook

The this compound scaffold represents a remarkable confluence of chemical versatility and functional potential. Its journey from a synthetic curiosity to a validated pharmacophore and a promising electronic material is a testament to the power of heterocyclic chemistry. The well-established synthetic routes, coupled with the potential for diverse functionalization, provide a robust platform for the continued exploration of this privileged structure.

In the realm of medicinal chemistry, the focus will likely remain on optimizing the anticancer and JNK inhibitory properties of these derivatives. The development of isoform-selective JNK inhibitors holds significant therapeutic promise for a range of debilitating diseases. In materials science, the exploration of their photophysical and electronic properties is just beginning. Future research will undoubtedly uncover new applications for these compounds in areas such as organic electronics, sensing, and beyond.

The detailed protocols and synthesized data within this guide are intended to serve as a springboard for further innovation. It is our hope that by providing a comprehensive and technically grounded overview, we can empower researchers to unlock the full potential of this exceptional molecular architecture.

References

  • A General Method for the Synthesis of 11H-Indeno[1,2-B]Quinoxalin- 11-Ones and 6H-Indeno[1,2-B]Pyrido[3,2-E]Pyrazin-6-One Derivatives Using Mandelic Acid as an Efficient Organo-catalyst at Room Temperature. (2022). Current Organocatalysis, 9(1), 53-61. Available at: [Link]

  • Synthesis, Biological Evaluation, and Molecular Modeling of this compound Derivatives and Tryptanthrin-6-Oxime as c-Jun N-terminal Kinase Inhibitors. (2019). European Journal of Medicinal Chemistry, 161, 179-191. Available at: [Link]

  • This compound 2-(4-ethylbenzylidene)hydrazone. (2021). Molbank, 2021(4), M1287. Available at: [Link]

  • Synthesis, Characterization, and Computational Analysis of (E)-2-(2-(11HIndeno[1,2-b]quinoxalin-11-ylidene)hydrazineyl)-5-phenyloxazole Derivatives for Potential Electronic Applications. (2026). Bentham Science Publishers. Available at: [Link]

  • Quinoxaline derivatives as attractive electron-transporting materials. (2023). RSC Advances, 13(48), 33831-33849. Available at: [Link]

  • A General Method for the Synthesis of 11H-Indeno[1,2-B]Quinoxalin- 11-Ones and 6H-Indeno[1,2-B]Pyrido[3,2-E]Pyrazin-6-One Derivatives Using Mandelic Acid as an Efficient Organo-catalyst at Room Temperature. (2022). Bentham Science Publishers. Available at: [Link]

  • Synthesis of some 11H-indeno[1,2-b]quinoxalin-11-ones. (1993). Tetrahedron, 49(43), 9823-9828. Available at: [Link]

  • Synthesis and characterization of quinoxaline derivative for high performance phosphorescent organic light-emitting diodes. (2021). ResearchGate. Available at: [Link]

  • The effect of molecular structure on the properties of quinoxaline-based molecules for OLED applications. (2021). ResearchGate. Available at: [Link]

  • Quinoxaline-based thermally activated delayed fluorescence emitters for highly efficient organic light emitting diode. (2025). ResearchGate. Available at: [Link]

  • 6,7,8,9-Tetrafluoro-11H-indeno[1,2-b]quinoxalin-11-one. (2025). Molbank, 2025(2), M2001. Available at: [Link]

  • This compound. (2010). Acta Crystallographica Section E: Structure Reports Online, 66(6), o1494. Available at: [Link]

  • Synthesis, biological evaluation, and molecular modeling of this compound derivatives and tryptanthrin-6-oxime as c-Jun N-terminal kinase inhibitors. (2019). PubMed. Available at: [Link]

  • 7,8-Dimethyl-11H-indeno[1,2-b]quinoxalin-11-one. (2021). IUCrData, 6(1), x210018. Available at: [Link]

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The Emerging Therapeutic Potential of 11H-indeno[1,2-b]quinoxalin-11-one Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Structural Significance and Therapeutic Promise of a Privileged Scaffold

The 11H-indeno[1,2-b]quinoxalin-11-one core is a rigid, planar heterocyclic system that has garnered significant attention in medicinal chemistry. This scaffold represents a unique fusion of quinoxaline and indanone moieties, creating a privileged structure with diverse biological activities. Quinoxaline derivatives, in general, are known for a wide spectrum of pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. The indeno[1,2-b]quinoxaline framework, in particular, has emerged as a promising platform for the development of novel therapeutic agents, with derivatives demonstrating potent and selective activities against various biological targets. This guide provides an in-depth exploration of the synthesis, biological evaluation, and mechanistic insights into novel this compound compounds, tailored for researchers, scientists, and professionals in drug development.

Synthetic Strategies: Building the Core and its Analogs

The foundational step in exploring the biological potential of this class of compounds lies in their synthesis. A common and efficient method for the preparation of the this compound scaffold involves the condensation of ninhydrin with o-phenylenediamines.[1][2] This straightforward approach allows for the generation of the core structure, which can then be further functionalized to create a library of derivatives with diverse substituents.[1]

Greener synthetic methodologies are also being explored, utilizing catalysts like mandelic acid in aqueous ethanol at room temperature, which offers advantages such as mild reaction conditions and the avoidance of column chromatography.[2] Further modifications often focus on the carbonyl group at the 11-position, which can be converted to an oxime, hydrazone, or other functional groups to modulate the compound's biological activity.[1][3]

Below is a generalized workflow for the synthesis and derivatization of this compound compounds.

Synthesis_Workflow cluster_synthesis Core Synthesis cluster_derivatization Derivatization Ninhydrin Ninhydrin Condensation Condensation Reaction (e.g., with Mandelic Acid) Ninhydrin->Condensation oPD o-Phenylenediamine oPD->Condensation Core This compound Condensation->Core Functionalization Functionalization at C11 (e.g., Oxime, Hydrazone formation) Core->Functionalization Derivatives Novel Derivatives Functionalization->Derivatives Anticancer_Mechanism cluster_JNK JNK Pathway Inhibition cluster_Apoptosis Induction of Apoptosis cluster_CellCycle Cell Cycle Arrest Compound This compound Derivative JNK JNK Kinase Compound->JNK Bax ↑ Bax/Bcl-2 ratio Compound->Bax CellCycle S-Phase Arrest Compound->CellCycle cJun c-Jun Phosphorylation JNK->cJun inhibits Caspases ↑ Caspase-3, -7 activation Bax->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Key anticancer mechanisms of this compound derivatives.

Quantitative Data: Potency Against Various Cancer Cell Lines

The antiproliferative activity of these compounds is often quantified by their half-maximal inhibitory concentration (IC50) values. The following table summarizes the IC50 values for a selection of promising derivatives against various human cancer cell lines.

CompoundCell LineCancer TypeIC50 (µM)Reference
10aMDA-MB-231Breast Adenocarcinoma0.87[4]
10aPC-3Prostate Adenocarcinoma0.82[4]
10aHuh-7Hepatocellular Carcinoma0.64[4]
10bMDA-MB-231Breast Adenocarcinoma<1.0[4]
10bPC-3Prostate Adenocarcinoma<1.0[4]
10bHuh-7Hepatocellular Carcinoma<1.0[4]
10cMDA-MB-231Breast Adenocarcinoma<1.0[4]
10cPC-3Prostate Adenocarcinoma<1.0[4]
10cHuh-7Hepatocellular Carcinoma<1.0[4]
Phosphonate DerivativesHePG2Human Hepatocellular CarcinomaActive[3]
Phosphonate DerivativesMCF7Human Caucasian Breast AdenocarcinomaActive[3]

Note: Compound 10a is 11-{[3-(dimethylamino)propoxy]imino}-N-[3-(dimethylamino)propyl]-11H-indeno[1,2-b]quinoxaline-6-carboxamide. 10b and 10c are its analogs. [4]

Experimental Protocol: MTT Assay for Cell Viability

A standard method to assess the cytotoxic effects of these compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Principle: This colorimetric assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium dye MTT to its insoluble formazan, which has a purple color. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Antimicrobial Activity: A New Frontier in Combating Drug Resistance

In addition to their anticancer potential, derivatives of this compound have demonstrated promising antimicrobial activity. [3][5][6]The emergence of multidrug-resistant pathogens necessitates the development of new classes of antimicrobial agents, and this scaffold offers a potential starting point.

A series of N′-(11H-indeno[1,2-b]quinoxalin-11-ylidene)benzohydrazonamides has been synthesized and screened for their antibacterial and antifungal properties. [6][7][8]Several of these compounds exhibited significant activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains. [6]For instance, compounds 3c and 3e from this series were identified as particularly potent antibacterial agents against Serratia marcescens. [6]Many of the tested compounds also displayed broad-spectrum antifungal activity against Fusarium oxysporum. [6]

Experimental Protocol: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Principle: This method involves challenging a standardized inoculum of a microorganism with serial dilutions of the antimicrobial agent in a liquid nutrient medium. The MIC is the lowest concentration of the agent that completely inhibits the visible growth of the microorganism.

Step-by-Step Methodology:

  • Preparation of Inoculum: Grow the bacterial or fungal strain overnight in a suitable broth medium. Dilute the culture to achieve a standardized inoculum concentration (e.g., 5 x 10^5 CFU/mL for bacteria).

  • Preparation of Compound Dilutions: Prepare a two-fold serial dilution of the test compounds in a 96-well microtiter plate using an appropriate broth medium.

  • Inoculation: Add a standardized volume of the microbial inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48-72 hours for fungi).

  • Determination of MIC: After incubation, visually inspect the plates for microbial growth (turbidity). The MIC is the lowest concentration of the compound at which there is no visible growth.

  • (Optional) Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC): To determine if the compound is bacteriostatic or bactericidal, subculture the contents of the wells with no visible growth onto an agar plate. The MBC/MFC is the lowest concentration that results in a significant reduction (e.g., 99.9%) in the number of viable cells.

Anti-inflammatory and Neuroprotective Effects: Targeting Kinase Pathways

The inhibitory effect of this compound derivatives on JNKs also underpins their potential as anti-inflammatory and neuroprotective agents. [3][9]JNKs are key mediators in inflammatory signaling pathways and neuronal apoptosis. [9] Oxime derivatives of this scaffold have been shown to inhibit the lipopolysaccharide (LPS)-induced activation of NF-κB and AP-1 in human monocytic cells, which are critical transcription factors in the inflammatory response. [9]This inhibition of inflammatory signaling also leads to a reduction in the production of pro-inflammatory cytokines like interleukin-6 (IL-6). [9] Furthermore, the selective inhibition of JNK3, which is predominantly expressed in the brain, suggests that these compounds could have therapeutic potential in neurodegenerative diseases like Alzheimer's and Parkinson's disease, as well as in conditions involving ischemic brain injury. [3][9]In silico ADME predictions for some derivatives suggest high bioavailability and the potential to treat neuroinflammation. [1]

Anti_inflammatory_Pathway LPS LPS (Lipopolysaccharide) JNK JNK LPS->JNK Compound This compound Oxime Derivative Compound->JNK inhibits NFkB_AP1 NF-κB / AP-1 Activation JNK->NFkB_AP1 Cytokines Pro-inflammatory Cytokines (e.g., IL-6) NFkB_AP1->Cytokines

Caption: Inhibition of the JNK-mediated inflammatory pathway by this compound derivatives.

Conclusion and Future Directions

The this compound scaffold has proven to be a versatile and promising platform for the discovery of novel bioactive compounds. The diverse biological activities, including potent anticancer, antimicrobial, and anti-inflammatory properties, highlight the therapeutic potential of this chemical class. The well-defined mechanisms of action, particularly the inhibition of key kinases like JNKs, provide a solid foundation for rational drug design and optimization.

Future research in this area should focus on:

  • Structure-Activity Relationship (SAR) Studies: Systematic modifications of the core structure to delineate the key structural features required for potent and selective activity against different biological targets.

  • In Vivo Efficacy and Safety: Moving promising lead compounds into preclinical animal models to evaluate their in vivo efficacy, pharmacokinetics, and toxicity profiles.

  • Exploration of New Biological Targets: Expanding the screening of these compounds against a wider range of biological targets to uncover new therapeutic applications.

  • Development of Drug Delivery Systems: Formulating potent but potentially poorly soluble compounds into advanced drug delivery systems to enhance their bioavailability and therapeutic index.

The continued exploration of this compound derivatives holds significant promise for the development of next-generation therapies for a variety of human diseases.

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An In-depth Technical Guide to the Mechanism of Action of 11H-indeno[1,2-b]quinoxalin-11-one and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the molecular mechanisms underpinning the biological activity of 11H-indeno[1,2-b]quinoxalin-11-one and its derivatives. Synthesizing data from contemporary research, this document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this promising class of compounds. We will delve into the primary molecular targets, the modulation of key signaling pathways, and the resultant cellular outcomes, supported by detailed experimental protocols and data visualizations.

Introduction: The Therapeutic Potential of the Indenoquinoxaline Scaffold

The 11H-indeno[1,2-b]quinoxaline core is a privileged heterocyclic structure that has garnered significant attention in medicinal chemistry. Derivatives of this scaffold have demonstrated a broad spectrum of biological activities, including anti-inflammatory, anticancer, and neuroprotective properties.[1][2][3] The versatility of this chemical framework allows for modifications that can fine-tune its potency and selectivity towards specific biological targets.[4][5] This guide will primarily focus on the most extensively studied mechanism of action: the inhibition of c-Jun N-terminal kinases (JNKs).

Primary Molecular Target: c-Jun N-terminal Kinases (JNKs)

A substantial body of evidence identifies the c-Jun N-terminal kinases (JNKs) as a primary molecular target for this compound derivatives, particularly its oxime analogs.[4][6][7][8][9] JNKs are a family of mitogen-activated protein kinases (MAPKs) that are activated by various stress stimuli, playing a pivotal role in inflammation, apoptosis, and cell proliferation.[6][9]

Derivatives of this compound have been shown to be potent, sub-micromolar inhibitors of JNKs, with a notable selectivity for JNK1 and JNK3 isoforms over JNK2.[6][7] Molecular modeling studies suggest that these compounds act as competitive inhibitors, binding to the catalytic site of the JNK enzyme.[7]

Key Findings on JNK Inhibition:
Compound ClassTarget IsoformsPotency (Kd)Reference
This compound O-(O-ethylcarboxymethyl) oximeJNK1, JNK322 nM, 76 nM[6][7]
Tryptanthrin-6-oximeJNK1, JNK3150 nM, 275 nM[6][7]
This compound oxime (IQ-1)JNK1, JNK3Sub-micromolar[4][5]

Modulation of Downstream Signaling Pathways

The inhibition of JNK by this compound derivatives leads to the modulation of several critical downstream signaling pathways. This activity is central to the anti-inflammatory and anticancer effects observed with these compounds.

Inhibition of NF-κB/AP-1 Activation

A key consequence of JNK inhibition is the suppression of the activation of transcription factors such as nuclear factor-κB (NF-κB) and activator protein 1 (AP-1).[4][7][8] This has been demonstrated in cellular models, where treatment with these compounds inhibits the lipopolysaccharide (LPS)-induced activation of NF-κB/AP-1 in human monocytic cells.[4][7][8]

Reduction of Pro-inflammatory Cytokine Production

The inhibition of the JNK/NF-κB/AP-1 signaling axis results in a significant reduction in the production of pro-inflammatory cytokines. Specifically, a decrease in interleukin-6 (IL-6) production has been observed in human monocytic cells following treatment with this compound analogs.[4][7][8]

JNK Signaling Pathway and Inhibition by this compound Derivatives

JNK_Pathway cluster_extracellular Extracellular cluster_cellular Cellular Stress Stimuli Stress Stimuli JNK JNK Stress Stimuli->JNK Activates c-Jun c-Jun JNK->c-Jun Phosphorylates NF-kB NF-kB JNK->NF-kB Activates Apoptosis Apoptosis JNK->Apoptosis Regulates Cell Proliferation Cell Proliferation JNK->Cell Proliferation Regulates AP-1 AP-1 c-Jun->AP-1 Forms Pro-inflammatory Cytokines Pro-inflammatory Cytokines AP-1->Pro-inflammatory Cytokines Upregulates NF-kB->Pro-inflammatory Cytokines Upregulates Indenoquinoxaline 11H-indeno[1,2-b] quinoxalin-11-one Indenoquinoxaline->JNK Inhibits

Caption: Inhibition of the JNK signaling pathway by this compound.

Anticancer Mechanisms of Action

Beyond their anti-inflammatory properties, certain derivatives of this compound exhibit potent anticancer activity through multiple mechanisms.

Topoisomerase Inhibition

Some analogs have been shown to inhibit both topoisomerase I and topoisomerase II, enzymes crucial for DNA replication and repair.[10] This dual inhibition disrupts DNA integrity and can lead to cancer cell death.

Induction of Apoptosis and Cell Cycle Arrest

A key anticancer mechanism is the induction of apoptosis. One derivative, 11-{[3-(dimethylamino)propoxy]imino}-N-[3-(dimethylamino) propyl]-11H-indeno[1,2-b]quinoxaline-6-carboxamide, was found to induce S-phase cell cycle arrest and apoptosis.[10] This was associated with the activation of caspases-3 and -7, an increase in the expression of pro-apoptotic proteins Bad and Bax, and a decrease in the anti-apoptotic protein Bcl-2.[10]

Modulation of Pro-Survival Signaling

The same derivative was also shown to attenuate the phosphorylation of Src, Akt-1, and Akt-2, key components of pro-survival signaling pathways, without affecting the total protein expression of Akt.[10]

Cyclin-Dependent Kinase 2 (CDK2) Inhibition

More recently, spiro-derivatives of indeno[1,2-b]quinoxaline have been investigated as inhibitors of cyclin-dependent kinase 2 (CDK2), a critical regulator of the cell cycle, showing promise for the treatment of non-small cell lung cancer.[11][12]

Experimental Protocols for Mechanistic Elucidation

To rigorously investigate the mechanism of action of this compound derivatives, a series of well-established experimental protocols should be employed.

Kinase Inhibition Assay

Objective: To determine the inhibitory activity of the compounds against JNK isoforms.

Methodology:

  • Recombinant human JNK1, JNK2, and JNK3 enzymes are used.

  • A fluorescent-based assay can be employed, such as the LanthaScreen™ Eu Kinase Binding Assay.

  • The compound of interest is serially diluted and incubated with the kinase and a fluorescently labeled ATP-competitive tracer.

  • The binding of the tracer to the kinase results in a high FRET signal. Competitive inhibitors will displace the tracer, leading to a decrease in the FRET signal.

  • IC50 values are calculated from the dose-response curves.

Cellular Assay for NF-κB/AP-1 Activation

Objective: To assess the effect of the compounds on NF-κB/AP-1 activation in a cellular context.

Methodology:

  • Use a reporter cell line, such as THP-1Blue™ cells, which express a secreted embryonic alkaline phosphatase (SEAP) gene under the control of an NF-κB/AP-1 inducible promoter.

  • Pre-treat the cells with various concentrations of the test compound for 1 hour.

  • Stimulate the cells with an agonist like LPS to induce NF-κB/AP-1 activation.

  • After an appropriate incubation period (e.g., 24 hours), measure the SEAP activity in the cell supernatant using a colorimetric substrate.

  • A decrease in SEAP activity indicates inhibition of NF-κB/AP-1 activation.

Experimental Workflow for Assessing Cellular Activity

Cellular_Workflow Cell Culture 1. Culture Reporter Cell Line (e.g., THP-1Blue™) Compound Treatment 2. Pre-treat cells with This compound derivative Cell Culture->Compound Treatment Stimulation 3. Stimulate with LPS Compound Treatment->Stimulation Incubation 4. Incubate for 24 hours Stimulation->Incubation Supernatant Collection 5. Collect cell supernatant Incubation->Supernatant Collection SEAP Assay 6. Perform SEAP assay Supernatant Collection->SEAP Assay Data Analysis 7. Analyze results and calculate IC50 SEAP Assay->Data Analysis

Caption: Workflow for determining the inhibition of NF-κB/AP-1 activation.

Western Blotting for Phosphorylated Proteins

Objective: To directly measure the inhibition of protein phosphorylation in a signaling pathway.

Methodology:

  • Culture relevant cells (e.g., MonoMac-6) and starve them of serum overnight.

  • Pre-treat the cells with the test compound for 1-2 hours.

  • Stimulate the cells with an appropriate agonist (e.g., LPS) for a short period (e.g., 15-30 minutes).

  • Lyse the cells and collect the protein extracts.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Probe the membrane with primary antibodies specific for the phosphorylated form of the target protein (e.g., phospho-c-Jun, phospho-Akt) and the total protein as a loading control.

  • Use a secondary antibody conjugated to an enzyme (e.g., HRP) for detection with a chemiluminescent substrate.

  • Quantify the band intensities to determine the extent of phosphorylation inhibition.

Conclusion

The this compound scaffold represents a versatile platform for the development of potent and selective kinase inhibitors. The primary mechanism of action for many of its derivatives is the competitive inhibition of JNKs, leading to the suppression of inflammatory signaling pathways. Furthermore, certain analogs exhibit significant anticancer activity through the induction of apoptosis, cell cycle arrest, and inhibition of pro-survival signaling. The experimental methodologies outlined in this guide provide a robust framework for the continued investigation and characterization of this promising class of therapeutic agents.

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Topic: Initial Screening of 11H-indeno[1,2-b]quinoxalin-11-one for Anticancer Properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

The 11H-indeno[1,2-b]quinoxaline scaffold represents a privileged heterocyclic system in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] This technical guide, presented from the perspective of a Senior Application Scientist, outlines a comprehensive, tiered strategy for the initial in vitro screening of the parent compound, 11H-indeno[1,2-b]quinoxalin-11-one, to rigorously evaluate its potential as an anticancer therapeutic. We will detail a logical progression from broad cytotoxicity profiling to focused mechanistic assays, explaining the scientific rationale behind each experimental choice. The protocols described herein are designed to be self-validating, providing a robust framework for generating high-quality, reproducible data suitable for go/no-go decisions in an early-stage drug discovery pipeline.

Introduction: The Rationale for Screening this compound

The quinoxaline ring system is a core component of numerous bioactive compounds.[3] The fusion of this moiety with an indanone fragment to form this compound creates a rigid, planar polycyclic structure. This planarity is a key feature for molecules that act as DNA intercalators, a well-established mechanism for anticancer drugs.[4][5] Indeed, various derivatives of this scaffold have shown potent antiproliferative activity against diverse cancer cell lines, including breast (MDA-MB231), prostate (PC-3), and liver (Huh-7) carcinomas.[2][6]

The primary motivation for this screening program is twofold:

  • Established Precedent: The broader family of quinoxaline derivatives has yielded compounds that function as potent Topoisomerase II (Topo II) inhibitors, a critical enzyme in DNA replication and a validated target for chemotherapy.[4][7][8]

  • Scaffold Potential: The core this compound structure is an ideal starting point for chemical modification, allowing for the future development of structure-activity relationships (SAR) to optimize potency and selectivity.[9]

This guide proposes a systematic, three-tiered approach to evaluate the foundational anticancer properties of the unsubstituted parent compound, establishing a baseline for its activity and mechanism of action.

G cluster_0 Tier 1: Foundational Screening cluster_1 Tier 2: Mechanistic Investigation cluster_2 Tier 3: Target Hypothesis Validation Compound Compound Synthesis This compound Cytotoxicity Primary Cytotoxicity Assay (SRB or MTT) Compound->Cytotoxicity IC50 IC50 Determination (NCI-60 Panel) Cytotoxicity->IC50 CellCycle Cell Cycle Analysis (Flow Cytometry) IC50->CellCycle If IC50 < 10 µM Apoptosis Apoptosis Induction Assay (Annexin V/PI Staining) IC50->Apoptosis If IC50 < 10 µM KinaseAssay Kinase Panel Screen (e.g., JNK, VEGFR-2) IC50->KinaseAssay Secondary Hypothesis TopoAssay Topoisomerase II Inhibition Assay CellCycle->TopoAssay If G2/M arrest Apoptosis->TopoAssay If apoptosis positive

Caption: A tiered workflow for the initial anticancer screening of this compound.

Tier 1: Primary Cytotoxicity Profiling

The initial objective is to determine the compound's general cytotoxic or cytostatic potency across a panel of human cancer cell lines. This provides a broad view of its activity spectrum and informs the selection of sensitive cell lines for subsequent mechanistic studies.

Rationale for Assay Selection: SRB vs. MTT

Both the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and SRB (Sulphorhodamine B) assays are colorimetric methods used to determine cell number.[10]

  • MTT Assay: Measures mitochondrial reductase activity in viable cells.[11][12]

  • SRB Assay: Measures total cellular protein content.

While both are reliable, the SRB assay is often recommended for large-scale screening.[10] Its primary advantage is that it is based on the measurement of a fixed component (total protein), making the endpoint more stable. The MTT assay, relying on enzymatic activity, can be influenced by compounds that alter cellular metabolism without being directly cytotoxic. For this initial screen, we will detail the SRB protocol due to its robustness and relevance to the NCI-60 screening panel methodology.[13]

Recommended Cell Line Panel

A diverse panel is crucial. Based on published activity for derivatives, the following are recommended for an initial screen:[6]

  • MDA-MB-231: Triple-negative breast adenocarcinoma

  • PC-3: Prostate adenocarcinoma

  • HepG2: Hepatocellular carcinoma

  • A549: Non-small cell lung carcinoma

  • MRC-5: Normal human fetal lung fibroblast (to assess selectivity for cancer cells vs. normal cells)[6]

Experimental Protocol: SRB Cytotoxicity Assay
  • Cell Seeding: Plate cells in 96-well microtiter plates at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare a serial dilution of this compound (e.g., from 0.01 µM to 100 µM) in the appropriate cell culture medium. Add the diluted compound to the plates. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours.

  • Cell Fixation: Gently remove the medium. Fix the cells by adding 100 µL of cold 10% (w/v) Trichloroacetic Acid (TCA) to each well and incubate for 1 hour at 4°C.

  • Washing: Wash the plates five times with slow-running tap water and allow them to air dry completely.

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 10-30 minutes.

  • Remove Unbound Dye: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound SRB. Allow plates to air dry.

  • Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Absorbance Reading: Measure the optical density (OD) at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC₅₀ value (the concentration causing 50% inhibition of cell growth) using non-linear regression analysis.

Data Presentation

Results should be summarized in a table for clear comparison of potency and selectivity.

Table 1: Hypothetical In Vitro Cytotoxicity of this compound

Cell Line Cancer Type IC₅₀ (µM) Selectivity Index (SI) vs. MRC-5
MDA-MB-231 Breast Adenocarcinoma 2.5 12.8
PC-3 Prostate Adenocarcinoma 1.8 17.8
HepG2 Hepatocellular Carcinoma 3.1 10.3
A549 Lung Carcinoma 5.6 5.7

| MRC-5 | Normal Lung Fibroblast | 32.0 | 1.0 |

A selectivity index (SI) is calculated as IC₅₀ in normal cells / IC₅₀ in cancer cells. A higher SI value indicates greater selectivity for cancer cells.[6]

Tier 2: Elucidating the Mechanism of Action

If the compound demonstrates potent cytotoxicity (typically IC₅₀ < 10 µM) and selectivity, the next step is to investigate how it kills cancer cells. The two most common anticancer mechanisms are cell cycle arrest and apoptosis induction.

Cell Cycle Analysis via Flow Cytometry

Dysregulation of the cell cycle is a hallmark of cancer.[14][15] Many anticancer drugs exert their effect by causing cells to arrest at a specific phase (G0/G1, S, or G2/M), preventing them from completing division.[16] Flow cytometry with Propidium Iodide (PI) staining is the gold standard for this analysis, as PI stoichiometrically binds to DNA, allowing for the quantification of DNA content per cell.[14]

  • Cell Treatment: Seed a sensitive cell line (e.g., PC-3) in 6-well plates. Treat with this compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours. Include a vehicle control.

  • Cell Harvesting: Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

  • Fixation: Wash cells with PBS. Resuspend the cell pellet and add ice-cold 70% ethanol dropwise while vortexing gently to prevent clumping. Fix overnight at -20°C.[17]

  • Staining: Centrifuge the fixed cells and wash with PBS. Resuspend in PBS containing 50 µg/mL PI and 100 µg/mL RNase A.

  • Incubation: Incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry: Analyze the samples on a flow cytometer. The PI fluorescence will be proportional to the DNA content.

  • Data Analysis: Use cell cycle analysis software to deconvolute the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases. An accumulation of cells in a particular phase compared to the control indicates cell cycle arrest.

Apoptosis Induction Assay

Apoptosis, or programmed cell death, is a clean and controlled form of cell suicide that is often evaded by cancer cells. A key early event in apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be fluorescently labeled (e.g., with FITC) to detect this event. Co-staining with PI allows for the differentiation of early apoptotic cells (Annexin V positive, PI negative) from late apoptotic/necrotic cells (Annexin V positive, PI positive).

  • Cell Treatment: Treat cells as described in the cell cycle protocol (Section 3.1.1).

  • Cell Harvesting: Collect all cells, including the supernatant, and wash with cold PBS.

  • Staining: Resuspend cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and PI according to the manufacturer's protocol (e.g., from a commercial kit).[18]

  • Incubation: Incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the samples immediately by flow cytometry.

  • Data Analysis: Quantify the percentage of cells in each quadrant: viable (bottom-left), early apoptotic (bottom-right), and late apoptotic/necrotic (top-right). A significant increase in the bottom-right and top-right quadrants indicates apoptosis induction.

Tier 3: Hypothesis-Driven Target Identification

Data from Tier 2 provides critical clues to the compound's molecular target. For instance, an accumulation of cells in the G2/M phase is characteristic of drugs that cause DNA damage or interfere with mitosis, such as Topoisomerase II inhibitors.[4]

Primary Hypothesis: Topoisomerase II Inhibition

Given that numerous quinoxaline derivatives function as Topo II inhibitors, this is the most logical primary hypothesis.[4][19][20] Topo II is essential for resolving DNA tangles during replication. Its inhibition leads to double-strand breaks, triggering G2/M arrest and apoptosis.[7]

G cluster_pathway Cellular Process Compound This compound (Hypothesized Topo II Inhibitor) TopoII Topoisomerase II Complex Compound->TopoII Binds to complex DNA_Religation DNA Re-ligation Compound->DNA_Religation Inhibits DNA_Cleavage Topo II-mediated DNA Cleavage TopoII->DNA_Cleavage Normal Cycle DNA_Replication DNA Replication Fork DNA_Replication->TopoII Normal Cycle DNA_Cleavage->DNA_Religation Normal Cycle DSB DNA Double-Strand Breaks (Stabilized Cleavage Complex) DNA_Cleavage->DSB Inhibits DNA_Religation->DNA_Replication Normal Cycle G2M_Arrest G2/M Cell Cycle Arrest DSB->G2M_Arrest Triggers Apoptosis Apoptosis G2M_Arrest->Apoptosis Leads to

Caption: Hypothesized mechanism of action via Topoisomerase II inhibition.

To validate this, a cell-free Topo II inhibition assay would be the definitive next step. This typically involves measuring the relaxation of supercoiled plasmid DNA by purified Topo II enzyme in the presence and absence of the test compound.

Secondary Hypotheses: Kinase Inhibition

Derivatives of the indenoquinoxaline scaffold have also been identified as potent inhibitors of c-Jun N-terminal kinase (JNK), which is involved in stress signaling and inflammation.[21][22][23] Additionally, the broader class of heterocyclic kinase inhibitors often targets pathways crucial for tumor growth, such as the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) signaling cascade, which is essential for angiogenesis.[24][25][26][27] If the primary hypothesis is not confirmed, or to explore polypharmacology, screening the compound against a panel of cancer-relevant kinases (including JNKs and VEGFR-2) would be a valuable secondary path.

Conclusion

This technical guide provides a structured, evidence-based framework for the initial evaluation of this compound as a potential anticancer agent. By progressing from broad phenotypic screening to specific mechanistic and target-based assays, researchers can efficiently generate the critical data needed to justify further investment in this promising chemical scaffold. The causality-driven approach ensures that each experimental step is a logical progression, building a comprehensive profile of the compound's biological activity. Successful navigation of this cascade would position this compound as a strong lead candidate for medicinal chemistry optimization and further preclinical development.

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  • Synthesis, biological evaluation, and molecular modeling of this compound derivatives and tryptanthrin-6-oxime as c-Jun N-terminal kinase inhibitors. (2018). ResearchGate. [Link]

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"exploring the fluorescence properties of indeno[1,2-b]quinoxalin-11-one"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Fluorescence Properties of Indeno[1,2-b]quinoxalin-11-one

Authored by: A Senior Application Scientist

Foreword: Unveiling the Luminescent Potential of a Privileged Scaffold

The indeno[1,2-b]quinoxaline core represents a fascinating and functionally rich heterocyclic system. Its rigid, planar structure and the presence of multiple nitrogen atoms create a unique electronic landscape, making it a "privileged scaffold" in medicinal chemistry and materials science. Derivatives of this core have demonstrated a wide array of biological activities, including potent anticancer and anti-inflammatory properties. Beyond its pharmacological significance, the inherent photophysical properties of the extended π-system suggest a potential for fluorescence, opening doors to novel applications in chemical sensing, bioimaging, and as functional components in organic light-emitting diodes (OLEDs).

This technical guide provides a comprehensive exploration of the fluorescence properties of indeno[1,2-b]quinoxalin-11-one. We will delve into the synthesis of the core molecule, provide a detailed framework for characterizing its photophysical behavior, and explore the underlying electronic principles that govern its luminescence. This document is intended for researchers, scientists, and drug development professionals who wish to leverage the unique fluorescent characteristics of this intriguing class of molecules.

Synthesis of the Indeno[1,2-b]quinoxalin-11-one Core: A Rational Approach

The most direct and widely adopted method for synthesizing the indeno[1,2-b]quinoxalin-11-one scaffold is the condensation reaction between ninhydrin and an appropriate o-phenylenediamine. This approach is favored for its operational simplicity and the ready availability of the starting materials.

Underlying Chemistry: The "Why" Behind the "How"

The reaction proceeds via a nucleophilic attack of the amino groups of the o-phenylenediamine on the carbonyl groups of ninhydrin, followed by a dehydration cascade to form the fused quinoxaline ring system. The choice of solvent and catalyst (or lack thereof) can influence the reaction rate and yield. While the reaction can proceed without a catalyst, acidic conditions can facilitate the dehydration steps.

Step-by-Step Synthesis Protocol

This protocol describes a general procedure for the synthesis of the parent indeno[1,2-b]quinoxalin-11-one.

Materials:

  • Ninhydrin

  • o-Phenylenediamine

  • Ethanol (or acetic acid)

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Heating mantle and magnetic stirrer

  • Filtration apparatus

Procedure:

  • Reactant Dissolution: In a round-bottom flask, dissolve equimolar amounts of ninhydrin and o-phenylenediamine in a suitable solvent such as ethanol or acetic acid. The choice of solvent can influence the reaction kinetics and product solubility.

  • Reaction Mixture: Stir the mixture at room temperature for a few minutes to ensure homogeneity.

  • Thermal Conditions: Heat the reaction mixture to reflux for a period of 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Product Isolation: Upon completion, allow the reaction mixture to cool to room temperature. The product will typically precipitate out of the solution.

  • Purification: Collect the solid product by filtration and wash it with a small amount of cold ethanol to remove any unreacted starting materials. The product can be further purified by recrystallization from a suitable solvent like ethanol or a mixture of ethanol and dimethylformamide (DMF).

Synthesis Workflow Diagram

G cluster_start Starting Materials Ninhydrin Ninhydrin Reaction Reaction Ninhydrin->Reaction o-Phenylenediamine o-Phenylenediamine o-Phenylenediamine->Reaction Purification Purification Reaction->Purification Precipitation & Filtration Final_Product Indeno[1,2-b]quinoxalin-11-one Purification->Final_Product Recrystallization

Caption: Synthesis of Indeno[1,2-b]quinoxalin-11-one.

Unraveling the Photophysical Properties

The fluorescence of indeno[1,2-b]quinoxalin-11-one arises from its extended, rigid, and planar π-conjugated system. The electronic transitions responsible for its absorption and emission are influenced by the interplay of the indenone and quinoxaline moieties.

Electronic Structure and Transitions

The absorption spectrum of quinoxaline-based compounds is typically characterized by π-π* and n-π* transitions. The intense, higher-energy absorption bands are generally attributed to π-π* transitions, while the weaker, lower-energy bands are associated with n-π* transitions originating from the non-bonding electrons of the nitrogen atoms. The fusion of the indenone moiety introduces additional electronic complexity and can lead to intramolecular charge transfer (ICT) character in the excited state, which is often a key factor in the fluorescence properties of such molecules.

While detailed photophysical data for the parent indeno[1,2-b]quinoxalin-11-one is not extensively reported in the literature, a fluorinated derivative, 6,7,8,9-tetrafluoro-11H-indeno[1,2-b]quinoxalin-11-one, has been shown to be a fluorophore emitting at 490 nm in a chloroform solution. This provides direct evidence of the fluorescent potential of this heterocyclic system.

Influence of Substituents

The fluorescence properties of the indeno[1,2-b]quinoxalin-11-one core can be systematically tuned by the introduction of various substituents.

  • Electron-Donating Groups (EDGs): Groups like amino (-NH2) or methoxy (-OCH3) can increase the electron density of the π-system, often leading to a red-shift (bathochromic shift) in both the absorption and emission spectra.

  • Electron-Withdrawing Groups (EWGs): Groups such as nitro (-NO2) or cyano (-CN) can have the opposite effect, potentially causing a blue-shift (hypsochromic shift). However, the interplay of inductive and resonance effects can sometimes lead to more complex behavior.

Solvatochromism: The Solvent's Role

Solvatochromism is the phenomenon where the color of a substance changes with the polarity of the solvent. For fluorescent molecules, this manifests as a shift in the emission wavelength. This effect is particularly pronounced in molecules that exhibit a significant change in their dipole moment upon excitation (i.e., have a charge-transfer character in the excited state). The stabilization of the more polar excited state by polar solvents leads to a red-shift in the emission spectrum. The study of solvatochromism can provide valuable insights into the nature of the excited state.

Photophysical Data of a Representative Derivative

The following table summarizes the known photophysical data for a fluorinated derivative of indeno[1,2-b]quinoxalin-11-one.

CompoundSolventExcitation (nm)Emission (nm)
6,7,8,9-Tetrafluoro-11H-indeno[1,2-b]quinoxalin-11-oneChloroform400490

Data sourced from a study on the synthesis and characterization of this compound.

Conceptual Diagram of Solvatochromism

G Non-Polar Non-Polar Polar Polar Excited_State Excited_State Polar->Excited_State Stabilization Ground_State Ground_State Excited_State->Ground_State Emission Emission Emission Excited_State->Emission Red-Shifted Ground_State->Excited_State Absorption

Caption: Solvatochromic effect on fluorescence.

Experimental Protocol for Fluorescence Characterization

A thorough characterization of the fluorescence properties of indeno[1,2-b]quinoxalin-11-one and its derivatives requires a systematic experimental approach.

Instrumentation
  • UV-Vis Spectrophotometer: To measure the absorption spectra and determine the optimal excitation wavelength.

  • Fluorometer (Fluorescence Spectrophotometer): To measure the excitation and emission spectra.

  • Quantum Yield Measurement System: (Integrating sphere or comparative method).

  • Cuvettes: Quartz cuvettes are required for UV-range measurements.

Step-by-Step Experimental Workflow
  • Sample Preparation:

    • Prepare a stock solution of the compound in a high-purity solvent (e.g., spectroscopic grade).

    • Prepare a series of dilutions to determine the linear range of absorbance and to avoid inner filter effects in fluorescence measurements. A typical starting concentration for fluorescence measurements is in the micromolar range.

  • Absorption Spectroscopy:

    • Record the UV-Vis absorption spectrum of the sample.

    • Identify the wavelength of maximum absorption (λmax). This will be a good starting point for the excitation wavelength in fluorescence measurements.

  • Fluorescence Spectroscopy:

    • Excitation Spectrum: Set the emission monochromator to the expected emission maximum and scan the excitation monochromator. The resulting spectrum should resemble the absorption spectrum.

    • Emission Spectrum: Set the excitation monochromator to the λmax determined from the absorption spectrum and scan the emission monochromator.

  • Quantum Yield Determination:

    • The fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process. It can be determined using a relative method, by comparing the integrated fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield.

  • Data Analysis:

    • Stokes Shift: Calculate the difference in nanometers (or wavenumbers) between the absorption maximum and the emission maximum.

    • Solvatochromic Study: Repeat the fluorescence measurements in a series of solvents with varying polarities to assess the solvatochromic behavior.

Experimental Workflow Diagram

G Start Start Sample_Prep Sample Preparation Start->Sample_Prep UV_Vis UV-Vis Spectroscopy Sample_Prep->UV_Vis Fluorescence Fluorescence Spectroscopy UV_Vis->Fluorescence Determine λex Quantum_Yield Quantum Yield Measurement Fluorescence->Quantum_Yield Data_Analysis Data Analysis Quantum_Yield->Data_Analysis End End Data_Analysis->End

Caption: Fluorescence Characterization Workflow.

Computational Insights: A Theoretical Lens

Computational chemistry, particularly Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), provides powerful tools for understanding the electronic structure and photophysical properties of molecules like indeno[1,2-b]quinoxalin-11-one.

  • DFT: Can be used to optimize the ground state geometry and calculate the molecular orbitals (HOMO and LUMO). The energy difference between the HOMO and LUMO can provide a first approximation of the electronic transition energy.

  • TD-DFT: Is employed to calculate the excited state energies and predict the absorption and emission spectra. This can help in assigning the nature of the electronic transitions (e.g., π-π* or n-π*) and understanding the influence of substituents.

These computational approaches can guide the rational design of new derivatives with tailored fluorescence properties.

Applications in Research and Drug Discovery

The fluorescent properties of the indeno[1,2-b]quinoxalin-11-one scaffold can be harnessed for a variety of applications:

  • Fluorescent Probes: Derivatives can be designed to act as sensors for specific analytes or to report on the local microenvironment (e.g., polarity, pH).

  • Bioimaging: Fluorescently tagged indenoquinoxaline derivatives can be used to visualize biological processes and cellular structures.

  • Drug Discovery: Fluorescence-based assays can be developed to screen for compounds that interact with biological targets.

  • Materials Science: These compounds could be explored as emitters in organic light-emitting diodes (OLEDs).

Conclusion

The indeno[1,2-b]quinoxalin-11-one core is a promising platform for the development of novel fluorescent molecules. While the photophysical properties of the parent compound are not yet fully elucidated, the available data on its derivatives, coupled with our understanding of the broader quinoxaline class of compounds, strongly suggests a rich and tunable fluorescence behavior. This technical guide provides a foundational framework for the synthesis, characterization, and theoretical understanding of these fascinating molecules, paving the way for their application in diverse scientific and technological fields.

References

  • Kovrizhina, A. R., Bagryanskaya, I. Y., Zibarev, A. V., & Khlebnikov, A. I. (2025). 6,7,8,9-Tetrafluoro-11H-indeno[1,2-b]quinoxalin-11-one. Molbank, 2025(2), M2001. [Link]

  • Chen, L., Hu, J., & Sun, H. S. (2021). 7,8-Dimethyl-11H-indeno[1,2-b]quinoxalin-11-one. IUCrData, 6(1), x210018. [Link]

  • Ghalib, R. M., Hashim, R., Sulaiman, O., Hemamalini, M., & Fun, H. K. (2010). 11H-Indeno-[1,2-b]quinoxalin-11-one. Acta crystallographica. Section E, Structure reports online, 66(Pt 6), o1494. [Link]

  • Deady, L. W., Desneves, J., & Ross, A. C. (1993). Synthesis of some 11H-indeno[1,2-b]quinoxalin-11-ones. Tetrahedron, 49(41), 9823-9828. [Link]

  • PubChem. (n.d.). 11H-Indeno(1,2-b)quinoxalin-11-one. National Center for Biotechnology Information. Retrieved from [Link]

Methodological & Application

Application Notes and Protocols for Utilizing 11H-indeno[1,2-b]quinoxalin-11-one as a JNK Inhibitor in Research

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Critical Role of JNK Signaling and the Promise of Selective Inhibition

The c-Jun N-terminal kinases (JNKs) are key members of the mitogen-activated protein kinase (MAPK) family, acting as crucial mediators of cellular responses to a wide array of stress signals, including inflammatory cytokines, oxidative stress, and DNA damage.[1][2][3] The JNK signaling pathway is a tiered kinase cascade, culminating in the activation of JNK isoforms (JNK1, JNK2, and JNK3), which in turn phosphorylate a host of cytoplasmic and nuclear substrates.[1][2] This intricate signaling network governs fundamental cellular processes such as apoptosis, inflammation, cell proliferation, and differentiation.[2][4][5]

Given its central role in stress signaling, dysregulation of the JNK pathway is implicated in a multitude of pathological conditions, including neurodegenerative diseases, inflammatory disorders like rheumatoid arthritis, ischemia-reperfusion injury, and various cancers.[6][7][8][9][10] This makes the JNKs highly attractive targets for therapeutic intervention. The development of potent and selective JNK inhibitors is therefore of significant interest for both basic research and clinical applications.

One such promising class of JNK inhibitors is based on the 11H-indeno[1,2-b]quinoxalin-11-one scaffold.[6][7] Derivatives of this core structure, such as This compound oxime (IQ-1) and its sodium salt IQ-1S , have demonstrated significant potential as high-affinity JNK inhibitors with pronounced anti-inflammatory and neuroprotective properties.[11][12][13] This guide provides a comprehensive overview and detailed protocols for the effective use of this compound and its analogs in a research setting.

The JNK Signaling Pathway: A Visual Overview

The JNK signaling cascade is initiated by a variety of extracellular and intracellular stimuli that activate a range of MAP3Ks.[1][5] These kinases then phosphorylate and activate the MAP2Ks, MKK4 and MKK7, which in turn dually phosphorylate JNK on threonine and tyrosine residues within its activation loop, leading to its activation.[2] Activated JNK can then translocate to the nucleus to regulate the activity of transcription factors, most notably c-Jun, a component of the AP-1 transcription factor complex, thereby modulating gene expression.[4][5]

JNK_Signaling_Pathway cluster_extracellular Extracellular Stimuli cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stress Signals Stress Signals Receptors Receptors Stress Signals->Receptors Inflammatory Cytokines Inflammatory Cytokines Inflammatory Cytokines->Receptors Growth Factors Growth Factors Growth Factors->Receptors MAP3Ks MAP3Ks Receptors->MAP3Ks Activation MKK4/7 MKK4/7 MAP3Ks->MKK4/7 Phosphorylation JNK JNK MKK4/7->JNK Phosphorylation Cytoplasmic Substrates Cytoplasmic Substrates JNK->Cytoplasmic Substrates Activated JNK Activated JNK JNK->Activated JNK Translocation c-Jun c-Jun Activated JNK->c-Jun Phosphorylation Gene Transcription Gene Transcription c-Jun->Gene Transcription Regulation

Caption: A simplified diagram of the JNK signaling pathway.

This compound Derivatives as JNK Inhibitors

Compounds based on the this compound scaffold, particularly the oxime derivatives IQ-1 and IQ-1S, have emerged as potent, ATP-competitive inhibitors of JNKs.[14] These small molecules have been shown to possess high binding affinity for all three JNK isoforms, with some derivatives exhibiting a degree of selectivity for JNK3.[15]

Mechanism of Action

These inhibitors function by competing with ATP for binding to the catalytic site of JNK, thereby preventing the phosphorylation of its downstream substrates.[14] This mode of action effectively blocks the propagation of the JNK signaling cascade.

Quantitative Data on Inhibitory Potency

The following table summarizes the reported inhibitory activities of key this compound derivatives against the JNK isoforms. It is important to note that inhibitory values can vary depending on the assay conditions.

CompoundTargetAssay TypeIC50 / KdReference
IQ-1S JNK1Binding Assay390 nM (Kd)[15]
JNK2Binding Assay360 nM (Kd)[15]
JNK3Binding Assay87 nM (Kd)[15]
NF-κB/AP-1Reporter Assay1.8 µM (IC50)[15]
IQ-1 JNK3Kinase AssayHigh Affinity[12]

Experimental Protocols: A Step-by-Step Guide

To rigorously evaluate the efficacy and mechanism of this compound based inhibitors, a series of well-controlled in vitro and cell-based assays are essential. The following protocols are designed to be self-validating and provide a robust framework for your research.

Protocol 1: In Vitro JNK Kinase Assay (Non-Radioactive)

This protocol is designed to determine the direct inhibitory effect of the compound on JNK kinase activity and to calculate its IC50 value.

Principle: This assay measures the phosphorylation of a JNK substrate (e.g., GST-c-Jun) by recombinant active JNK in the presence of varying concentrations of the inhibitor. The level of phosphorylated substrate is then quantified, typically by ELISA or Western blot.

Materials:

  • Recombinant active JNK1, JNK2, or JNK3

  • GST-c-Jun (1-79) substrate

  • Kinase Assay Buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM β-glycerophosphate, 0.1 mM Na3VO4, 2 mM DTT)

  • ATP

  • This compound derivative (dissolved in DMSO)

  • Microtiter plates (for ELISA) or SDS-PAGE and Western blotting reagents

  • Phospho-c-Jun (Ser63) specific antibody

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Prepare Inhibitor Dilutions: Create a serial dilution of the this compound derivative in DMSO. Further dilute these in Kinase Assay Buffer to the final desired concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.

  • Set up Kinase Reaction: In a microtiter plate or microcentrifuge tubes, add the following in order:

    • Kinase Assay Buffer

    • Recombinant active JNK enzyme

    • Inhibitor dilution (or DMSO for control)

    • GST-c-Jun substrate

  • Initiate the Reaction: Add ATP to each well to start the kinase reaction. The final ATP concentration should be at or near the Km for JNK.

  • Incubation: Incubate the reaction mixture at 30°C for a predetermined time (e.g., 30 minutes).[16][17]

  • Terminate the Reaction: Stop the reaction by adding an equal volume of 2X SDS-PAGE sample buffer (for Western blot) or a suitable stop solution for your detection method.

  • Detection of Phosphorylation:

    • Western Blot: Separate the reaction products by SDS-PAGE, transfer to a PVDF membrane, and probe with a phospho-c-Jun (Ser63) specific antibody.[17] Visualize with a chemiluminescent substrate.

    • ELISA: Coat a microtiter plate with the GST-c-Jun substrate. After the kinase reaction, transfer the reaction mixture to the coated wells, allowing the phosphorylated substrate to bind. Detect with a phospho-c-Jun (Ser63) antibody and a colorimetric or fluorometric secondary antibody.[18]

  • Data Analysis: Quantify the signal from each well. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Causality and Self-Validation:

  • Rationale for Controls: Including a "no enzyme" control confirms that the substrate is not spontaneously phosphorylated. A "no ATP" control ensures that the phosphorylation is ATP-dependent. The "DMSO only" control establishes the baseline kinase activity.

  • ATP Concentration: Using an ATP concentration near its Km for JNK ensures that the inhibitor is competing effectively and provides a more accurate IC50 value for ATP-competitive inhibitors.

  • Linear Range: It is crucial to ensure that the kinase reaction is in the linear range with respect to time and enzyme concentration. This can be determined in preliminary experiments.

In_Vitro_Kinase_Assay_Workflow Start Start Prepare Inhibitor Dilutions Prepare Inhibitor Dilutions Start->Prepare Inhibitor Dilutions Set up Kinase Reaction (JNK, Substrate, Inhibitor) Set up Kinase Reaction (JNK, Substrate, Inhibitor) Prepare Inhibitor Dilutions->Set up Kinase Reaction (JNK, Substrate, Inhibitor) Initiate Reaction with ATP Initiate Reaction with ATP Set up Kinase Reaction (JNK, Substrate, Inhibitor)->Initiate Reaction with ATP Incubate at 30°C Incubate at 30°C Initiate Reaction with ATP->Incubate at 30°C Terminate Reaction Terminate Reaction Incubate at 30°C->Terminate Reaction Detect Phosphorylation (Western/ELISA) Detect Phosphorylation (Western/ELISA) Terminate Reaction->Detect Phosphorylation (Western/ELISA) Data Analysis (IC50) Data Analysis (IC50) Detect Phosphorylation (Western/ELISA)->Data Analysis (IC50) End End Data Analysis (IC50)->End

Caption: Workflow for an in vitro JNK kinase assay.

Protocol 2: Cellular Assay for JNK Inhibition - Phospho-c-Jun Western Blot

This protocol assesses the ability of the inhibitor to block JNK signaling within a cellular context.

Principle: Cells are pre-treated with the JNK inhibitor and then stimulated with a known JNK activator (e.g., anisomycin, UV radiation, or inflammatory cytokines like TNF-α). The level of phosphorylated c-Jun, a direct downstream target of JNK, is then measured by Western blot. A reduction in phospho-c-Jun levels indicates effective cellular inhibition of the JNK pathway.

Materials:

  • Cell line of interest (e.g., HeLa, HEK293, or a disease-relevant cell line)

  • Cell culture medium and supplements

  • This compound derivative

  • JNK activator (e.g., Anisomycin, TNF-α)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE and Western blotting reagents

  • Primary antibodies: anti-phospho-c-Jun (Ser63), anti-total c-Jun, anti-total JNK, and a loading control (e.g., anti-GAPDH or anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Seeding: Seed cells in multi-well plates and allow them to adhere and grow to a suitable confluency (typically 70-80%).

  • Inhibitor Pre-treatment: Pre-treat the cells with various concentrations of the this compound derivative (or DMSO for control) for a specific duration (e.g., 1-2 hours).

  • JNK Activation: Stimulate the cells with a JNK activator for a predetermined time (e.g., Anisomycin for 30 minutes). Include an unstimulated control.

  • Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with ice-cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Normalize the protein amounts for each sample and prepare them with SDS-PAGE sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and then probe with the primary antibody against phospho-c-Jun (Ser63).

    • After incubation with the HRP-conjugated secondary antibody, visualize the bands using a chemiluminescent substrate.

  • Re-probing: To ensure equal protein loading and to assess the total levels of the target proteins, the membrane can be stripped and re-probed with antibodies against total c-Jun, total JNK, and a loading control.

  • Data Analysis: Quantify the band intensities using densitometry. Normalize the phospho-c-Jun signal to the total c-Jun or loading control signal. Compare the levels of phospho-c-Jun in inhibitor-treated samples to the stimulated control to determine the extent of inhibition.

Causality and Self-Validation:

  • Stimulated vs. Unstimulated Controls: Comparing the phospho-c-Jun levels in stimulated and unstimulated cells confirms that the chosen activator effectively induces JNK signaling.

  • Total Protein Levels: Probing for total c-Jun and total JNK is crucial to ensure that the observed decrease in phosphorylation is due to kinase inhibition and not a result of protein degradation or changes in protein expression.

  • Loading Control: The use of a loading control (e.g., GAPDH or β-actin) is essential for verifying equal protein loading across all lanes.

Protocol 3: Downstream Functional Assays

The ultimate goal of using a JNK inhibitor is to modulate a biological outcome. The choice of a downstream functional assay will depend on the specific research question.

Examples of Downstream Assays:

  • Apoptosis Assays: To investigate the role of JNK in apoptosis, treat cells with the inhibitor in combination with an apoptotic stimulus. Assess cell viability using assays such as MTT or measure apoptosis directly using methods like Annexin V/Propidium Iodide staining followed by flow cytometry.[10][19]

  • Cytokine Production Assays: In studies of inflammation, pre-treat immune cells (e.g., macrophages or T-cells) with the inhibitor and then stimulate them with an inflammatory agent like LPS. Measure the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the cell supernatant using ELISA.[7][11]

  • Cell Migration/Invasion Assays: To study the role of JNK in cancer metastasis, use a Boyden chamber assay. Treat cancer cells with the inhibitor and assess their ability to migrate through a porous membrane towards a chemoattractant.

Logical Relationship of Experimental Outcomes:

Experimental_Logic In Vitro Kinase Assay In Vitro Kinase Assay Direct JNK Inhibition (IC50) Direct JNK Inhibition (IC50) In Vitro Kinase Assay->Direct JNK Inhibition (IC50) Demonstrates Cellular Phospho-c-Jun Assay Cellular Phospho-c-Jun Assay Inhibition of Cellular JNK Signaling Inhibition of Cellular JNK Signaling Cellular Phospho-c-Jun Assay->Inhibition of Cellular JNK Signaling Confirms Downstream Functional Assay Downstream Functional Assay Modulation of Biological Response Modulation of Biological Response Downstream Functional Assay->Modulation of Biological Response Measures Direct JNK Inhibition (IC50)->Cellular Phospho-c-Jun Assay Predicts Inhibition of Cellular JNK Signaling->Downstream Functional Assay Leads to

Caption: Logical flow of experimental validation for a JNK inhibitor.

Conclusion and Future Perspectives

The this compound scaffold represents a valuable starting point for the development of potent and selective JNK inhibitors. The protocols outlined in this guide provide a robust framework for researchers to investigate the therapeutic potential of these compounds in various disease models. By systematically validating their activity from the molecular to the cellular and functional levels, researchers can generate high-quality, reproducible data. Future work in this area may focus on optimizing the selectivity of these inhibitors for specific JNK isoforms to minimize off-target effects and enhance their therapeutic index.

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The Versatile Scaffold: Applications of 11H-indeno[1,2-b]quinoxalin-11-one in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Privileged Heterocycle

The landscape of modern organic synthesis and medicinal chemistry is perpetually shaped by the discovery and utilization of novel molecular scaffolds. Among these, nitrogen-containing heterocycles hold a prominent position due to their prevalence in natural products and pharmaceuticals. The rigid, planar, and electron-deficient framework of 11H-indeno[1,2-b]quinoxalin-11-one has established it as a versatile and powerful building block in the synthesis of complex organic molecules. Its unique electronic and structural features make it an attractive starting point for the construction of a diverse array of compounds, from intricate spiro-heterocyclic systems to potent bioactive agents. This application note provides an in-depth exploration of the synthetic utility of this compound, offering detailed protocols and mechanistic insights for researchers, scientists, and professionals in drug development.

Core Synthetic Strategies and Mechanistic Underpinnings

The synthetic versatility of this compound stems primarily from the reactivity of its ketone functional group and its ability to participate in a variety of transformations. These include its role as a precursor in multicomponent reactions, cycloadditions, and as a ligand in catalysis.

A Gateway to Complexity: Synthesis of Spiro-Heterocycles via 1,3-Dipolar Cycloaddition

One of the most significant applications of this compound is its use as a key component in 1,3-dipolar cycloaddition reactions to generate complex spiro-heterocycles.[1] These reactions offer a highly efficient and atom-economical approach to constructing intricate three-dimensional architectures, which are of great interest in drug discovery.[2]

Mechanistic Insight: The reaction typically proceeds through the in situ generation of an azomethine ylide from the condensation of this compound with an amino acid, such as L-proline or sarcosine.[2] This ylide then undergoes a [3+2] cycloaddition with a suitable dipolarophile to yield the spiro-pyrrolizidine or -pyrrolidine derivatives. The reaction is often highly regio- and diastereoselective.[3]

G cluster_0 Azomethine Ylide Formation cluster_1 [3+2] Cycloaddition Indenoquinoxalinone This compound Intermediate1 Intermediate Indenoquinoxalinone->Intermediate1 + Amino Acid AminoAcid Amino Acid (e.g., L-Proline) AminoAcid->Intermediate1 Ylide Azomethine Ylide (1,3-Dipole) Intermediate1->Ylide - H2O, - CO2 TransitionState Concerted Transition State Ylide->TransitionState Dipolarophile Dipolarophile (e.g., Alkene, Alkyne) Dipolarophile->TransitionState SpiroProduct Spiro-pyrrolizidine/-pyrrolidine TransitionState->SpiroProduct

Figure 1: General workflow for the synthesis of spiro-heterocycles from this compound via 1,3-dipolar cycloaddition.

Experimental Protocol: Synthesis of Spiro-pyrrolizidine Derivatives [3]

This protocol details a one-pot, three-component reaction for the synthesis of spiro-pyrrolizidine derivatives.

Materials:

  • 7-chloro-11H-indeno[1,2-b]quinoxaline

  • L-Proline

  • Malononitrile derivative (dipolarophile)

  • Methanol (solvent)

  • Acetic acid (catalyst)

Procedure:

  • A mixture of 4-chlorobenzene-1,2-diamine (1.1 eq) and ninhydrin (1.0 eq) is refluxed in a 1:3 mixture of acetic acid and methanol for 1 hour to synthesize 7-chloro-11H-indeno[1,2-b]quinoxaline.[3] The product is filtered and dried.

  • In a round-bottom flask, 7-chloro-11H-indeno[1,2-b]quinoxaline (1.0 mmol), L-proline (1.2 mmol), and the desired dipolarophile (e.g., a malononitrile derivative, 1.0 mmol) are dissolved in methanol (20 mL).

  • The reaction mixture is refluxed for 3-5 hours, with progress monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature. The precipitated solid is collected by filtration, washed with cold methanol, and dried under vacuum to afford the pure spiro-pyrrolizidine product.

Data Presentation: Spectroscopic Data for a Representative Spiro-pyrrolizidine [3]

Compound Yield ¹H NMR (CDCl₃, δ ppm) Mass Spectrum (m/z)
7-chloro-2′-phenyl-7′,7a′-dihydrospiro[indeno[1,2-b]quinoxaline-11,3′-pyrrolizine]-1′,1′(2′H)-dicarbonitrile86%8.58 (s, 1H), 8.21 (d, 1H), 8.13 (d, 1H), 7.93 (m, 1H), 7.71 (m, 1H), 7.46 (m, 1H), 6.96 (s, 1H), 6.86 (d, 1H), 6.76 (s, 1H), 5.36 (d, 1H), 5.12 (s, 1H), 4.68 (m, 1H), 4.12 (t, 1H), 3.94 (s, 1H), 2.69 (d, 1H), 1.63 (s, 1H), 1.37-1.14 (m, 1H), 0.87 (s, 1H)M+1 observed
Catalytic Horizons: Ruthenium(II) Complexes in Transfer Hydrogenation

The utility of this compound extends beyond its role as a structural scaffold. Its derivatives, particularly oximes, can serve as effective ligands for transition metals, leading to catalytically active complexes. Arene-ruthenium(II) complexes bearing this compound oxime ligands have demonstrated significant catalytic activity in the transfer hydrogenation of aryl ketones, a fundamental transformation in organic synthesis.

Causality in Catalysis: The catalytic efficacy of these ruthenium complexes is attributed to the formation of a ruthenium-hydride species, which acts as the active catalyst. The indenoquinoxaline-based ligand plays a crucial role in stabilizing the metal center and modulating its electronic properties, thereby influencing the catalytic turnover.

G cluster_0 Catalytic Cycle Ru_Complex [Ru]-Complex (Pre-catalyst) Ru_Hydride [Ru]-H (Active Catalyst) Ru_Complex->Ru_Hydride + H-Donor Ketone Aryl Ketone Ru_Hydride->Ketone Hydrogen Transfer Alcohol Secondary Alcohol Ketone->Alcohol Reduction Alcohol->Ru_Complex - Product H_Donor Hydrogen Donor (e.g., i-PrOH) Acetone Acetone H_Donor->Acetone Oxidation

Figure 2: Simplified catalytic cycle for the transfer hydrogenation of aryl ketones using a Ruthenium(II)-indenoquinoxaline complex.

Experimental Protocol: Catalytic Transfer Hydrogenation of Acetophenone

This protocol outlines a general procedure for the transfer hydrogenation of acetophenone using an arene-ruthenium(II) complex of an this compound derivative.

Materials:

  • Arene-ruthenium(II) catalyst (e.g., [(p-cym)Ru(L)Cl], where L is an this compound oxime derivative)

  • Acetophenone

  • Isopropanol (hydrogen donor and solvent)

  • Base (e.g., KOH)

Procedure:

  • To a solution of the arene-ruthenium(II) catalyst (0.01 mmol) in isopropanol (5 mL), acetophenone (1.0 mmol) and a solution of KOH in isopropanol (0.1 M, 1.0 mL) are added.

  • The reaction mixture is stirred at 80 °C for the specified time, with conversion monitored by Gas Chromatography (GC) or TLC.

  • Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The residue is purified by column chromatography on silica gel to afford the corresponding secondary alcohol.

A Scaffold for Bioactivity: Applications in Medicinal Chemistry

The indenoquinoxaline core is a recognized "privileged structure" in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities.[4] Derivatives of this compound have been investigated for their potential as anticancer, anti-inflammatory, and antimicrobial agents.[4][5][6] The rigid, planar structure of the indenoquinoxaline moiety allows for effective π-π stacking interactions with biological targets, such as DNA and proteins.[7]

Structure-Activity Relationship Insights: Functionalization of the this compound core allows for the fine-tuning of its biological activity. For instance, the introduction of fluorine atoms can enhance metabolic stability and binding affinity.[7] The conversion of the ketone to an oxime has been shown to yield potent inhibitors of c-Jun N-terminal kinase (JNK), a key player in inflammatory diseases.[8]

Data Presentation: Bioactivity of this compound Derivatives

Derivative Target Reported Activity Reference
This compound oximeJNK1 and JNK3Sub-micromolar binding affinity[8]
Fluorinated derivativesAnticancerPotential antitumor properties[7]
Spiro-pyrrolizidine derivativesAntimicrobialActivity against various bacterial strains[3]

Conclusion and Future Perspectives

This compound has unequivocally demonstrated its value as a cornerstone in synthetic organic chemistry. Its utility in constructing complex spiro-heterocycles through efficient cycloaddition reactions, its role in the development of novel catalytic systems, and its prominence as a scaffold in medicinal chemistry underscore its significance. The continued exploration of new reactions and applications of this versatile molecule will undoubtedly lead to the discovery of novel compounds with significant scientific and therapeutic potential. Future research is anticipated to focus on its incorporation into the total synthesis of complex natural products, the development of enantioselective catalytic applications, and the rational design of new drug candidates based on this remarkable heterocyclic core.

References

  • Kumar, N.; Lal, C.; Singh, B.; Patel, A. K. Synthesis and Biological Activities of Some Novel Spiro Heterocyclic Pyrrolizidine Derivatives of 11H-indeno[1,2-b]quinoxaline through 1,3-Dipolar Cycloaddition. Asian Journal of Chemistry2020 , 32, 1255-1258. [Link]

  • Reaction of 11H-indeno[1,2-b]quinoxalin-2-one with semi(thiosemi)carbazides in ethanol... ResearchGate. [Link]

  • The reaction of 1,3-dipolar cycloaddition azomethine ylides obtained by the in situ interaction of this compound... chem.sdt.if.ua. [Link]

  • 1,3-Dipolar cycloaddition. Wikipedia. [Link]

  • This compound. ResearchGate. [Link]

  • 11H‐indeno[1,2‐b]quinoxalin‐11‐one as precursor for various biologically promising heterocycles. ResearchGate. [Link]

  • Spectroscopic investigations and antibacterial Studies of 11H-indeno [1,2-b] quinoxaline-11-one. ResearchGate. [Link]

  • Synthesis of this compound. ResearchGate. [Link]

  • One-pot rapid and efficient synthesis of new spiro derivatives of 11H-indeno[1,2-b]quinoxalin-11. ARKAT USA. [Link]

  • Modified 7-Chloro-11H-indeno[1,2-b]quinoxaline Heterocyclic System for Biological Activities. MDPI. [Link]

  • 6,7,8,9-Tetrafluoro-11H-indeno[1,2-b]quinoxalin-11-one. MDPI. [Link]

  • Synthesis, Biological Activities and Molecular Docking analysis of a Novel Series of this compound Derivatives. ResearchGate. [Link]

  • Halogen Substituted Indeno Quinoxaline Derivative Crystal: A Spectroscopic Approach. SciAlert. [Link]

  • Synthesis, biological evaluation, and molecular modeling of this compound derivatives and tryptanthrin-6-oxime as c-Jun N-terminal kinase inhibitors. ResearchGate. [Link]

  • This compound 2-(4-ethylbenzylidene)hydrazone. MDPI. [Link]

  • One pot, Three Component 1,3 Dipolar Cycloaddition: Regio and Diastereoselective Synthesis of Spiropyrrolidinyl Indenoquinoxaline Derivatives. ResearchGate. [Link]

  • Synthesis, biological evaluation, and molecular modeling of this compound derivatives and tryptanthrin-6-oxime as c-Jun N-terminal kinase inhibitors. PubMed. [Link]

  • Synthesis of some 11H-indeno[1,2-b]quinoxalin-11-ones. Semantic Scholar. [Link]

  • 1,3-Dipolar Cycloaddition Reactions and Nitrones : An Overview C (1). Chemical Science Review and Letters. [Link]

  • Recent Developments on 1,3-Dipolar Cycloaddition Reactions by Catalysis in Green Solvents. MDPI. [Link]

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Application Notes and Protocols for the Development of Anti-inflammatory Drugs Using Indenoquinoxaline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chronic inflammation is a significant contributing factor to a multitude of debilitating diseases. The indenoquinoxaline scaffold has emerged as a promising heterocyclic system for the development of novel anti-inflammatory agents. This guide provides a comprehensive overview of the rationale, mechanism of action, and practical protocols for the synthesis and evaluation of indenoquinoxaline derivatives as potential anti-inflammatory drugs. We will delve into the key signaling pathways involved in inflammation, namely NF-κB and MAPK, and how they can be targeted. Detailed, step-by-step protocols for the synthesis of indenoquinoxaline derivatives, along with in vitro and in vivo methods for assessing their anti-inflammatory efficacy, are provided to facilitate research and development in this area.

Introduction: The Rationale for Targeting Inflammation with Indenoquinoxaline Derivatives

Inflammation is a fundamental biological process that, in its acute phase, is a protective response to injury or infection. However, unresolved or chronic inflammation is a key driver of numerous diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. The nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways are central regulators of the inflammatory response, making them prime targets for therapeutic intervention.[1]

Indenoquinoxaline derivatives, a class of nitrogen-containing heterocyclic compounds, have garnered significant attention due to their diverse pharmacological activities, including anti-inflammatory properties.[2] Their rigid, planar structure allows for effective interaction with biological targets, and the potential for diverse substitutions on the core scaffold provides a rich avenue for optimizing potency and selectivity. This guide will explore the development of these compounds as a new frontier in anti-inflammatory drug discovery.

Mechanism of Action: Targeting Key Inflammatory Signaling Pathways

The anti-inflammatory effects of indenoquinoxaline derivatives are often attributed to their ability to modulate the NF-κB and MAPK signaling cascades. These pathways are critical for the production of pro-inflammatory mediators such as cytokines, chemokines, and enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[3]

The NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli trigger a cascade that leads to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.[1] Indenoquinoxaline derivatives may exert their anti-inflammatory effects by inhibiting key kinases in this pathway, thereby preventing NF-κB activation.

NF_kB_Pathway Inflammatory Stimuli Inflammatory Stimuli IKK Complex IKK Complex Inflammatory Stimuli->IKK Complex Activates IκB IκB IKK Complex->IκB Phosphorylates IKK Complex->IκB NF-κB NF-κB IκB->NF-κB Inhibits IκB->NF-κB Nucleus Nucleus NF-κB->Nucleus Translocates Gene Transcription Gene Transcription Nucleus->Gene Transcription Induces Pro-inflammatory Mediators Pro-inflammatory Mediators Gene Transcription->Pro-inflammatory Mediators Indenoquinoxaline Derivative Indenoquinoxaline Derivative Indenoquinoxaline Derivative->IKK Complex Inhibits

Figure 1: Simplified NF-κB signaling pathway and potential inhibition by indenoquinoxaline derivatives.

The MAPK Signaling Pathway

The MAPK family, including p38 MAPK, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK), plays a crucial role in transducing extracellular signals into cellular responses, including inflammation. The activation of p38 MAPK, in particular, is strongly associated with the production of inflammatory cytokines. By inhibiting the phosphorylation of key kinases within the MAPK cascade, indenoquinoxaline derivatives can suppress the downstream inflammatory response.

MAPK_Pathway Cellular Stress / Cytokines Cellular Stress / Cytokines MAPKKK MAPKKK Cellular Stress / Cytokines->MAPKKK MAPKK MAPKK MAPKKK->MAPKK p38 MAPK p38 MAPK MAPKK->p38 MAPK Transcription Factors Transcription Factors p38 MAPK->Transcription Factors Inflammatory Gene Expression Inflammatory Gene Expression Transcription Factors->Inflammatory Gene Expression Indenoquinoxaline Derivative Indenoquinoxaline Derivative Indenoquinoxaline Derivative->p38 MAPK Inhibits

Figure 2: Overview of the p38 MAPK signaling pathway as a target for indenoquinoxaline derivatives.

Synthesis of Indenoquinoxaline Derivatives

The synthesis of the indenoquinoxaline core typically involves the condensation of an o-phenylenediamine with a 1,2,3-indantrione derivative. Further derivatization can be achieved through various chemical modifications to explore the structure-activity relationship.

Protocol 3.1: Synthesis of Indeno[1,2-b]quinoxalin-11-one (1)

This protocol describes the synthesis of the core indenoquinoxaline scaffold.

Materials:

  • Indane-1,2,3-trione

  • Benzene-1,2-diamine

  • Glacial Acetic Acid (AcOH)

Procedure:

  • A mixture of indane-1,2,3-trione (1 mmol) and benzene-1,2-diamine (1 mmol) is refluxed in glacial acetic acid (20 mL) for 2 hours.

  • The reaction mixture is cooled to room temperature.

  • The resulting solid precipitate is filtered, washed with cold ethanol, and dried to yield Indeno[1,2-b]quinoxalin-11-one (1).

Protocol 3.2: Synthesis of Indeno[1,2-b]quinoxalin-11-ylidenamine Derivatives (2-9)

This protocol outlines the synthesis of various substituted indenoquinoxaline derivatives.

Materials:

  • Indeno[1,2-b]quinoxalin-11-one (1)

  • Various primary aromatic amines (e.g., 4-nitroaniline, 2,4-dinitroaniline)

  • Glacial Acetic Acid (AcOH)

Procedure:

  • A mixture of Indeno[1,2-b]quinoxalin-11-one (1) (1 mmol) and the respective primary aromatic amine (1 mmol) is refluxed in glacial acetic acid (25 mL) for 3 hours.

  • The reaction mixture is allowed to cool to room temperature.

  • The solid product that separates out is collected by filtration, washed with water, and then with a small amount of cold ethanol.

  • The crude product is recrystallized from an appropriate solvent (e.g., ethanol) to afford the pure indeno[1,2-b]quinoxalin-11-ylidenamine derivative.

In Vitro Evaluation of Anti-inflammatory Activity

In vitro assays are crucial for the initial screening of compounds and for elucidating their mechanism of action at a cellular level.

Protocol 4.1: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages

This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in cultured macrophages.[1]

Materials:

  • RAW 264.7 murine macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Lipopolysaccharide (LPS)

  • Griess Reagent (1% sulfanilamide and 0.1% naphthylethylenediamine dihydrochloride in 2.5% phosphoric acid)

  • Indenoquinoxaline derivatives (test compounds)

  • 96-well cell culture plates

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.[4]

  • Pre-treat the cells with various concentrations of the indenoquinoxaline derivatives for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.[5]

  • After incubation, collect 100 µL of the cell culture supernatant.

  • Add 100 µL of Griess reagent to the supernatant and incubate for 10 minutes at room temperature.[5]

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the percentage of NO inhibition compared to the LPS-treated control.

In Vivo Evaluation of Anti-inflammatory Activity

Animal models are essential for evaluating the efficacy of drug candidates in a whole-organism context.

Protocol 5.1: Carrageenan-Induced Paw Edema in Rats

This is a classic and reliable model of acute inflammation.

Materials:

  • Wistar rats (180-220 g)

  • Carrageenan (1% w/v in sterile saline)

  • Indenoquinoxaline derivatives (test compounds)

  • Reference drug (e.g., Indomethacin)

  • Plethysmometer

Procedure:

  • Fast the rats overnight with free access to water.

  • Administer the test compounds or reference drug intraperitoneally or orally 30-60 minutes before carrageenan injection.

  • Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.

  • Calculate the percentage of edema inhibition for each group compared to the carrageenan-treated control group.

Mechanistic Elucidation: Western Blot Analysis

Western blotting is a powerful technique to investigate the effect of indenoquinoxaline derivatives on the phosphorylation status of key proteins in the NF-κB and MAPK signaling pathways.

Protocol 6.1: Western Blot for Phospho-p65 and Phospho-p38 MAPK

Materials:

  • LPS-stimulated RAW 264.7 cell lysates

  • Protein assay kit

  • SDS-PAGE gels

  • Nitrocellulose or PVDF membranes

  • Primary antibodies (anti-phospho-p65, anti-p65, anti-phospho-p38 MAPK, anti-p38 MAPK, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence detection reagent

Procedure:

  • Treat RAW 264.7 cells with indenoquinoxaline derivatives and/or LPS as described in Protocol 4.1.

  • Lyse the cells and determine the protein concentration of the lysates.

  • Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using a chemiluminescence substrate and imaging system.

  • Quantify the band intensities and normalize to the total protein or a loading control (β-actin).

Data Presentation

Quantitative data from in vitro and in vivo studies should be presented in a clear and organized manner to facilitate comparison and interpretation.

Table 1: In Vitro Anti-inflammatory Activity of Indenoquinoxaline Derivatives

CompoundConcentration (µM)NO Inhibition (%)COX-1 IC50 (µM)COX-2 IC50 (µM)5-LOX IC50 (µM)
Derivative A 1065 ± 4.220.57.85.2
Derivative B 1078 ± 3.1>502.11.8
Celecoxib 10N/A77.40.89N/A
Zileuton 10N/AN/AN/A0.77

Data are presented as mean ± SD. IC50 values are sourced from relevant literature.

Table 2: In Vivo Anti-inflammatory Activity of Indenoquinoxaline Derivatives in Carrageenan-Induced Paw Edema Model

TreatmentDose (mg/kg)Paw Edema Inhibition (%) at 3h
Control -0
Derivative A 2045.2 ± 3.5
Derivative B 2058.7 ± 4.1
Indomethacin 1065.1 ± 2.9

Data are presented as mean ± SD.

Conclusion

The indenoquinoxaline scaffold represents a versatile platform for the design and development of novel anti-inflammatory agents. By targeting key signaling pathways such as NF-κB and MAPK, these compounds offer the potential for potent and selective modulation of the inflammatory response. The protocols and application notes provided in this guide offer a comprehensive framework for researchers to synthesize, screen, and characterize indenoquinoxaline derivatives, ultimately contributing to the discovery of new therapeutics for inflammatory diseases.

References

  • Jain, A. K., & Sharma, S. (2010). Synthesis, antinociceptive, anti-inflammatory and antiepileptic evaluation of some novel indeno[1, 2-b] quinoxalin-11-ylidenamine. Iranian Journal of Pharmaceutical Research, 9(4), 387.
  • Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Retrieved from [Link]

  • Asa, T. A., et al. (2017). Inhibition of LPS-Induced Nitric Oxide Production in RAW 264.7 Cell Lines, DPPH Radical Scavenging and Total Phenolic Content of. Journal of the Medical Association of Thailand, 100(Suppl. 5), S67-S73.
  • Gáspár, R., et al. (2014). A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. Phytotherapy Research, 28(11), 1647-1653.
  • Lawrence, T. (2009). The nuclear factor NF-κB pathway in inflammation. Cold Spring Harbor Perspectives in Biology, 1(6), a001651.
  • Charles River Laboratories. (n.d.). Carrageenan-Induced Paw Edema Model. Retrieved from [Link]

  • Kaminska, B. (2005). MAPK signalling pathways as molecular targets for anti-inflammatory therapy--from molecular mechanisms to therapeutic benefits. Biochimica et Biophysica Acta, 1754(1-2), 253-262.
  • Hussein, S., et al. (2025). Flufenamic acid-based sulfonohydrazide and acetamide derivatives NSAI as inhibitors of multi-targets COX-1/COX-2/5-LOX: design, synthesis, in silico ADMET and binding mode studies.
  • NCL. (n.d.). Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7. National Cancer Institute. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. Retrieved from [Link]

  • Miles, L. (2025). κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol.
  • Lee, J. H., et al. (2020). 2-Bromo-5-Hydroxy-4-Methoxybenzaldehyde Exhibits Anti-Inflammatory Effects Through the Inactivation of ERK, JNK, and NF-kB Pathways in RAW 264.7 Cells. Marine Drugs, 18(10), 509.
  • Tseng, C. H., et al. (2016). Discovery of indeno[1,2-b]quinoxaline derivatives as potential anticancer agents. European Journal of Medicinal Chemistry, 108, 258-273.
  • Chen, Y. L., et al. (2014). Synthesis, biological evaluation, and molecular modeling of 11H-indeno[1,2-b]quinoxalin-11-one derivatives and tryptanthrin-6-oxime as c-Jun N-terminal kinase inhibitors. Journal of Medicinal Chemistry, 57(15), 6489-6503.
  • Kumar, P., et al. (2003). p38 pathway kinases as anti-inflammatory drug targets.
  • BenchChem. (2025). Application Notes and Protocols for Western Blot Analysis of p38 MAPK Inhibition.
  • ResearchGate. (n.d.). Western blot of phosphorylated (p) and total JNK, p38 MAPK (A), and.... Retrieved from [Link]

  • Sharma, P. C., et al. (2021). Synthetic Methods of Quinoxaline Derivatives and their Potential Anti-inflammatory Properties. Current Organic Synthesis, 18(5), 492-513.
  • Wang, D., et al. (2014).
  • Wang, S., et al. (2012). p38 mitogen activated protein kinase expression and regulation by interleukin-4 in human B cell non-Hodgkin lymphomas. Leukemia & Lymphoma, 53(8), 1576-1583.
  • Zarranz, B., et al. (2005). Synthesis and biological evaluation of new quinoxaline derivatives as antioxidant and anti-inflammatory agents. Bioorganic & Medicinal Chemistry, 13(9), 3091-3101.
  • Chavan, A. A., et al. (2016). Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. Mini Reviews in Medicinal Chemistry, 16(16), 1294-1315.

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Application Note: A Comprehensive Guide to the ¹H and ¹³C NMR Spectroscopic Analysis of 11H-indeno[1,2-b]quinoxalin-11-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

11H-indeno[1,2-b]quinoxalin-11-one is a significant heterocyclic scaffold due to its rigid, planar structure and its role as a core component in various functional materials and pharmacologically active agents.[1][2] Accurate structural confirmation and characterization are paramount for its application in research and development. This guide provides a detailed, field-proven protocol for the comprehensive analysis of this molecule using one-dimensional (¹H, ¹³C, DEPT) and two-dimensional (COSY, HSQC, HMBC) Nuclear Magnetic Resonance (NMR) spectroscopy. We delve into the causality behind experimental choices, from solvent selection to the strategic application of advanced NMR experiments, empowering researchers to achieve unambiguous spectral assignment and structural verification.

Foundational Principles & Molecular Structure

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the structural elucidation of organic molecules, providing precise information about the chemical environment, connectivity, and spatial relationships of atoms.[3][4] For complex, polycyclic aromatic systems like this compound, a multi-faceted NMR approach is not just beneficial, but essential for overcoming challenges such as severe signal overlap in the aromatic region.

The core structure, C₁₅H₈N₂O, consists of four fused rings and possesses eight aromatic protons distributed across two distinct phenyl systems.[5] Due to the lack of symmetry, all 15 carbon atoms are unique, leading to a complex but information-rich ¹³C NMR spectrum.

Figure 1: Structure and IUPAC Numbering of this compound

(Note: Standard IUPAC numbering is used for discussion of spectral assignments.)

Experimental Protocols: From Sample Preparation to Data Acquisition

The quality of NMR data is fundamentally dependent on meticulous sample preparation and correctly chosen acquisition parameters.

Protocol: Sample Preparation
  • Analyte Preparation: Ensure the this compound sample is pure and free of residual solvents from synthesis, as these will appear in the spectrum. A purity of >95% is recommended.

  • Solvent Selection: Dissolve approximately 5-10 mg of the compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

    • Expert Rationale: DMSO-d₆ is an excellent choice for polycyclic aromatic compounds due to its high boiling point and superior ability to dissolve planar, rigid structures that may have poor solubility in other common NMR solvents like chloroform-d (CDCl₃). Its residual proton signal (~2.50 ppm) and carbon signal (~39.52 ppm) are typically well-separated from the aromatic signals of the analyte.[6]

  • Reference Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard for both ¹H and ¹³C spectra, setting its chemical shift to 0.00 ppm.

  • Sample Filtration: Vortex the sample until the solute is fully dissolved. If any particulate matter is visible, filter the solution through a small plug of glass wool directly into a clean, dry 5 mm NMR tube to prevent magnetic field distortions.

Protocol: NMR Data Acquisition

All spectra should be acquired on a spectrometer with a field strength of 400 MHz or higher to ensure adequate signal dispersion, particularly for the crowded aromatic proton region.

  • ¹H NMR: Acquire a standard one-dimensional proton spectrum with a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

  • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required (e.g., 1024 or more) due to the low natural abundance of the ¹³C isotope.

  • DEPT (Distortionless Enhancement by Polarization Transfer): Perform both DEPT-90 and DEPT-135 experiments.[7][8] These are crucial for differentiating between carbon types (C, CH, CH₂, CH₃).[9][10]

  • 2D NMR: Acquire the following 2D spectra:

    • ¹H-¹H COSY (Correlation Spectroscopy)

    • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)

    • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation)

Data Analysis and Interpretation: A Step-by-Step Elucidation

The structural puzzle of this compound is solved by systematically integrating the information from each NMR experiment.

Analysis of 1D NMR Spectra (¹H, ¹³C, and DEPT)

The initial analysis begins with the 1D spectra, which provide a foundational map of the proton and carbon environments.

  • ¹H NMR Spectrum: The spectrum is expected to show eight distinct signals, all in the downfield aromatic region (approx. 7.5 - 8.5 ppm). Each signal should integrate to one proton. The splitting patterns (doublets, triplets, or multiplets) will reveal the number of adjacent protons, providing initial clues about their positions.

  • ¹³C NMR Spectrum: The proton-decoupled spectrum should display 15 distinct signals, corresponding to the 15 unique carbons in the molecule. The carbonyl carbon (C11) is expected to be the most downfield signal, typically appearing above 180 ppm.

  • DEPT-90 & DEPT-135 Spectra: These experiments are key to identifying the carbon multiplicities.

    • DEPT-90 will show signals only for the eight CH (methine) carbons.[10]

    • DEPT-135 will show the same eight CH carbons as positive signals. Since there are no CH₂ or CH₃ groups, no negative signals will be observed.[9][11]

    • Quaternary Carbons (C): The seven quaternary carbons (including the C=O at C11 and six carbons at ring junctions) are identified by their presence in the main ¹³C spectrum and their complete absence from both the DEPT-90 and DEPT-135 spectra.

cluster_1d 1D NMR Data Interpretation C13 Broadband ¹³C Spectrum (All 15 Carbons) Quat_ID Identify Quaternary Carbons (Present in ¹³C, Absent in DEPT) C13->Quat_ID DEPT135 DEPT-135 Spectrum CH_ID Identify CH Carbons (Positive Signals) DEPT135->CH_ID DEPT135->Quat_ID Absent DEPT90 DEPT-90 Spectrum DEPT90->CH_ID Confirms CH

Caption: Workflow for identifying carbon types using 1D ¹³C and DEPT spectra.

Integrated 2D NMR Analysis for Unambiguous Assignment

While 1D spectra classify the atoms, 2D spectra reveal their precise connectivity, which is essential for assigning each signal to a specific atom in the complex fused-ring system.[12][13]

  • Step 1: Trace Proton Networks with COSY. The ¹H-¹H COSY spectrum shows cross-peaks between protons that are spin-coupled (typically 2-3 bonds apart). This allows for the identification of two separate four-proton spin systems corresponding to the protons on the indeno ring system (H1-H4) and the quinoxaline ring system (H7-H10).

  • Step 2: Link Protons to Carbons with HSQC. The ¹H-¹³C HSQC spectrum correlates each proton signal directly to the carbon signal it is attached to (a one-bond correlation). By overlaying the COSY and HSQC data, one can definitively assign the ¹³C signals for all eight CH carbons.

  • Step 3: Assign the Molecular Skeleton with HMBC. The ¹H-¹³C HMBC spectrum is the final key, revealing correlations between protons and carbons over two to three bonds. This is invaluable for:

    • Assigning Quaternary Carbons: A proton will show a cross-peak to a nearby quaternary carbon, allowing for its unambiguous assignment. For example, H1 should show an HMBC correlation to the carbonyl carbon C11.

    • Connecting Spin Systems: HMBC correlations will bridge the different ring fragments. For instance, H10 on the quinoxaline ring should show a correlation to C11a in the central ring system, confirming the connectivity of the molecular framework.

cluster_2d Integrated 2D NMR Workflow COSY ¹H-¹H COSY (Identify H-H Spin Systems) HSQC ¹H-¹³C HSQC (Link H to directly bonded C) COSY->HSQC Assign CH pairs HMBC ¹H-¹³C HMBC (Link H to C over 2-3 bonds) HSQC->HMBC Assign Quaternary Carbons Final Complete, Unambiguous ¹H and ¹³C Assignment HMBC->Final Confirm Full Structure

Caption: Strategic workflow for complete structural elucidation using 2D NMR.

Summary of Expected Spectral Data

The following table summarizes the predicted assignments for this compound based on the integrated analytical approach described. Note: Exact chemical shifts are dependent on solvent and concentration; these represent typical expected values.

Atom No.TypePredicted ¹H Shift (ppm)MultiplicityPredicted ¹³C Shift (ppm)Assignment Method
H1-H4 CH~7.6 - 7.9m¹H NMR, COSY
H7-H10 CH~7.8 - 8.4m¹H NMR, COSY
C1-C4 CH--~123 - 132HSQC, HMBC
C4a C--~130 - 140HMBC from H3/H4
C5a C--~140 - 145HMBC from H4/H7
N5, N6 N----
C6a C--~140 - 145HMBC from H7/H8
C7-C10 CH--~128 - 133HSQC, HMBC
C10a C--~130 - 140HMBC from H9/H10
C11 C=O-->180¹³C NMR (downfield)
C11a C--~135 - 145HMBC from H1/H10
C11b C--~150 - 155HMBC from H1/H2

Conclusion

The structural verification of this compound requires a systematic and multi-technique NMR approach. By logically progressing from 1D experiments (¹H, ¹³C, DEPT) to advanced 2D correlation spectra (COSY, HSQC, HMBC), researchers can move from a general characterization to a complete and unambiguous assignment of every proton and carbon atom. The protocols and analytical workflow detailed in this note provide a robust framework for ensuring the scientific integrity of data for this important class of heterocyclic compounds, enabling confident application in drug discovery and materials science.

References

  • Columbia University, NMR Core Facility. DEPT. Available at: [Link][7]

  • Slideshare. Use of NMR in Structure Elucidation. Available at: [Link][14]

  • Chemistry LibreTexts. 6.4: DEPT C-13 NMR Spectroscopy. Available at: [Link][9]

  • YouTube. 2D NMR spectroscopy for structural elucidation of complex small molecules. Available at: [Link][12]

  • University of Regensburg. Appendix VI: DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra. Available at: [Link][8]

  • Magritek. Introduction to 13C-NMR and DEPT – Identification of an Alcohol. Available at: [Link][11]

  • NC State University Libraries. 13.12 DEPT 13C NMR Spectroscopy. Available at: [Link][10]

  • MDPI. This compound 2-(4-ethylbenzylidene)hydrazone. Available at: [Link][1]

  • NIH National Center for Biotechnology Information. Green Synthesis of Indeno[1,2-b]quinoxalines Using β-Cyclodextrin as Catalyst. Available at: [Link][15]

  • NIH National Center for Biotechnology Information. 11H-INDENO(1,2-b)QUINOXALIN-11-ONE. Available at: [Link][5]

  • IUCrData. 7,8-Dimethyl-11H-indeno[1,2-b]quinoxalin-11-one. Available at: [Link][2]

  • ResearchGate. (PDF) this compound. Available at: [Link][16]

  • NIH National Center for Biotechnology Information. Synthesis and Biological Activity of a New Indenoisoquinoline Copper Derivative as a Topoisomerase I Inhibitor. Available at: [Link][17]

  • ResearchGate. Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Available at: [Link][13]

  • OMICS International. Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Available at: [Link][3]

  • Arkat USA. One-pot rapid and efficient synthesis of new spiro derivatives of 11H-indeno[1,2-b]quinoxalin-11. Available at: [Link][18]

  • Elsevier. Basic 1H- and 13C-NMR Spectroscopy. Available at: [Link][4]

  • CSIR-NIScPR. An environmentally benign protocol for the synthesis of quinoxaline derivatives under ultrasound irradiation. Available at: [Link]

  • National Institute of Standards and Technology. Direct Measurement of Trace Polycyclic Aromatic Hydrocarbons in Diesel Fuel with 1H and 13C NMR Spectroscopy: Effect of PAH Content on Fuel Lubricity. Available at: [Link][19]

  • American Chemical Society. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Available at: [Link][6]

Sources

Application Note: Molecular Docking of 11H-indeno[1,2-b]quinoxalin-11-one with JNK1 to Predict Binding Affinity and Interaction Modes

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract

The c-Jun N-terminal kinase (JNK) signaling pathway is a critical regulator of cellular processes, and its dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders.[1][2] This makes JNK, particularly the JNK1 isoform, a compelling target for therapeutic intervention. The 11H-indeno[1,2-b]quinoxalin-11-one scaffold has emerged as a promising chemotype for developing potent JNK inhibitors.[3][4][5] This application note provides a comprehensive, step-by-step protocol for performing a molecular docking study of this compound with JNK1. We will detail the rationale behind each procedural choice, from protein and ligand preparation to the execution of the docking simulation and the critical analysis of the results. This guide is designed to equip researchers with the practical knowledge to computationally evaluate the binding potential of this compound, laying the groundwork for further in vitro validation and rational drug design.

Scientific Foundation: Targeting the JNK1 Pathway

The JNK Signaling Cascade: A Key Stress Response Pathway

The JNKs are members of the mitogen-activated protein kinase (MAPK) family that are activated by various stress stimuli, including inflammatory cytokines, oxidative stress, and UV radiation.[6][7] The signaling cascade is typically initiated by upstream kinases that phosphorylate and activate JNK. Once activated, JNKs phosphorylate a range of transcription factors, most notably c-Jun, a component of the AP-1 transcription factor complex.[8] This phosphorylation event enhances the transcriptional activity of AP-1, leading to the regulation of genes involved in diverse cellular processes like proliferation, apoptosis, and inflammation.[1][8] Dysregulation of this pathway is a hallmark of many pathological conditions, making JNK inhibitors a subject of intense research.[9][10][11]

JNK_Signaling_Pathway Stress Stress Stimuli (Cytokines, ROS, etc.) MAP3K MAPKKK (e.g., ASK1, MEKK1) Stress->MAP3K Activates MAP2K MAPKK (MKK4, MKK7) MAP3K->MAP2K Phosphorylates JNK JNK1/2/3 MAP2K->JNK Phosphorylates cJun c-Jun JNK->cJun Phosphorylates AP1 AP-1 Complex cJun->AP1 Activates Gene Gene Expression (Inflammation, Apoptosis, Proliferation) AP1->Gene Regulates

Caption: The JNK signaling cascade.

Principles of Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein).[12][13] The primary goal is to find the binding pose of the ligand that has the lowest free energy of binding. This process involves two main components: a search algorithm, which generates a large number of possible ligand conformations within the receptor's binding site, and a scoring function, which estimates the binding affinity for each conformation.[13] A more negative binding energy score typically indicates a more stable protein-ligand complex and stronger binding affinity.[14][15] This in silico method is invaluable in drug discovery for screening virtual libraries of compounds and for understanding the molecular basis of ligand-receptor interactions.[13][16]

Materials and Software

This protocol utilizes freely available and widely adopted software in the computational chemistry community.

Software/ResourcePurposeSource
RCSB Protein Data Bank Source for macromolecular crystal structures.[Link]
PubChem or ZINC Database for small molecule structures.[Link]
AutoDock Tools (ADT) Graphical user interface for preparing protein and ligand files.[Link]
AutoDock Vina Molecular docking program for scoring and ranking ligand poses.[Link]
Open Babel A chemical toolbox for file format conversion.[Link]
PyMOL or Discovery Studio Molecular visualization systems for analyzing docking results.[Link] or Accelrys

Experimental Protocol: A Step-by-Step Workflow

The following protocol outlines the complete workflow for docking this compound into the ATP-binding site of JNK1.

Caption: Overall workflow for the molecular docking study.

Part 1: Receptor Preparation (JNK1)

The quality of the initial protein structure is paramount for a meaningful docking study. We will use the crystal structure of JNK1.

  • Obtain Protein Structure: Download the crystal structure of JNK1 from the RCSB Protein Data Bank. A suitable entry is PDB ID: 4HYU , which shows JNK1 in complex with an inhibitor.[17] This provides a pre-defined active site. Save the file in PDB format.

  • Initial Cleaning: Open the PDB file in AutoDock Tools (ADT).

  • Remove Water and Heteroatoms: Delete all water molecules (Edit > Delete Water). Also, remove the co-crystallized ligand and any other non-essential heteroatoms. The goal is to have a clean protein structure.

  • Add Hydrogens: Add polar hydrogen atoms to the protein (Edit > Hydrogens > Add > Polar Only). This step is crucial for correctly defining hydrogen bond donors and acceptors.

  • Assign Charges: Compute Gasteiger charges (Edit > Charges > Compute Gasteiger). Charges are essential for calculating electrostatic interactions in the scoring function.

  • Set Atom Types: Assign AD4 atom types (Grid > Macromolecule > Choose). This defines the properties of each atom for the docking calculation.

  • Save as PDBQT: Save the prepared protein as a PDBQT file (Grid > Macromolecule > Write). This format contains the atomic coordinates, charges, and atom types required by AutoDock Vina.

Part 2: Ligand Preparation (this compound)

Proper ligand preparation ensures that its conformational flexibility is accurately represented.

  • Obtain Ligand Structure: Obtain the 3D structure of this compound from a database like PubChem or sketch it using software like ChemDraw and convert it to a 3D SDF or MOL2 file.

  • Load into ADT: Open the ligand file in ADT (Ligand > Input > Open).

  • Detect Torsions: ADT will automatically detect the rotatable bonds. The fused ring system of the core structure is rigid, so torsions will likely be limited to any flexible side chains if derivatives are used.[18] For the parent compound, the number of rotatable bonds is zero. (Ligand > Torsion Tree > Detect Root).

  • Save as PDBQT: Save the prepared ligand as a PDBQT file (Ligand > Output > Save as PDBQT).

Part 3: Docking Simulation Setup (Grid Box)

The grid box defines the three-dimensional space where the docking algorithm will search for binding poses. It must encompass the entire binding site.

  • Open GridBox: In ADT, with the JNK1.pdbqt file loaded, go to Grid > Grid Box.

  • Center the Grid: Center the grid box on the ATP-binding site. A reliable method is to center it on the co-crystallized ligand from the original PDB file before it was deleted. Key residues in the JNK hinge region, such as Met111, can also be used as a guide.[7]

  • Set Dimensions: Adjust the dimensions (x, y, z) of the grid box to ensure it is large enough to accommodate the ligand in various orientations. A spacing of 1.0 Å is standard. A box size of approximately 25 x 25 x 25 Å is often a good starting point for kinase ATP sites.

  • Save Grid Parameters: Note the center coordinates and dimensions. You will need these for the Vina configuration file.

Part 4: Running AutoDock Vina
  • Create Configuration File: Create a text file named conf.txt in the same directory as your PDBQT files. This file instructs Vina on what to do.

  • Execute Vina: Open a command-line terminal, navigate to your working directory, and run the following command: vina --config conf.txt

Results Analysis and Data Interpretation

The output of a Vina run consists of a log file with binding scores and a PDBQT file with the coordinates of the predicted binding poses.

Binding Affinity Scores

Open the docking_log.txt file. Vina provides a table of binding affinities for the top poses (default is 9). The affinity is given in kcal/mol.

  • Interpretation: The most negative value corresponds to the highest predicted binding affinity. This value represents the best binding mode found by the program.

  • Causality: The scoring function in Vina approximates the free energy of binding by considering terms for hydrogen bonds, hydrophobic interactions, van der Waals forces, and torsional entropy loss upon binding. A lower score suggests a more favorable combination of these interactions.[15]

Binding ModeAffinity (kcal/mol)RMSD from Best Mode (lower/upper bound)
1-9.50.000
2-9.21.852
3-9.12.105
.........

Caption: Example table summarizing docking scores from the Vina log file.

Visualization of Binding Interactions

Visual analysis is essential to understand how the ligand is predicted to bind.[19]

  • Load Structures: Open PyMOL or Discovery Studio. Load the prepared receptor (jnk1.pdbqt) and the docking output file (docking_results.pdbqt).

  • Analyze Top Pose: Focus on the top-ranked pose (Mode 1).

  • Identify Interactions: Use the visualization software's tools to identify and measure interactions between the ligand and the protein's amino acid residues. Pay close attention to:

    • Hydrogen Bonds: These are critical for specificity and affinity. The hinge region of kinases (containing residues like Glu109 and Met111 in JNK1) is a common site for hydrogen bonding with inhibitors.[7]

    • Hydrophobic Interactions: The planar, aromatic system of the indenoquinoxaline core is likely to form hydrophobic and π-stacking interactions with nonpolar residues in the active site.[18]

    • Van der Waals Contacts: General shape complementarity between the ligand and the binding pocket.

Sources

Application Notes & Protocols: The 11H-indeno[1,2-b]quinoxalin-11-one Scaffold for the Synthesis of Novel Spiro-Heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 11H-indeno[1,2-b]quinoxaline core is a privileged heterocyclic system that serves as a foundational building block in medicinal chemistry and materials science.[1][2] Its rigid, planar structure and versatile reactivity make it an ideal scaffold for the synthesis of complex molecular architectures. This guide focuses on the strategic use of 11H-indeno[1,2-b]quinoxalin-11-one to construct spiro-heterocycles—compounds where two rings share a single carbon atom.[1] These unique three-dimensional structures are of significant interest in drug discovery due to their conformational rigidity and potential to interact with biological targets in highly specific ways.[2] This document provides detailed synthetic protocols, mechanistic insights, and practical guidance for researchers engaged in the development of novel therapeutics and functional organic materials.

Synthesis of the Core Scaffold: this compound

The journey into spiro-heterocycle synthesis begins with the reliable preparation of the core scaffold. The most common and efficient method is the condensation reaction between ninhydrin and an o-phenylenediamine derivative.[3][4] This reaction proceeds readily in solvents like ethanol, often with acid or base catalysis, to yield the target ketone in high purity.

Protocol 1.1: General Synthesis of this compound
  • Rationale: This protocol leverages a classic condensation reaction. Refluxing in ethanol provides the necessary thermal energy for the reaction to proceed to completion, while the product's lower solubility in the cooled solvent facilitates easy isolation via filtration.

  • Materials:

    • Ninhydrin (1.0 mmol)

    • 1,2-phenylenediamine (1.0 mmol)

    • Ethanol (20 mL)

  • Procedure:

    • To a 50 mL round-bottom flask, add ninhydrin (1.0 mmol) and 1,2-phenylenediamine (1.0 mmol).

    • Add ethanol (20 mL) to the flask.

    • Stir the mixture at 80°C under reflux for 3 hours.[5][6] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

    • Upon completion, allow the reaction mixture to cool to room temperature.

    • A precipitate will form. Collect the solid product by vacuum filtration.

    • Wash the collected solid with cold ethanol (2 x 10 mL) to remove any unreacted starting materials.

    • Dry the product under vacuum to yield this compound as a crystalline solid.

cluster_start Starting Materials cluster_process Process cluster_product Product ninhydrin Ninhydrin reaction Condensation Reaction ninhydrin->reaction Ethanol, 80°C phenylenediamine o-Phenylenediamine phenylenediamine->reaction product This compound reaction->product

Caption: Workflow for the synthesis of the core scaffold.

Key Synthetic Strategies for Spiro-Heterocycle Construction

The carbonyl group at the C11 position of the indenoquinoxaline scaffold is the key reactive site for initiating spiro-cyclization. The following sections detail the most robust and versatile methods for its elaboration.

Strategy A: [3+2] Cycloaddition via Azomethine Ylides

Multi-component reactions (MCRs) are highly valued for their efficiency and atom economy.[7] The [3+2] cycloaddition of an in situ generated azomethine ylide is a powerful MCR for constructing five-membered spiro-pyrrolidine and spiro-pyrrolizidine rings.[7][8]

  • Mechanism Insight: The reaction is initiated by the condensation of the C11-ketone of the indenoquinoxaline scaffold with a secondary amino acid (e.g., sarcosine, L-proline). This intermediate undergoes thermal decarboxylation to generate a 1,3-dipole, specifically an azomethine ylide. This highly reactive ylide is then trapped by a dipolarophile (an electron-deficient alkene) to yield the spiro-heterocycle with high regio- and stereoselectivity.[8]

cluster_steps Reaction Sequence IQ Indenoquinoxalin-11-one Condensation 1. Condensation IQ->Condensation AA α-Amino Acid (e.g., Sarcosine) AA->Condensation DP Dipolarophile (e.g., Malononitrile) Cycloaddition 3. [3+2] Cycloaddition DP->Cycloaddition Decarboxylation 2. Decarboxylation (Forms 1,3-Dipole) Condensation->Decarboxylation Intermediate Decarboxylation->Cycloaddition Azomethine Ylide Spiro Spiro-pyrrolidine Product Cycloaddition->Spiro Regioselective

Caption: Mechanistic pathway for spiro-pyrrolidine synthesis.

Protocol 2.1.1: One-Pot Synthesis of Spiro[indeno[1,2-b]quinoxaline-11,2'-pyrrolidine] Derivatives
  • Rationale: This one-pot, three-component protocol maximizes efficiency by avoiding the isolation of intermediates. Refluxing in a suitable solvent like acetonitrile or ethanol provides the energy for both the formation of the azomethine ylide and the subsequent cycloaddition.[8]

  • Materials:

    • This compound (1.0 mmol)

    • Sarcosine (or L-proline for pyrrolizidine synthesis) (1.2 mmol)

    • Dipolarophile (e.g., malononitrile) (1.0 mmol)

    • Acetonitrile (25 mL)

  • Procedure:

    • Combine this compound (1.0 mmol), sarcosine (1.2 mmol), and the selected dipolarophile (1.0 mmol) in a 50 mL round-bottom flask.

    • Add acetonitrile (25 mL) and stir the suspension.

    • Heat the mixture to reflux (approx. 82°C) for 3-5 hours, monitoring by TLC until the starting materials are consumed.

    • Cool the reaction mixture to room temperature.

    • If a precipitate forms, collect it by filtration. If not, concentrate the solvent under reduced pressure.

    • Purify the crude product by column chromatography (Silica gel, typically using a hexane/ethyl acetate gradient) to obtain the desired spiro-heterocycle.

DipolarophileAmino AcidProduct TypeTypical YieldReference
MalononitrileL-prolineSpiro-pyrrolizidine~95%[8]
(E)-2-oxo-4-phenylbut-3-en-1-yl acetateSarcosineSpiro-pyrrolidineHigh[9]
Various ChalconesSarcosineSpiro-pyrrolidineGood-Excellent[10]
Strategy B: Knoevenagel Condensation and Michael Addition Cascade

This strategy involves a sequential reaction where the indenoquinoxaline scaffold is first converted into a Michael acceptor, which then undergoes a conjugate addition followed by cyclization. This method is particularly useful for creating highly functionalized spiro-systems.

  • Mechanism Insight: The C11-ketone undergoes a Knoevenagel condensation with an active methylene compound (e.g., malononitrile) catalyzed by a base, forming a dicyanovinylidene intermediate (a Michael acceptor). A suitable nucleophile (e.g., the enolate of a pyrazolone) then attacks this intermediate via a Michael-type 1,4-addition. The resulting adduct undergoes a Thorpe-Ziegler intramolecular cyclization to furnish the final spiro product.[5]

Protocol 2.2.1: Three-Component Synthesis of Spiro[indeno[1,2-b]quinoxaline-11,6'-pyrano[2,3-c]pyrazole] Derivatives
  • Rationale: This protocol utilizes a greener approach with ethanol as the solvent and a mild, reusable catalyst like basic bleaching earth.[5][6] The elevated temperature facilitates the sequential condensation, addition, and cyclization steps in a single pot.

  • Materials:

    • This compound (1 mmol)

    • Pyrazolone derivative (1 mmol)

    • Malononitrile (1 mmol)

    • Basic bleaching earth (100 mg)

    • Ethanol (10 mL)

  • Procedure:

    • In a 25 mL flask, suspend this compound (1 mmol), the pyrazolone derivative (1 mmol), malononitrile (1 mmol), and basic bleaching earth (100 mg) in ethanol (10 mL).

    • Stir the mixture vigorously and heat to 80°C for 4-6 hours.

    • Monitor the reaction by TLC. Upon completion, filter the hot solution to remove the catalyst.

    • Wash the catalyst with a small amount of hot ethanol.

    • Allow the combined filtrate to cool. The product will often crystallize out of solution.

    • Collect the product by filtration and recrystallize from ethanol to obtain the pure spiro compound.[5]

Strategy C: Synthesis of Spiro-Pyrazolines via Chalcone Intermediates

This two-step or one-pot synthesis provides access to spiro-pyrazolines, a class of heterocycles known for a wide range of biological activities.

  • Mechanism Insight: The synthesis begins with a base-catalyzed Aldol or Claisen-Schmidt condensation between the indenoquinoxaline ketone and an acetophenone derivative to form a chalcone.[11] This α,β-unsaturated ketone intermediate is then reacted with hydrazine hydrate. The reaction proceeds via a Michael addition of the hydrazine, followed by intramolecular cyclization and dehydration to form the stable five-membered pyrazoline ring spiro-fused at the C11 position.[9][11]

Protocol 2.3.1: One-Pot Synthesis of 5'-Phenyl-2',4'-dihydrospiro[indeno[1,2-b]quinoxaline-11,3'-pyrazole]
  • Rationale: The one-pot variant is superior as it avoids the isolation of the intermediate chalcone, often leading to higher overall yields and simpler purification.[11] The base facilitates the initial condensation, and the subsequent addition of hydrazine hydrate in the same pot drives the reaction to the final spiro-pyrazoline product.

  • Materials:

    • This compound (1.0 mmol)

    • Acetophenone (1.1 mmol)

    • Aqueous NaOH (50%, 5 mL)

    • Ethanol (20 mL)

    • Hydrazine hydrate (80%, 2.0 mmol)

  • Procedure:

    • Dissolve this compound (1.0 mmol) and acetophenone (1.1 mmol) in ethanol (20 mL) in a 50 mL flask at room temperature.

    • Add aqueous NaOH solution (5 mL) dropwise while stirring. Continue stirring at room temperature for 4-6 hours to form the chalcone in situ.

    • To this mixture, add hydrazine hydrate (2.0 mmol) and heat the reaction to reflux for 8 hours.

    • After cooling, pour the reaction mixture into ice-cold water (100 mL).

    • Neutralize the mixture with dilute HCl.

    • Collect the precipitated solid by filtration, wash thoroughly with water, and dry.

    • Recrystallize the crude product from ethanol to yield the pure spiro-pyrazoline.[11]

R-group on AcetophenoneProcedureYieldReference
PhenylOne-Pot94%[11]
4-MethoxyphenylOne-Pot95%[11]
4-ChlorophenylTwo-Step85%[11]
4-NitrophenylTwo-Step82%[11]

Structural Characterization

Confirming the structure of these complex spiro-heterocycles is critical. A combination of spectroscopic methods is required for unambiguous characterization.

  • ¹H and ¹³C NMR: The most powerful tools for structural elucidation. The appearance of specific signals, such as the diastereotopic protons of a CH₂ group in the newly formed ring, and the presence of a quaternary spiro-carbon signal (typically δ 70-80 ppm) in the ¹³C NMR spectrum are key indicators of successful spiro-cyclization.[8][11]

  • Mass Spectrometry (MS): Confirms the molecular weight of the synthesized compound, providing essential evidence for the proposed structure.[8][11]

  • Infrared (IR) Spectroscopy: Useful for identifying the disappearance of the starting ketone's C=O stretch and the appearance of new functional groups (e.g., N-H stretch in pyrazolines).[11]

Compound TypeKey ¹³C NMR Signal (Spiro Carbon)Key ¹H NMR SignalsReference
Spiro-pyrazolineδ 71.8 - 72.1 ppmDiastereotopic CH₂ protons as two doublets (J ≈ 18.0 Hz)[11]
Spiro-pyrrolizidineNot explicitly stated, but expected in a similar range.Complex multiplets for pyrrolizidine ring protons[8]

Applications & Future Outlook

The spiro-indenoquinoxaline derivatives synthesized through these methods are not merely chemical curiosities. They have shown significant potential in drug discovery and development. Reported biological activities include:

  • Anticancer Activity: Some derivatives exhibit potent inhibitory activity against cancer cell lines.[9]

  • Antimicrobial Agents: The unique structures can interfere with microbial pathways.[8]

  • Enzyme Inhibition: Derivatives have been identified as α-glucosidase inhibitors and c-Jun N-terminal kinase (JNK) inhibitors, suggesting applications in diabetes and inflammatory diseases.[3][9]

The modularity of the multi-component reactions described herein allows for the rapid generation of diverse compound libraries. This makes the this compound scaffold an exceptionally valuable platform for discovering new lead compounds in medicinal chemistry.

References

  • Synthesis of new spiro compounds proceeding from 11H-Indeno[1,2-b]quinoxalin-2-one. (2025). ResearchGate. [Link]

  • Al-Issa, S. A. (2006). One-pot rapid and efficient synthesis of new spiro derivatives of this compound. ARKIVOC, 2006(xi), 47-58. [Link]

  • Greener Protocol for the Synthesis of Spiro Indeno [1,2-B]Quinoxalines. International Journal of Research in Basic and Applied Sciences. [Link]

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Application Notes & Protocols: Investigating the Neuroprotective Effects of 11H-indeno[1,2-b]quinoxalin-11-one oxime

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Novel Candidate for Neuroprotection

Neurodegenerative diseases such as Alzheimer's, Parkinson's, and ischemic stroke represent a significant and growing global health burden. A common thread linking these diverse pathologies is a cascade of cellular insults, including oxidative stress, mitochondrial dysfunction, neuroinflammation, and apoptosis, which collectively lead to the progressive loss of neuronal function and viability.[1][2][3] The therapeutic pipeline for these conditions remains challenging, underscoring the urgent need for novel, disease-modifying agents.

The compound 11H-indeno[1,2-b]quinoxalin-11-one oxime and its derivatives have emerged as a promising class of molecules. Recent studies have identified them as potent inhibitors of c-Jun N-terminal kinases (JNKs), a family of stress-activated protein kinases.[4][5][6] The JNK signaling pathway is a critical player in mediating neuronal apoptosis and inflammatory responses to stressors like ischemia and oxidative damage.[6] Specifically, the sodium salt of this compound oxime (termed IQ-1S) has demonstrated neuroprotective activity in models of reversible focal cerebral ischemia.[5] This suggests that by inhibiting JNK, this compound may interrupt the pathological cascade at a key juncture, preventing downstream neuronal death.

These application notes provide a comprehensive, multi-tiered framework for the preclinical evaluation of this compound oxime (herein referred to as "IQ-Oxime") as a neuroprotective agent. The protocols are designed to be self-validating, progressing from initial cytotoxicity and efficacy screening in cellular models to in-depth mechanistic investigations.

Logical Workflow for Neuroprotective Agent Screening

A systematic approach is crucial for characterizing the neuroprotective potential of a novel compound. We propose a workflow that begins with broad screening and progressively focuses on specific mechanisms of action. This ensures a thorough understanding of the compound's biological effects.

G cluster_0 Phase 1: Foundational In Vitro Screening cluster_1 Phase 2: Mechanistic Elucidation cluster_2 Phase 3: Signaling Pathway Analysis A Determine Cytotoxicity Profile (Dose-Response) B Establish Neuroprotective Efficacy (Neuronal Rescue Assays) A->B Define Non-Toxic Doses C Assess Antioxidant Activity (Oxidative Stress Assays) B->C Confirm Neuroprotection D Evaluate Mitochondrial Protection (Mitochondrial Health Assays) B->D Confirm Neuroprotection E Quantify Anti-Apoptotic Effects (Apoptosis Assays) B->E Confirm Neuroprotection F Investigate Pro-Survival Pathways (Akt/ERK Western Blot) E->F Identify Upstream Mechanisms G Confirm JNK Pathway Inhibition F->G Validate Target Engagement

Figure 1: A tiered experimental workflow for evaluating IQ-Oxime.

Phase 1: Foundational In Vitro Screening

Scientific Rationale: Before assessing neuroprotective properties, it is imperative to first establish the compound's intrinsic toxicity profile in the relevant cell models. Only at non-toxic concentrations can a true protective effect be distinguished from confounding factors. Subsequently, a robust in vitro model of neuronal injury is used to determine if pre-treatment with IQ-Oxime can rescue neurons from a lethal insult.

Protocol 1.1: Determining Neuronal Cytotoxicity (MTT/CCK-8 Assay)

This protocol uses a colorimetric assay to measure cellular metabolic activity, which serves as an indicator of cell viability.

  • Cell Model: Human neuroblastoma SH-SY5Y cells are a widely used and reliable model for initial neurotoxicity screening.[7]

  • Principle: Viable cells reduce a tetrazolium salt (MTT) or a water-soluble tetrazolium salt (WST-8, in CCK-8 kits) to a colored formazan product. The amount of formazan is directly proportional to the number of living cells.[8]

Step-by-Step Protocol:

  • Cell Seeding: Plate SH-SY5Y cells in a 96-well plate at a density of 8,000-10,000 cells per well and allow them to adhere overnight.[8]

  • Compound Preparation: Prepare a stock solution of IQ-Oxime in DMSO. Serially dilute the stock to create a range of final concentrations (e.g., 0.1 µM to 100 µM) in complete cell culture medium. Ensure the final DMSO concentration is ≤ 0.1% to avoid solvent toxicity.

  • Treatment: Replace the medium in each well with the medium containing the different concentrations of IQ-Oxime. Include "vehicle control" (medium with DMSO only) and "untreated control" wells.

  • Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO2 atmosphere.

  • Assay:

    • Add 10 µL of CCK-8 solution (or MTT solution followed by solubilization) to each well.[8]

    • Incubate for 1-3 hours until a color change is apparent.

    • Measure the absorbance at 450 nm using a microplate reader.[8]

  • Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the dose-response curve to determine the concentration at which 50% of cells are viable (IC50). For subsequent neuroprotection assays, use concentrations well below the IC50 (e.g., showing >90% viability).

Protocol 1.2: Neuroprotective Efficacy Against Oxidative Insult

This protocol establishes a model of neurodegeneration by inducing oxidative stress with hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA), a neurotoxin used to model Parkinson's disease, and then assesses the protective capacity of IQ-Oxime.[9]

Step-by-Step Protocol:

  • Cell Seeding: Plate SH-SY5Y cells or primary cortical neurons as described in Protocol 1.1.

  • Pre-treatment: Treat the cells with non-toxic concentrations of IQ-Oxime (determined from Protocol 1.1) for 2-4 hours.

  • Induce Injury: Add the neurotoxin (e.g., 100-200 µM H₂O₂ or 50-100 µM 6-OHDA) to the wells, except for the "untreated control" group. Include a "toxin alone" control group.

  • Incubation: Incubate for 24 hours.

  • Assess Viability: Perform the MTT or CCK-8 assay as described in Protocol 1.1.

  • Analysis: Compare the viability of cells pre-treated with IQ-Oxime to the "toxin alone" group. A significant increase in viability indicates a neuroprotective effect.

Treatment GroupExpected OutcomeInterpretation
Control (No treatment)~100% ViabilityBaseline cell health
Vehicle + Toxin (e.g., H₂O₂)Significant decrease in viability (e.g., ~50%)Successful induction of neuronal injury
IQ-Oxime (No Toxin)~100% Viability (at non-toxic dose)Compound is not toxic at the tested concentration
IQ-Oxime + ToxinSignificantly higher viability than "Vehicle + Toxin"IQ-Oxime demonstrates a neuroprotective effect against the specific insult.

Phase 2: Mechanistic Elucidation

Scientific Rationale: Once a neuroprotective effect is confirmed, the next logical step is to investigate how the compound works. Neurodegeneration is often driven by oxidative stress, mitochondrial failure, and subsequent programmed cell death (apoptosis).[1][3] These protocols aim to determine if IQ-Oxime's protective action involves mitigating these specific pathological processes.

Protocol 2.1: Measuring Intracellular Reactive Oxygen Species (ROS)
  • Principle: This assay uses a cell-permeable fluorescent probe, such as DCFH-DA, which is oxidized by intracellular ROS to the highly fluorescent dichlorofluorescein (DCF). The fluorescence intensity is proportional to the level of ROS.

Step-by-Step Protocol:

  • Cell Treatment: Follow the experimental design from Protocol 1.2 (Control, Toxin alone, IQ-Oxime + Toxin).

  • Probe Loading: After the treatment period, wash the cells with warm PBS and incubate them with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.

  • Measurement: Wash the cells again to remove excess probe. Measure the fluorescence intensity using a fluorescence microplate reader (Excitation/Emission ~485/535 nm) or visualize using a fluorescence microscope.

  • Analysis: A significant reduction in fluorescence in the "IQ-Oxime + Toxin" group compared to the "Toxin alone" group indicates that the compound has antioxidant properties.

Protocol 2.2: Assessing Mitochondrial Membrane Potential (ΔΨm)
  • Principle: Mitochondrial dysfunction is a key event in neurodegeneration.[1][10][11] A drop in the mitochondrial membrane potential (ΔΨm) is an early indicator of apoptosis. This can be measured using cationic fluorescent dyes like TMRM or JC-1 that accumulate in healthy, polarized mitochondria.

Step-by-Step Protocol:

  • Cell Treatment: Set up the experiment as in Protocol 1.2.

  • Dye Staining: At the end of the treatment, incubate cells with a ΔΨm-sensitive dye (e.g., 20 nM TMRM) for 20-30 minutes at 37°C.[11]

  • Imaging/Quantification:

    • Microscopy: Capture fluorescence images. Healthy cells will show bright red mitochondrial fluorescence, while apoptotic cells will have dim, diffuse fluorescence.

    • Plate Reader: Measure fluorescence intensity. A preservation of high fluorescence in the "IQ-Oxime + Toxin" group indicates mitochondrial protection.

  • Analysis: Quantify the fluorescence intensity per cell or as an average of the well. A significant preservation of ΔΨm in the presence of IQ-Oxime suggests it protects mitochondrial integrity.

Protocol 2.3: Quantifying Apoptosis via Caspase-3 Activity
  • Principle: Caspase-3 is a key executioner caspase in the apoptotic pathway. Its activation is a hallmark of programmed cell death.[12] Commercially available kits measure caspase-3 activity by detecting the cleavage of a specific substrate (e.g., DEVD-pNA or Ac-DEVD-AMC), which releases a chromophore or fluorophore.[13][14][15]

Step-by-Step Protocol:

  • Cell Treatment & Lysis:

    • Treat cells as described in Protocol 1.2 in a 6-well plate or dish.

    • After treatment, collect and lyse the cells using the chilled lysis buffer provided in the assay kit.[12][14]

    • Incubate on ice for 10-15 minutes.[12]

    • Centrifuge to pellet cell debris and collect the supernatant (lysate).[12]

  • Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading in the assay.

  • Caspase Assay:

    • In a 96-well plate, add an equal amount of protein from each lysate to separate wells.

    • Add the reaction buffer containing the caspase-3 substrate (e.g., DEVD-pNA).[12][15]

    • Incubate at 37°C for 1-2 hours.[15][16]

  • Measurement: Read the absorbance at 405 nm (for colorimetric assays) or fluorescence (for fluorometric assays).[14][15]

  • Analysis: Calculate the fold-increase in caspase-3 activity relative to the control group. A significant reduction in caspase-3 activity in the "IQ-Oxime + Toxin" group demonstrates an anti-apoptotic effect.

Phase 3: Signaling Pathway Analysis

Scientific Rationale: Neurotrophic factors often promote cell survival by activating pro-survival signaling cascades, such as the PI3K/Akt and MAPK/ERK pathways.[17][18] Investigating whether IQ-Oxime modulates these pathways provides deeper insight into its mechanism of action. This is typically done using Western Blotting to detect the phosphorylated (i.e., activated) forms of key kinases.[17][19]

G IQ_Oxime IQ-Oxime PI3K PI3K IQ_Oxime->PI3K Activates? MEK MEK IQ_Oxime->MEK Activates? JNK JNK IQ_Oxime->JNK Inhibits Stress Neurotoxic Stress (e.g., H₂O₂, 6-OHDA) Stress->JNK Activates Akt Akt PI3K->Akt pAkt p-Akt (Active) Akt->pAkt Apoptosis Apoptosis pAkt->Apoptosis Inhibits Survival Neuronal Survival pAkt->Survival Promotes ERK ERK MEK->ERK pERK p-ERK (Active) ERK->pERK pERK->Apoptosis Inhibits pERK->Survival Promotes pJNK p-JNK (Active) JNK->pJNK pJNK->Apoptosis Promotes

Figure 2: Hypothesized signaling pathways modulated by IQ-Oxime.

Protocol 3.1: Western Blot for Akt and ERK Activation

Step-by-Step Protocol:

  • Cell Treatment and Lysis:

    • Culture and treat cells as in previous experiments. A time-course experiment (e.g., 0, 15, 30, 60 minutes of IQ-Oxime treatment) can reveal the dynamics of pathway activation.[17]

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve phosphorylation states.[19]

    • Determine protein concentration for each lysate.

  • SDS-PAGE and Transfer:

    • Separate 20-30 µg of protein per sample on an SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[8]

  • Immunoblotting:

    • Block the membrane (e.g., with 5% non-fat milk or BSA) to prevent non-specific antibody binding.

    • Incubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated form of the protein (e.g., anti-phospho-Akt Ser473 or anti-phospho-ERK1/2 Thr202/Tyr204).

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection:

    • Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.[8]

  • Stripping and Re-probing:

    • To ensure observed changes are due to phosphorylation and not changes in total protein levels, strip the membrane of the phospho-antibody.[19]

    • Re-probe the same membrane with an antibody that detects the total amount of the protein (e.g., anti-total-Akt or anti-total-ERK).[19]

  • Analysis: Quantify band intensity using densitometry software. Normalize the intensity of the phospho-protein band to the total protein band. An increase in this ratio upon IQ-Oxime treatment indicates activation of the pathway.

Conclusion and Future Directions

The protocols outlined in this guide provide a robust framework for the systematic evaluation of this compound oxime (IQ-Oxime) as a potential neuroprotective therapeutic. By progressing from broad phenotypic screening to detailed mechanistic analysis, researchers can build a comprehensive data package on the compound's efficacy and mode of action.

Positive and compelling results from these in vitro assays would provide a strong rationale for advancing IQ-Oxime into more complex preclinical models. Future studies should include validation in primary neuronal cultures and, ultimately, in vivo animal models of neurodegenerative diseases, such as transgenic mouse models of Alzheimer's or toxin-induced models of Parkinson's disease.[2][20][21] These advanced models are critical for assessing bioavailability, blood-brain barrier penetration, and efficacy in a complex organismal system.[22][23]

References

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Application Notes & Protocols: Synthesis of Spiro Derivatives from 11H-indeno[1,2-b]quinoxalin-11-one

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Dr. Gemini, Senior Application Scientist

Abstract

The 11H-indeno[1,2-b]quinoxaline scaffold is a privileged heterocyclic system that serves as a versatile and powerful building block in synthetic and medicinal chemistry.[1][2] Its rigid, planar structure and reactive carbonyl group at the C-11 position make it an ideal starting material for the construction of complex spirocyclic architectures. Spiro compounds, characterized by two rings sharing a single common carbon atom, are of immense interest in drug discovery due to their conformational rigidity and unique three-dimensional structures which allow for precise spatial orientation of functional groups.[1][2] This guide provides an in-depth exploration of established and efficient synthetic strategies for accessing diverse spiro derivatives from 11H-indeno[1,2-b]quinoxalin-11-one. We will delve into the mechanistic underpinnings of key reactions, provide detailed, field-proven protocols, and discuss the biological relevance of the resulting compounds, which have shown promise as anticancer, antimicrobial, and enzyme inhibitory agents.[3][4]

Synthesis of the Core Scaffold: this compound

The journey into the synthesis of spiro derivatives begins with the efficient preparation of the core starting material. The most common and high-yielding method involves the direct condensation of ninhydrin with substituted or unsubstituted 1,2-phenylenediamines.[2][5] This one-step reaction is valued for its simplicity, high atom economy, and mild conditions, aligning with the principles of green chemistry.[2]

G cluster_reactants Reactants cluster_product Product ninhydrin Ninhydrin reagents EtOH or MeOH Room Temperature ninhydrin->reagents phenylenediamine 1,2-Phenylenediamine phenylenediamine->reagents quinoxalinone This compound reagents->quinoxalinone Condensation (-3 H₂O)

Caption: Synthesis of the this compound scaffold.

Protocol 1: General Synthesis of this compound
  • To a solution of 1,2-phenylenediamine (1.0 mmol) in ethanol or methanol (5 mL), add ninhydrin (1.0 mmol).

  • Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). Reaction times are typically short.

  • Upon completion, the product often precipitates from the reaction mixture.

  • Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum to afford the pure this compound in good to excellent yields.[2][5]

Strategy I: [3+2] Cycloaddition via Azomethine Ylides

The 1,3-dipolar cycloaddition reaction is a cornerstone for the synthesis of five-membered heterocyclic rings, particularly spiropyrrolidines and spiropyrrolizidines.[2] The strategy relies on the in situ generation of an azomethine ylide, which acts as a 1,3-dipole. This is typically achieved through the thermal decarboxylative condensation of an α-amino acid (such as L-proline or sarcosine) with the C-11 carbonyl group of the indenoquinoxaline scaffold.[2][6] The transient ylide is then trapped by a suitable dipolarophile to yield the spirocyclic product with high regio- and stereoselectivity.[2][3]

G IQ 11H-indeno[1,2-b] quinoxalin-11-one Ylide Azomethine Ylide (1,3-Dipole) IQ->Ylide AA α-Amino Acid (e.g., L-Proline) AA->Ylide Δ, -CO₂, -H₂O Spiro Spiro-pyrrolidine Derivative Ylide->Spiro Dipolarophile Dipolarophile (e.g., Chalcone) Dipolarophile->Spiro [3+2] Cycloaddition

Caption: Workflow for spiro-pyrrolidine synthesis via [3+2] cycloaddition.

Protocol 2: Synthesis of Spiro[indeno[1,2-b]quinoxaline-11,3′-pyrrolizine] Derivatives

This protocol is adapted from the synthesis of benzimidazole-tethered spiro-heterocycles, which have been investigated as potential CDK2 inhibitors.[3]

  • In a round-bottom flask, combine the dipolarophile (e.g., a benzimidazolyl chalcone, 0.5 mmol), this compound (0.5 mmol, 116 mg), and L-proline (0.5 mmol, 57.5 mg) in methanol (20 mL).[3]

  • Stir the mixture in an oil bath pre-heated to 60–65 °C for approximately 3 hours.

  • Monitor the reaction's completion using TLC.

  • Once the starting materials are consumed, remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the resulting crude solid by column chromatography on silica gel, typically using a petroleum ether/ethyl acetate (e.g., 4:1) eluent system, to afford the pure spiro compound.[3]

Data Summary: Representative Spiro-pyrrolidine Synthesis
EntryDipolarophile Substituent (Ar)Amino AcidProductYield (%)Biological TargetRef
1Furan-2-ylL-Proline4a HighA549 (Lung Cancer)[3]
22,4-DichlorophenylL-Proline4b HighA549 (Lung Cancer)[3]
34-MethoxyphenylL-Proline4f HighA549 (Lung Cancer)[3]
42,4-DichlorophenylOctahydroindole-2-carboxylic acid6b HighA549 (IC₅₀ = 54 nM)[3]

Strategy II: Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs) are highly convergent synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all starting materials.[7][8] This approach offers significant advantages, including operational simplicity, high atom economy, and the ability to rapidly generate molecular complexity and diversity from simple precursors.[1][7]

A prominent MCR for this system involves the reaction of this compound, an active methylene compound (like malononitrile), and a third component, such as a pyrazolone, in the presence of a catalyst.[7][8]

G IQ 11H-indeno[1,2-b] quinoxalin-11-one Knoevenagel Knoevenagel Adduct (Michael Acceptor) IQ->Knoevenagel MN Malononitrile MN->Knoevenagel Base -H₂O PZ Pyrazolone Michael_Adduct Michael Adduct PZ->Michael_Adduct Michael Addition Knoevenagel->Michael_Adduct Spiro Spiro[indeno[1,2-b]quinoxaline- 11,4'-pyran] Derivative Michael_Adduct->Spiro Cyclization

Caption: Proposed mechanism for a three-component synthesis of spiro derivatives.

Protocol 3: One-Pot Synthesis of Spiro[indeno[1,2-b]quinoxaline-pyran] Derivatives

This protocol is based on an efficient, base-catalyzed three-component reaction.[7][8]

  • To a 25 mL round-bottom flask, add this compound (1 mmol), a substituted pyrazolone (1 mmol), and malononitrile (1 mmol).

  • Add ethanol (10 mL) as the solvent, followed by a catalytic amount of a base (e.g., 10 mol% Na₂CO₃ or 100 mg of basic bleaching earth).[7][8]

  • Heat the reaction mixture to 70–80 °C and stir for the required time (e.g., 12 hours), monitoring progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Collect the precipitated solid product by filtration.

  • Wash the solid with cold ethanol and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure spiro product in high yield.[8]

Strategy III: Sequential Condensation and Cyclization

This classical yet effective strategy involves two distinct reaction steps that can often be combined into a one-pot procedure for improved efficiency. First, the C-11 carbonyl of the indenoquinoxaline is condensed with an active methylene group of another reactant (e.g., acetophenone) to form an α,β-unsaturated ketone, commonly known as a chalcone. In the second step, this intermediate is reacted with a binucleophile, such as hydrazine hydrate, to induce cyclization and form the final spiro-pyrazoline ring.[9][10]

Protocol 4: One-Pot Synthesis of Spiro[indeno[1,2-b]quinoxalin-11,3′-pyrazoline]

This one-pot protocol offers higher yields compared to the two-step isolation method.[9]

  • Dissolve this compound (1 mmol) and a substituted acetophenone (1 mmol) in ethanol.

  • Add a catalytic amount of a base (e.g., piperidine or NaOH) and stir at room temperature to facilitate the base-catalyzed condensation, forming the chalcone intermediate in situ.

  • Without isolating the chalcone, add hydrazine hydrate (1.2 mmol) to the reaction mixture.

  • Reflux the mixture for several hours until TLC analysis indicates the consumption of the intermediate.

  • Cool the reaction to room temperature and pour it into ice-cold water.

  • Collect the resulting precipitate by filtration, wash with water, and recrystallize from ethanol to yield the pure spiro-pyrazoline derivative.

Data Summary: Spiro-pyrazoline Synthesis Yields
EntryAcetophenone SubstituentMethodYield (%)Ref
1PhenylTwo-Step83[9]
2PhenylOne-Pot94[9]
34-BromophenylTwo-Step84[9]
44-BromophenylOne-Pot95[9]
54-MethoxyphenylTwo-Step89[9]
64-MethoxyphenylOne-Pot95[9]

Concluding Remarks

This compound has proven to be an exceptionally valuable and versatile platform for the synthesis of novel spiro-heterocyclic compounds. The methodologies outlined in this guide—namely 1,3-dipolar cycloadditions, multicomponent reactions, and sequential condensation-cyclizations—provide robust and efficient pathways to a wide array of complex molecular architectures. These synthetic routes are often characterized by high yields, operational simplicity, and, in the case of MCRs and one-pot procedures, excellent atom economy. The demonstrated biological activities of these spiro derivatives, including potent anticancer and antimicrobial effects, underscore the importance of continued exploration in this area for the development of new therapeutic agents.

References

  • Azizian, J., Shaabanzadeh, M., Hatamjafari, F., & Mohammadizadeh, M. R. (2006). One-pot rapid and efficient synthesis of new spiro derivatives of this compound. ARKIVOC, 2006(xi), 47-58. [Link]

  • Singh, R., Bhardwaj, D., & Saini, M. R. (2021). Recent advancement in the synthesis of diverse spiro-indeno[1,2-b]quinoxalines: a review. RSC Advances, 11(10), 5558-5589. [Link]

  • Al-Ostath, A., Al-amri, J., Al-Zaqri, N., Al-Ghorbani, M., & Al-Salahi, R. (2022). New spiro-indeno[1,2-b]quinoxalines clubbed with benzimidazole scaffold as CDK2 inhibitors for halting non-small cell lung cancer; stereoselective synthesis, molecular dynamics and structural insights. Scientific Reports, 12(1), 17355. [Link]

  • Singh, R., Bhardwaj, D., & Saini, M. R. (2021). Recent advancement in the synthesis of diverse spiro-indeno[1,2-b]quinoxalines: a review. Semantic Scholar. [Link]

  • Kavitha, M., & Narendiran, S. (2022). Synthesis of new spiro compounds proceeding from 11H-Indeno[1,2-b]quinoxalin-2-one. ResearchGate. [Link]

  • Anonymous. (n.d.). A one-pot three-component reactions for the synthesis of fully substituted spiro indeno[1,2-b]quinoxaline derivatives. HAL Open Science. [Link]

  • Al-Ostath, A., et al. (2022). Modified 7-Chloro-11H-indeno[1,2-b]quinoxaline Heterocyclic System for Biological Activities. MDPI. [Link]

  • El-Sayed, N. M., et al. (2022). Multifunctional Derivatives of Spiropyrrolidine Tethered Indeno-Quinoxaline Heterocyclic Hybrids as Potent Antimicrobial, Antioxidant and Antidiabetic Agents: Design, Synthesis, In Vitro and In Silico Approaches. MDPI. [Link]

  • Anonymous. (2017). Greener Protocol for the Synthesis of Spiro Indeno [1,2-B]Quinoxalines. International Journal of Research in Biosciences, Agriculture and Technology. [Link]

  • Singh, R., Bhardwaj, D., & Saini, M. R. (2021). Recent advancement in the synthesis of diverse spiro-indeno[1,2-b]quinoxalines: a review. Semantic Scholar. [Link]

  • El-Sayed, N. M., et al. (2022). Multifunctional Derivatives of Spiropyrrolidine Tethered Indeno-Quinoxaline Heterocyclic Hybrids as Potent Antimicrobial, Antioxidant and Antidiabetic Agents: Design, Synthesis, In Vitro and In Silico Approaches. PubMed Central. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: 11H-indeno[1,2-b]quinoxalin-11-one Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 11H-indeno[1,2-b]quinoxalin-11-one. This document is designed for researchers, medicinal chemists, and drug development professionals who are working with this important heterocyclic scaffold. Known for its presence in compounds with a wide array of biological activities, including anti-inflammatory and anticancer properties, optimizing the synthesis of this core structure is critical for downstream applications.[1][2]

This guide moves beyond simple protocols to provide in-depth troubleshooting, mechanistic insights, and data-driven recommendations to help you improve your yield, purity, and reproducibility.

Core Synthesis Pathway: An Overview

The most direct and widely adopted method for synthesizing the this compound core is the acid-catalyzed condensation reaction between o-phenylenediamine and ninhydrin (also known as 2,2-dihydroxy-1H-indene-1,3(2H)-dione).[1][2] This reaction, a variation of the Hinsberg quinoxaline synthesis, is robust but subject to several variables that can significantly impact the outcome.

The overall transformation involves the reaction of the two vicinal amine groups of o-phenylenediamine with the ketone functionalities of ninhydrin, followed by cyclization and dehydration to form the rigid, planar tetracyclic system.

Caption: General reaction scheme for the synthesis of this compound.

Troubleshooting and FAQs

This section addresses the most common challenges encountered during the synthesis in a practical question-and-answer format.

Q1: My reaction yield is low or inconsistent. What are the most likely causes and how can I improve it?

A1: Low yield is the most frequent issue and can be traced to several factors. A systematic approach to optimization is key.

1. Reagent Quality:

  • o-Phenylenediamine: This reagent is susceptible to air oxidation, which can cause it to darken from a white or light tan solid to a purple or black one. Oxidized starting material will not participate in the desired reaction and can introduce colored impurities that are difficult to remove. Solution: Use high-purity o-phenylenediamine. If it is discolored, consider recrystallizing it from ethanol or purifying it by sublimation before use.

  • Ninhydrin: Ninhydrin exists in equilibrium with its hydrate form (2,2-dihydroxyindane-1,3-dione), which is the stable, commercially available solid.[3] Ensure you are using the correct molecular weight for your calculations (178.14 g/mol for the hydrate).

2. Solvent and Catalyst System: The choice of solvent and catalyst is critical and directly influences reaction kinetics and yield. While traditional methods use glacial acetic acid, modern approaches offer significant improvements.

  • Traditional Method: Using a mixture of acetic acid and an alcohol like methanol or ethanol under reflux is a common method.[4] While effective, the acidic conditions and high temperatures can sometimes lead to side products.

  • High-Yield Organocatalysis: A highly efficient and environmentally friendly method involves using a catalytic amount of mandelic acid in aqueous ethanol at room temperature.[5][6][7] This protocol often results in excellent yields of a high-purity product that precipitates directly from the reaction mixture, frequently eliminating the need for column chromatography.[5][7]

3. Reaction Conditions:

  • Temperature: For traditional acid-catalyzed methods, reflux is typically required to drive the reaction to completion.[8] However, for the mandelic acid-catalyzed method, the reaction proceeds efficiently at ambient temperature.[5]

  • Reaction Time: Monitor the reaction by Thin Layer Chromatography (TLC). Driving the reaction for too long after completion can sometimes lead to the formation of degradation products. Typical reaction times range from 1 to 5 hours.[4][8]

Data Summary: Comparison of Reaction Conditions

Catalyst System Solvent Temperature Typical Yield Key Advantages Reference
Acetic Acid Acetic Acid / Methanol Reflux 95% (for chloro-derivative) Well-established, simple setup. [4]
None (Thermal) Ethanol Reflux 82% (for dimethyl-derivative) No strong acid catalyst needed. [8]
Mandelic Acid (10 mol%) Aqueous Ethanol Room Temp. Excellent (>90%) Green, mild conditions, high purity, no chromatography. [5][7]

| None (Thermal) | THF | Reflux | 69% (for fluoro-derivative) | Suitable for specific derivatives. |[9] |

Q2: I'm struggling with product purification. The solid is off-color and my NMR shows impurities. What should I do?

A2: Purification challenges usually stem from unreacted starting materials or side products.

  • Primary Purification - Filtration: In many optimized protocols, especially the mandelic acid method, the product precipitates from the reaction mixture as a clean, yellow solid.[5][7] Simple filtration followed by washing with cold ethanol is often sufficient to remove soluble impurities.

  • Recrystallization: This is the most effective method for purifying the crude product.

    • Recommended Solvents: Ethanol is the most commonly cited and effective solvent for recrystallization.[1][9][10] Chloroform and acetone have also been used successfully to obtain single crystals for X-ray diffraction.[9]

    • Procedure: Dissolve the crude solid in a minimum amount of the hot solvent. If colored, insoluble impurities remain, perform a hot filtration. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Collect the purified crystals by filtration.

  • Column Chromatography: If recrystallization fails to remove persistent impurities, column chromatography is the next step.

    • Stationary Phase: Silica gel.

    • Mobile Phase: A gradient of petroleum ether/ethyl acetate (e.g., starting from 10:1) is a good starting point for elution.[11]

Troubleshooting_Workflow Start Low Yield or Impure Product Check_Reagents Verify Reagent Purity (o-phenylenediamine, ninhydrin) Start->Check_Reagents Optimize_Conditions Optimize Reaction Conditions (Catalyst, Solvent, Temp) Check_Reagents->Optimize_Conditions Reagents OK Purification Select Purification Strategy Optimize_Conditions->Purification Reaction Complete Recrystallize Recrystallization (Ethanol) Purification->Recrystallize Standard Impurities Column_Chroma Column Chromatography (Silica, Pet. Ether/EtOAc) Purification->Column_Chroma Persistent Impurities Success High Purity Product Recrystallize->Success Column_Chroma->Success

Caption: A logical workflow for troubleshooting common synthesis issues.

Q3: What are the primary side reactions, and how can they be minimized?

A3: While the reaction is generally clean, two main side reactions can decrease your yield and complicate purification.

  • Oxidation of o-Phenylenediamine: As mentioned, this is a common issue. The oxidized species are complex and can lead to dark, tarry byproducts.

    • Minimization: Use fresh, pure starting material. While not always necessary, running the reaction under an inert atmosphere (Nitrogen or Argon) can completely prevent this issue, especially if the reaction is run for an extended period at high temperatures.

  • Self-Condensation/Decomposition of Ninhydrin: Under harsh conditions (e.g., strong base or very high heat), ninhydrin can undergo self-condensation or decomposition.

    • Minimization: Adhere to established protocols. The use of mild organocatalysts like mandelic acid at room temperature is particularly effective at avoiding these side pathways.[5]

Optimized Experimental Protocol

This protocol is based on the highly efficient, green chemistry approach using mandelic acid as an organocatalyst.[5][6][7]

Materials:

  • Ninhydrin (1.0 eq)

  • Substituted o-phenylenediamine (1.0 eq)

  • Mandelic Acid (0.1 eq)

  • Ethanol

  • Deionized Water

Procedure:

  • In a round-bottom flask, dissolve ninhydrin (1.0 eq) and the desired o-phenylenediamine (1.0 eq) in a 1:1 mixture of ethanol and water (e.g., 10 mL for a 1 mmol scale reaction).

  • Add mandelic acid (10 mol%) to the solution.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress using TLC (eluent: ethyl acetate/hexane 3:7). The reaction is typically complete within 1-2 hours, signaled by the consumption of starting materials and the formation of a yellow precipitate.

  • Upon completion, collect the precipitated product by vacuum filtration.

  • Wash the solid with a small amount of cold ethanol (2 x 5 mL) to remove any residual catalyst or unreacted starting materials.

  • Dry the product under vacuum. This procedure typically yields the desired this compound derivative in high purity and excellent yield, without the need for further purification.

Product Characterization

Q4: How do I confirm the identity and purity of my final product?

A4: Standard spectroscopic methods should be used to confirm your structure. The tetracyclic system is highly planar, a feature confirmed by X-ray crystallography.[8][12][13]

  • ¹H NMR: The spectrum will show characteristic signals for the aromatic protons in the range of ~7.5 to 8.5 ppm. The specific shifts and coupling patterns will depend on the substitution pattern on the quinoxaline ring. For the unsubstituted parent compound, you would expect to see four protons from the indeno portion and four from the quinoxaline portion.[4][9]

  • Mass Spectrometry (MS): Electron Ionization (EI-MS) or Electrospray Ionization (ESI-MS) will show a strong molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ corresponding to the calculated mass of the product.

  • Melting Point: The product should have a sharp melting point. For example, 6,7,8,9-tetrafluoro-11H-indeno[1,2-b]quinoxalin-11-one has a reported melting point of 276–279 °C.[9]

  • Appearance: The pure product is typically a bright yellow, crystalline solid.[4][9]

References

  • Gorbunova, V., et al. (2023). This compound 2-(4-ethylbenzylidene)hydrazone. MDPI. Available at: [Link]

  • Hassan, A. S., et al. (2013). One-pot and efficient protocol for synthesis of quinoxaline derivatives. Arkat USA. Available at: [Link]

  • Al-Masoudi, N. A. (2023). Methods of Preparation of Quinoxalines. Encyclopedia.pub. Available at: [Link]

  • Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry. Available at: [Link]

  • Gorbunova, V., et al. (2025). 6,7,8,9-Tetrafluoro-11H-indeno[1,2-b]quinoxalin-11-one. MDPI. Available at: [Link]

  • Sharma, A., et al. (2022). A General Method for the Synthesis of 11H-Indeno[1,2-B]Quinoxalin- 11-Ones and 6H-Indeno[1,2-B]Pyrido[3,2-E]Pyrazin-6-One Derivatives Using Mandelic Acid as an Efficient Organo-catalyst at Room Temperature. Bentham Science Publishers. Available at: [Link]

  • Cai, C., et al. (2011). Copper-Catalyzed Synthesis of Quinoxalines with o-Phenylenediamine and Terminal Alkyne in the Presence of Bases. ACS Publications. Available at: [Link]

  • Valle-Ortega, K., et al. (2011). An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. NIH. Available at: [Link]

  • Sharma, A., et al. (2022). A General Method for the Synthesis of 11H-Indeno[1,2-B]Quinoxalin... Ingenta Connect. Available at: [Link]

  • Deady, L., et al. (1993). Synthesis of some 11H-indeno[1,2-b]quinoxalin-11-ones. Semantic Scholar. Available at: [Link]

  • Ghalib, R. M., et al. (2010). This compound. ResearchGate. Available at: [Link]

  • Banerjee, B. (2021). Synthetic route for 11H‐indeno[1,2‐b]quinoxalin‐11‐one. ResearchGate. Available at: [Link]

  • Chen, L., et al. (2021). 7,8-Dimethyl-11H-indeno[1,2-b]quinoxalin-11-one. IUCr. Available at: [Link]

  • Sharma, A., et al. (2022). A General Method for the Synthesis of 11H-Indeno[1,2-B]Quinoxalin- 11-Ones and 6H-Indeno[1,2-B]Pyrido[3,2-E]Pyrazin-6-One Derivatives Using Mandelic Acid as an Efficient Organo-Catalyst at Room Temperature. ResearchGate. Available at: [Link]

  • Chen, L., et al. (2021). 7,8-Dimethyl-11H-indeno[1,2-b]quinoxalin-11-one. IUCrData. Available at: [Link]

  • Zhang, W., et al. (2022). Green Synthesis of Indeno[1,2-b]quinoxalines Using β-Cyclodextrin as Catalyst. NIH. Available at: [Link]

  • Wikipedia. (2023). Ninhydrin. Wikipedia. Available at: [Link]

  • Al-Zoubi, R. M., et al. (2020). Synthesis and characterization of N′-(11H-indeno[1,2-b]quinoxalin-11-ylidene)benzohydrazonamides as potential antimicrobial agents. ResearchGate. Available at: [Link]

  • Kumar, R., et al. (2022). Modified 7-Chloro-11H-indeno[1,2-b]quinoxaline Heterocyclic System for Biological Activities. MDPI. Available at: [Link]

  • Ivanov, A. S., et al. (2013). Synthesis, Biological Evaluation, and Molecular Modeling of 11H-indeno[1,2-b]quinoxalin-11one Derivatives and Tryptanthrin-6-Oxime as c-Jun N-terminal Kinase Inhibitors. PubMed Central. Available at: [Link]

Sources

"overcoming solubility issues of 11H-indeno[1,2-b]quinoxalin-11-one in experiments"

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 11H-indeno[1,2-b]quinoxalin-11-one

A Senior Application Scientist's Guide to Overcoming Solubility Challenges

Welcome to the technical support guide for this compound and its derivatives. My name is Dr. Evelyn Reed, and as a Senior Application Scientist, I've worked with numerous researchers facing the common yet critical challenge of handling poorly soluble compounds. The unique indenoquinoxaline scaffold, while promising for therapeutic development, presents significant solubility hurdles due to its planar, hydrophobic, and crystalline nature.[1][2][3]

This guide is structured as a series of frequently asked questions and troubleshooting workflows. It is designed to provide you not just with protocols, but with the underlying scientific rationale to empower you to make informed decisions in your experiments.

Frequently Asked Questions (FAQs)

Q1: I'm starting a new project. What are the best initial solvents to dissolve this compound?

This is the essential first step. The literature indicates that derivatives of this compound are soluble in organic solvents like acetone and chloroform.[4] For initial stock solutions, we recommend starting with strong, aprotic polar solvents that are effective at disrupting the crystal lattice energy of planar aromatic compounds.

Causality: The high melting point and crystalline structure of compounds like this mean that significant energy is required to break apart the solid-state matrix before solvation can occur.[1][5] Solvents like DMSO and DMF are excellent at this due to their high dielectric constants and ability to form strong dipole-dipole interactions.

Recommended Initial Screening Solvents:

SolventSuitabilityNotes & Rationale
Dimethyl Sulfoxide (DMSO) Excellent Universal solvent for many poorly soluble drugs. Biologically compatible at <0.5% v/v in most cell-based assays.
Dimethylformamide (DMF) Excellent Strong solubilizing power, similar to DMSO. Note: Higher toxicity than DMSO.
Acetone Good Reported as a solvent for derivatives.[4] Highly volatile, which can be useful for solid-state preparations but problematic for stock solutions.
Chloroform Good Reported as a solvent for derivatives.[4] Primarily for organic synthesis and characterization; not for biological assays.
Tetrahydrofuran (THF) Moderate Good for less polar compounds, but may be less effective than DMSO/DMF for this specific scaffold.

Always start by preparing a high-concentration stock solution (e.g., 10-50 mM) in 100% anhydrous DMSO or DMF. This will be your starting point for further dilutions.

Q2: My compound dissolves in DMSO, but it immediately precipitates when I dilute it into my aqueous buffer for a biological assay. What is happening and how can I fix it?

This is the most common issue researchers face and is known as "crashing out." It occurs because the drug, while soluble in the organic stock solvent, is not soluble in the final aqueous environment. The key is to control the dilution process and, if necessary, modify the final buffer to maintain solubility.

Initial Troubleshooting Workflow:

G start Precipitation in Aqueous Buffer stock Prepare concentrated stock in 100% DMSO or DMF start->stock vortex Vortex aqueous buffer vigorously stock->vortex dropwise Add stock solution dropwise (not all at once) vortex->dropwise observe Visually inspect for precipitation (Tyndall effect) dropwise->observe

If simple procedural changes are insufficient, you must modify the aqueous environment. Here are the primary strategies:

  • Co-Solvency: The addition of a water-miscible organic solvent to your aqueous buffer can increase the solubility of a lipophilic compound.[6][7][8] This works by reducing the polarity of the bulk solvent, which lowers the interfacial tension between the water and the hydrophobic drug.[9]

  • pH Modification: The quinoxaline moiety contains nitrogen atoms that can be protonated. By lowering the pH of your buffer (e.g., to pH 5.0-6.5), you may increase the compound's solubility. Caution: The compound may precipitate if the final solution is neutralized, and low pH can be toxic to cells.[6] This method is often combined with co-solvents for a more potent effect.[6]

  • Use of Surfactants: Surfactants are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration or CMC), form micelles. These structures have a hydrophobic core that can encapsulate poorly soluble drugs, presenting a hydrophilic exterior to the aqueous solvent.[10][11][12] This is a highly effective method for increasing apparent solubility.[11] For cell-based assays, non-ionic surfactants are preferred due to their lower toxicity.[12]

Recommended Solubilizing Excipients for Aqueous Media:

TechniqueExcipientTypical Starting ConcentrationMechanism of Action
Co-Solvency Polyethylene Glycol 400 (PEG 400)5-20% (v/v)Reduces solvent polarity, enhancing solvation of hydrophobic molecules.[9]
Propylene Glycol (PG)5-20% (v/v)Similar to PEG 400; a common excipient in pharmaceutical formulations.[8]
Surfactants Polysorbate 80 (Tween® 80)0.1-1% (v/v)Forms micelles that encapsulate the drug.[12]
Polysorbate 20 (Tween® 20)0.1-1% (v/v)Similar to Tween® 80, often used in protein formulations.
Cremophor® EL0.1-0.5% (v/v)A potent non-ionic solubilizer, but can have biological activity.[12]
Q3: I need a highly stable formulation for multi-day cell culture or in vivo studies. Co-solvents are causing toxicity. What are the next-level options?

For long-term stability and to minimize the biological impact of excipients, more advanced formulation strategies are required. The two most powerful techniques for this are cyclodextrin complexation and the preparation of amorphous solid dispersions.

1. Cyclodextrin Inclusion Complexation

Cyclodextrins are cyclic oligosaccharides shaped like a truncated cone with a hydrophobic interior and a hydrophilic exterior.[6][13] They can encapsulate a poorly soluble "guest" molecule (your drug) within their cavity, forming a water-soluble "host-guest" complex.[14][15][16] This is an excellent way to increase solubility and bioavailability without using organic solvents in the final formulation.[15]

G drug drug placeholder drug->placeholder cd cd cd->placeholder complex complex placeholder->complex

  • Recommended Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HPβCD) is widely used due to its high aqueous solubility and low toxicity.[17]

2. Amorphous Solid Dispersions (ASDs)

This technique involves dispersing the drug at a molecular level within a hydrophilic polymer matrix.[18][19][20] By preventing the drug from crystallizing, it exists in a higher-energy amorphous state, which has a much greater apparent solubility and faster dissolution rate.[21][22] While more complex to prepare, ASDs are a cornerstone of modern pharmaceutical formulation for poorly soluble drugs.[21][23]

  • Common Polymers: Polyvinylpyrrolidone (PVP) and hydroxypropyl methylcellulose (HPMC) are frequently used carriers.[19][24]

  • Preparation Methods: Common lab-scale methods include solvent evaporation and melt extrusion.[25]

Troubleshooting Guides & Protocols

Protocol 1: Systematic Approach to Solubility Testing

This workflow guides you from basic to advanced solubilization techniques.

Protocol 2: Preparation of a Cyclodextrin Complex via the Kneading Method

This is a simple, effective lab-scale method to create an inclusion complex.[26]

  • Molar Ratio Calculation: Determine the required mass of your compound and HPβCD for a 1:1 or 1:2 molar ratio. A 1:2 ratio often improves complexation efficiency.

  • Paste Formation: Place the weighed HPβCD into a glass mortar. Add a minimal amount of a 50:50 water/ethanol solution dropwise and mix with a pestle until a consistent, thick paste is formed.

  • Kneading: Gradually add the weighed this compound powder to the paste. Knead the mixture vigorously for 45-60 minutes. The mechanical energy facilitates the inclusion of the drug into the cyclodextrin cavity.

  • Drying: Scrape the resulting mixture into a glass dish and dry it under vacuum at 40-50 °C until a constant weight is achieved. This removes the water and ethanol.

  • Final Product: The resulting dried powder is your inclusion complex. Grind it gently to ensure homogeneity.

  • Solubility Test: Test the solubility of this new powder directly in your aqueous buffer. You should observe a significant improvement compared to the uncomplexed drug.

This guide provides a foundational framework for addressing the solubility of this compound. Remember that every compound and experimental system is unique. Meticulous observation and a systematic approach are your most valuable tools. Should you encounter further challenges, our team is always available for consultation.

References

  • Hart, M. L., Do, D. P., Ansari, R. A., & Rizvi, S. A. A. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility. Longdom Publishing. Retrieved from [Link]

  • SOLUBILITY ENHANCEMENT BY SOLID DISPERSION METHOD: A REVIEW. (n.d.). Journal of Drug Delivery and Therapeutics. Retrieved from [Link]

  • Boral, D., et al. (2021). Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents. NIH. Retrieved from [Link]

  • Chaudhary, V. B., & Patel, J. K. (2013). CYCLODEXTRIN INCLUSION COMPLEX TO ENHANCE SOLUBILITY OF POORLY WATER SOLUBLE DRUGS: A REVIEW. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. Retrieved from [Link]

  • Solid dispersion technique for improving solubility of some poorly soluble drugs. (n.d.). Scholars Research Library. Retrieved from [Link]

  • Kumar, S. (2012). Solid Dispersion: Methods and Polymers to increase the solubility of poorly soluble drugs. Journal of Applied Pharmaceutical Science. Retrieved from [Link]

  • Co-solvency and anti-solvent method for the solubility enhancement. (2024). Ayurlog. Retrieved from [Link]

  • Hyda, Y. (2024). The Role of Surfactants in Solubilization of Poorly Soluble Drugs. JOCPR. Retrieved from [Link]

  • Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs. (n.d.). Journal of Advanced Pharmacy Education and Research. Retrieved from [Link]

  • Shah, F. (2023). Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. Retrieved from [Link]

  • 04 - Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poor.... (n.d.). Global Pharmaceutical Sciences Review - GPSR. Retrieved from [Link]

  • Cosolvent. (n.d.). Wikipedia. Retrieved from [Link]

  • Zhang, Y., et al. (n.d.). Solubilization techniques used for poorly water-soluble drugs. PMC - PubMed Central. Retrieved from [Link]

  • Inclusion Complexation: A Technique to Enhance Solubility of Poorly Soluble Drugs. (2025). IJPPR. Retrieved from [Link]

  • Complexation and Solubility Enhancement of BCS Class II Drug using Cyclodextrins. (2025). Retrieved from [Link]

  • Jafar, M., Alshaer, F. I., & Adrees, F. A. (2018). Cyclodextrin Ternary Inclusion Complexation: A Strategy to Improve Solubility of Poorly Soluble Drugs. International Journal of Pharmaceutical and Phytopharmacological Research. Retrieved from [Link]

  • Cosolvent - The 'Medicinal Magician' in The Laboratory. (n.d.). Shandong IRO Chelating Chemical Co., Ltd. Retrieved from [Link]

  • Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. (n.d.). MDPI. Retrieved from [Link]

  • Enhancement of Water Solubility for Lopinavir by Co-solvency Approach. (n.d.). bepls. Retrieved from [Link]

  • 5 Pharmaceutical Solubilizers Types: Enhancing Drug Solubility for Improved Bioavailability. (2025). Retrieved from [Link]

  • Hyda, Y. (2024). The Role of Surfactants in Solubilization of Poorly Soluble. JOCPR. Retrieved from [Link]

  • Al-Ghananeem, A. M., & Malkawi, A. H. (n.d.). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. PMC - PubMed Central. Retrieved from [Link]

  • Shirts, M. R., et al. (n.d.). The Structure, Thermodynamics and Solubility of Organic Crystals from Simulation with a Polarizable Force Field. PMC - PubMed Central. Retrieved from [Link]

  • Raiteri, P., et al. (n.d.). Correlations of crystal structure and solubility in organic salts: the case of the antiplasmodial drug piperaquine. AIR Unimi. Retrieved from [Link]

  • Novel excipients for solubility enhancement. (2022). European Pharmaceutical Review. Retrieved from [Link]

  • Correlations of Crystal Structure and Solubility in Organic Salts: The Case of the Antiplasmodial Drug Piperaquine | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]

  • Innovative Formulation Strategies for Poorly Soluble Drugs. (n.d.). World Pharma Today. Retrieved from [Link]

  • How do crystal characteristics affect solubility?. (n.d.). Quora. Retrieved from [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (n.d.). Drug Solubility: Importance and Enhancement Techniques. PMC - NIH. Retrieved from [Link]

  • Enhancing solubility and stability of poorly soluble drugs. (2024). Retrieved from [Link]

  • SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. (n.d.). Retrieved from [Link]

  • Solubility Enhancement Excipients. (n.d.). American Pharmaceutical Review. Retrieved from [Link]

  • This compound 2-(4-ethylbenzylidene)hydrazone. (2025). ResearchGate. Retrieved from [Link]

  • This compound 2-(4-ethylbenzylidene)hydrazone. (n.d.). MDPI. Retrieved from [Link]

  • 5 Novel Techniques for Solubility Enhancement. (2021). Ascendia Pharmaceutical Solutions. Retrieved from [Link]

  • Patel, J. N., et al. (n.d.). Techniques to improve the solubility of poorly soluble drugs. ResearchGate. Retrieved from [Link]

  • (PDF) this compound. (n.d.). ResearchGate. Retrieved from [Link]

  • Techniques for Improving Solubility. (n.d.). International Journal of Medical Science and Dental Research. Retrieved from [Link]

  • The impact of crystal habit on the pharmaceutical properties of active pharmaceutical ingredients. (2025). CrystEngComm (RSC Publishing). Retrieved from [Link]

  • 6,7,8,9-Tetrafluoro-11H-indeno[1,2-b]quinoxalin-11-one. (n.d.). MDPI. Retrieved from [Link]

  • Modified 7-Chloro-11H-indeno[1,2-b]quinoxaline Heterocyclic System for Biological Activities. (2022). Retrieved from [Link]

Sources

"troubleshooting common problems in the synthesis of indenoquinoxaline derivatives"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of indenoquinoxaline derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of these valuable heterocyclic compounds. Drawing from established literature and practical experience, this resource provides in-depth troubleshooting advice and frequently asked questions to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Here, we address some of the common queries that arise during the synthesis of indenoquinoxaline derivatives.

Q1: What is the most common starting material for the synthesis of the indeno[1,2-b]quinoxaline core?

The most widely utilized and accessible starting material for constructing the indeno[1,2-b]quinoxalin-11-one scaffold is ninhydrin .[1][2] It readily undergoes condensation with various o-phenylenediamines to form the core structure, often under mild conditions.[1][2]

Q2: My condensation reaction between ninhydrin and o-phenylenediamine is giving a low yield. What can I do?

Low yields in this key step can often be attributed to suboptimal reaction conditions. Here are a few parameters to investigate:

  • Solvent: While ethanol or methanol are commonly used, the choice of solvent can be critical.[1] Some protocols have found that using water, especially with a catalyst like β-cyclodextrin, can significantly improve yields.[3][4]

  • Catalyst: While the reaction can proceed without a catalyst, acidic catalysts or green catalysts like β-cyclodextrin can enhance the reaction rate and yield.[3][4]

  • Temperature: This reaction is typically performed at room temperature.[1][3] High temperatures may not be favorable and could lead to side product formation.[3]

  • Purity of Reactants: Ensure the purity of both ninhydrin and the o-phenylenediamine. Impurities can interfere with the condensation and lead to a lower yield of the desired product.

Q3: I am attempting a multi-component reaction to synthesize a spiro-indenoquinoxaline derivative, and the reaction is not working. What are the critical factors for success?

Multi-component reactions (MCRs) for synthesizing spiro-indenoquinoxalines are powerful but can be sensitive to several factors.[1][5][6] Key considerations include:

  • Order of Addition: In some cases, the order in which the components are added can be crucial. For instance, pre-forming the indeno[1,2-b]quinoxalin-11-one before adding other reagents might be necessary.

  • Catalyst: The choice of catalyst is often critical for MCRs. Proline and its derivatives are frequently used to facilitate the in-situ generation of azomethine ylides for 1,3-dipolar cycloadditions.[7]

  • Solvent and Temperature: The solvent and temperature can influence the reaction rate and selectivity.[1][8] Optimization of these parameters is often required for a specific set of substrates.

  • Stoichiometry: Precise stoichiometry of the reactants is important to avoid the formation of side products and to drive the reaction to completion.

Q4: How can I purify my final indenoquinoxaline derivative?

The purification method will depend on the physical properties of your compound (e.g., solubility, crystallinity). Common techniques include:

  • Column Chromatography: This is a widely used method for purifying indenoquinoxaline derivatives, often using a silica gel stationary phase with solvent systems like petroleum ether/ethyl acetate or cyclohexane/ethyl acetate.[3][7][8]

  • Recrystallization: If your product is a solid with good crystallinity, recrystallization from a suitable solvent can be a highly effective purification method.[9]

  • Washing: For crude products that are solids, washing with an appropriate solvent in which the impurities are soluble can be a simple and effective initial purification step.[9]

Troubleshooting Guide

This section provides a systematic approach to resolving specific problems you may encounter during the synthesis of indenoquinoxaline derivatives.

Problem 1: Low or No Product Yield

Symptoms:

  • Thin-layer chromatography (TLC) analysis shows mostly starting materials.

  • After work-up, the isolated yield is significantly lower than expected.

Possible Causes and Solutions:

Potential Cause Troubleshooting Steps & Explanation
Suboptimal Reaction Conditions Temperature: Verify the optimal temperature for your specific reaction. Some reactions require heating (reflux), while others proceed best at room temperature.[3][8] High temperatures can sometimes lead to decomposition.[3] Reaction Time: Monitor the reaction progress by TLC. The reaction may require a longer time to reach completion.[3]
Ineffective Catalyst Catalyst Choice: The choice of catalyst is crucial. For condensations, acidic catalysts or phase-transfer catalysts like β-cyclodextrin can be effective.[3][4] For 1,3-dipolar cycloadditions, amino acids like L-proline are commonly used.[7] Catalyst Loading: Ensure the correct catalytic amount is used. Too little may result in a sluggish reaction, while too much can sometimes lead to side reactions.
Poor Quality of Reagents Purity: Use high-purity starting materials. Impurities in reactants like o-phenylenediamine can be oxidized, leading to colored byproducts and lower yields.[9] Moisture: Some reactions may be sensitive to moisture. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) if necessary.[9]
Incorrect Solvent Solvent Polarity: The polarity of the solvent can significantly affect the reaction rate and solubility of the reactants. Experiment with different solvents of varying polarities (e.g., ethanol, methanol, acetonitrile, water).[3][4][8]

Experimental Workflow for Yield Optimization:

G start Low Yield Observed check_reagents Verify Purity and Integrity of Starting Materials start->check_reagents optimize_temp Optimize Reaction Temperature check_reagents->optimize_temp optimize_time Optimize Reaction Time optimize_temp->optimize_time screen_solvents Screen Different Solvents optimize_time->screen_solvents screen_catalysts Screen Different Catalysts screen_solvents->screen_catalysts analyze_results Analyze Results by TLC/LC-MS screen_catalysts->analyze_results analyze_results->optimize_temp No Improvement successful_synthesis Successful Synthesis analyze_results->successful_synthesis Improved Yield

Caption: Troubleshooting workflow for low product yield.

Problem 2: Formation of Multiple Products/Side Reactions

Symptoms:

  • TLC plate shows multiple spots, indicating a complex reaction mixture.

  • NMR spectrum of the crude product is complex and difficult to interpret.

Possible Causes and Solutions:

Potential Cause Troubleshooting Steps & Explanation
Side Reactions of Starting Materials Oxidation: o-Phenylenediamines are susceptible to oxidation.[9] Running the reaction under an inert atmosphere can prevent the formation of colored impurities. Decomposition: Some starting materials or intermediates may be unstable under the reaction conditions (e.g., high temperature). Consider milder reaction conditions.
Lack of Selectivity Regio- and Diastereoselectivity: In reactions forming stereocenters, such as 1,3-dipolar cycloadditions, a mixture of isomers can be formed.[1] The choice of solvent, temperature, and catalyst can influence the stereochemical outcome.[1][7] A systematic screening of these parameters may be necessary to improve selectivity.
Competing Reaction Pathways In multi-component reactions, different reaction pathways may compete. Understanding the reaction mechanism can help in optimizing conditions to favor the desired product. For instance, in the formation of spiro-indenoquinoxalines via azomethine ylides, the generation of the ylide and its subsequent cycloaddition must be well-controlled.[1][10]

Reaction Mechanism: 1,3-Dipolar Cycloaddition for Spiro-indenoquinoxaline Synthesis

G cluster_0 In-situ Generation of Azomethine Ylide cluster_1 Cycloaddition Indenoquinoxaline Indeno[1,2-b]quinoxalin-11-one Ylide Azomethine Ylide (1,3-Dipole) Indenoquinoxaline->Ylide AminoAcid α-Amino Acid (e.g., Proline) AminoAcid->Ylide SpiroProduct Spiro-indenoquinoxaline Derivative Ylide->SpiroProduct Dipolarophile Dipolarophile (e.g., Chalcone) Dipolarophile->SpiroProduct

Caption: General mechanism of 1,3-dipolar cycloaddition.

Problem 3: Difficulty in Product Purification and Characterization

Symptoms:

  • The product is difficult to separate from starting materials or byproducts by column chromatography.

  • The isolated product appears to be a mixture even after purification.

  • NMR or mass spectrometry data is inconsistent with the expected structure.

Possible Causes and Solutions:

Potential Cause Troubleshooting Steps & Explanation
Poor Solubility Some indenoquinoxaline derivatives exhibit poor solubility in common organic solvents, making purification challenging.[9] Solution: Try a wider range of solvents for recrystallization or chromatography. In some cases, dissolving the crude product in a strong acid (e.g., trifluoroacetic acid) and precipitating by adding a non-solvent can be effective, although this may not be suitable for all derivatives.
Formation of Isomers If a mixture of regioisomers or diastereomers is formed, they may be difficult to separate.[1] Solution: High-performance liquid chromatography (HPLC) may be required for separation. Alternatively, revisit the reaction conditions to improve the stereoselectivity.[7]
Complex NMR Spectra The presence of rotamers or tautomers can lead to complex NMR spectra. Solution: Variable temperature NMR studies can help to resolve the spectra. 2D NMR techniques (e.g., COSY, HSQC, HMBC) are invaluable for confirming the structure.
Unexpected Product The reaction may have proceeded through an unexpected pathway, leading to a different product. Solution: Thoroughly analyze all characterization data (NMR, Mass, IR) to elucidate the structure of the obtained product. Reviewing the literature for similar unexpected reactions can provide insights.[1]

References

  • Singh, R., Bhardwaj, D., & Saini, M. R. (2021). Recent advancement in the synthesis of diverse spiro-indeno[1,2-b]quinoxalines: a review. RSC Advances, 11(8), 4525-4556. [Link]

  • Singh, R., Bhardwaj, D., & Saini, M. R. (2021). Recent advancement in the synthesis of diverse spiro-indeno[1,2-b]quinoxalines: a review. Semantic Scholar. [Link]

  • Liao, Y., et al. (2022). Green Synthesis of Indeno[1,2-b]quinoxalines Using β-Cyclodextrin as Catalyst. Molecules, 27(2), 580. [Link]

  • Synthesis of indeno[1,2-b]quinoxalinones 3. ResearchGate. [Link]

  • Optimization of reaction conditions in the synthesis of indeno[1,2-b]quinoxaline from 2-indanone and OPD. ResearchGate. [Link]

  • Green Synthesis of Indeno[1,2-b]quinoxalines Using β-Cyclodextrin as Catalyst. Semantic Scholar. [Link]

  • Al-Warhi, T., et al. (2022). New spiro-indeno[1,2-b]quinoxalines clubbed with benzimidazole scaffold as CDK2 inhibitors for halting non-small cell lung cancer; stereoselective synthesis, molecular dynamics and structural insights. Scientific Reports, 12(1), 1-19. [Link]

  • Hfaiedh, M., et al. (2022). Multifunctional Derivatives of Spiropyrrolidine Tethered Indeno-Quinoxaline Heterocyclic Hybrids as Potent Antimicrobial, Antioxidant and Antidiabetic Agents: Design, Synthesis, In Vitro and In Silico Approaches. Molecules, 27(19), 6529. [Link]

  • Discovery of Indeno[1,2-b]quinoxaline Derivatives as Potential Anticancer Agents. ResearchGate. [Link]

  • Mechanism for the selective synthesis of spiro-indenoquinoxaline derivative 29. ResearchGate. [Link]

  • Plausible mechanism for the synthesis of spiro indenoquinoxalinone derivatives through the in situ formation of azomethine ylide. ResearchGate. [Link]

  • Singh, R., Bhardwaj, D., & Saini, M. R. (2021). Recent advancement in the synthesis of diverse spiro-indeno[1,2-b]quinoxalines: a review. RSC Advances. [Link]

  • Recent advancement in the synthesis of diverse spiro-indeno[1,2-: B] quinoxalines: A review. ResearchGate. [Link]

  • Indenoquinolines. III. Derivatives of 11H-Indeno[1,2-b]quinoxaline and Related Indenoquinolines. ACS Publications. [Link]

  • Synthesis of starting materials. ResearchGate. [Link]

  • Maghsoodlou, M. T., et al. (2014). An efficient domino one-pot synthesis of novel spirofuran-indenoquinoxalines by vinyltriphenylphosphonium salts. Journal of Chemical Sciences, 126(3), 691-697. [Link]

  • Hu, Z. Y., et al. (2013). One-Pot Synthesis of Quinoxalines Starting from Aldehydes Under Metal-Free Conditions. Asian Journal of Chemistry, 25(18), 10459. [Link]

  • Synthesis of indenoquinoxaline based chemosensor. ResearchGate. [Link]

  • Reddy, K. S., et al. (2012). An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. International Journal of Molecular Sciences, 13(5), 6081-6091. [Link]

Sources

Technical Support Center: Purification of 11H-indeno[1,2-b]quinoxalin-11-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 11H-indeno[1,2-b]quinoxalin-11-one. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice, troubleshooting guides, and frequently asked questions (FAQs) to ensure the successful purification of this important heterocyclic compound.

Introduction

This compound and its derivatives are a significant class of nitrogen-containing heterocyclic compounds with a wide range of applications, including as intermediates in organic synthesis and as potential therapeutic agents.[1][2] Achieving high purity of the target compound is critical for accurate downstream biological evaluation and for meeting stringent regulatory standards in drug development. This guide provides practical, field-proven insights into the most effective purification techniques for this compound, with a focus on recrystallization and column chromatography.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The two most effective and widely used purification techniques for this compound are recrystallization and column chromatography.[3] Recrystallization is particularly useful for removing small amounts of impurities and can yield a highly crystalline, pure product if a suitable solvent is found.[3] Column chromatography is a more versatile method for separating the desired product from a broader range of impurities, especially those with similar polarities.

Q2: What are the typical impurities encountered in the synthesis of this compound?

A2: Common impurities largely depend on the synthetic route. A frequent method for synthesizing this compound is the condensation of ninhydrin with o-phenylenediamines.[1][4] Therefore, the primary impurities are often unreacted starting materials or by-products from the condensation reaction.

Q3: How can I monitor the progress and purity of the purification?

A3: Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring the purification process.[5] Due to its aromatic nature, this compound is UV-active, making it easily visible under a UV lamp (254 nm) on a TLC plate with a fluorescent indicator.[3]

Purification Protocols

Recrystallization

Recrystallization is a powerful technique for purifying solid compounds. The principle is based on the differential solubility of the compound and its impurities in a particular solvent at different temperatures.

Step-by-Step Recrystallization Protocol:

  • Solvent Selection: The ideal solvent should dissolve the compound sparingly at room temperature but have high solubility at its boiling point. Common solvents for the recrystallization of this compound and its derivatives include ethanol, methanol, and acetone.[1][6][7] A solvent pair, such as ethanol-water or acetone-hexane, can also be effective.

  • Dissolution: In an Erlenmeyer flask, add the crude this compound and a small amount of the chosen solvent. Heat the mixture to the boiling point of the solvent while stirring. Continue adding the hot solvent dropwise until the compound just dissolves completely.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them. This step should be done quickly to prevent premature crystallization.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator to remove any residual solvent.

Column Chromatography

Column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase while being eluted by a mobile phase.

Step-by-Step Column Chromatography Protocol:

  • Stationary and Mobile Phase Selection: Silica gel is the most common stationary phase for the purification of quinoxaline derivatives.[3] The choice of mobile phase (eluent) is critical for good separation and is typically determined by TLC analysis. A common eluent system for indenoquinoxaline derivatives is a mixture of petroleum ether and ethyl acetate.[7][8]

  • Column Packing: The column can be packed using a "dry" or "wet" method. For the dry packing method, the column is filled with dry silica gel, followed by the eluent.

  • Sample Loading: The crude sample can be loaded onto the column in two ways:

    • Wet Loading: Dissolve the sample in a minimal amount of the eluent and carefully add it to the top of the column.

    • Dry Loading: Dissolve the crude product in a suitable solvent, adsorb it onto a small amount of silica gel, and evaporate the solvent. The resulting dry powder is then carefully added to the top of the column. This method is preferred for samples with poor solubility in the eluent.

  • Elution: The mobile phase is passed through the column, and the separated components are collected in fractions. The polarity of the eluent can be kept constant (isocratic elution) or gradually increased (gradient elution) to separate compounds with different polarities.

  • Fraction Analysis: The composition of each fraction is analyzed by TLC to identify the fractions containing the pure product.

  • Solvent Evaporation: The fractions containing the pure this compound are combined, and the solvent is removed under reduced pressure to yield the purified compound.

Data Presentation

Table 1: Recommended Solvent Systems for Purification of this compound and its Derivatives.

Purification TechniqueSolvent/Solvent SystemNotes
RecrystallizationEthanolCommonly used for derivatives.[1][6]
MethanolSuitable for obtaining single crystals.[7]
AcetoneAnother effective recrystallization solvent.[6]
Column ChromatographyPetroleum ether/ethyl acetate (e.g., 4:1)Effective for separating spiro-indenoquinoxaline derivatives.[7]
Ethyl acetate/cyclohexane (e.g., 3:7)Used for purification of spiro-indenoquinoxaline pyrrolizidines.

Troubleshooting Guides

Recrystallization Troubleshooting

Recrystallization_Troubleshooting start Start Recrystallization issue Problem Encountered No Crystals Form Oiling Out Low Yield start->issue no_crystals Solution for 'No Crystals' 1. Scratch inner wall of flask with a glass rod to induce nucleation. 2. Add a seed crystal of the pure compound. 3. Evaporate some solvent to increase concentration. 4. Cool the solution in an ice bath for a longer period. issue:p->no_crystals:sol No Crystals oiling_out Solution for 'Oiling Out' 1. Reheat the solution to dissolve the oil. 2. Add more of the 'good' solvent to increase solubility. 3. Cool the solution much more slowly. 4. Consider a different solvent or solvent pair. issue:p->oiling_out:sol Oiling Out low_yield Solution for 'Low Yield' 1. Cool the solution for a longer period in an ice bath. 2. Concentrate the mother liquor and cool again to obtain a second crop of crystals. 3. Ensure the minimum amount of hot solvent was used for dissolution. issue:p->low_yield:sol Low Yield end Successful Purification no_crystals->end oiling_out->end low_yield->end Chromatography_Troubleshooting start Start Column Chromatography issue Problem Encountered Poor Separation (Overlapping Bands) Compound Won't Elute Cracks in Silica Bed start->issue poor_separation Solution for 'Poor Separation' 1. Decrease the polarity of the eluent. 2. Ensure the column is not overloaded with the sample. 3. Use a longer column for better resolution. 4. Consider a different solvent system or stationary phase (e.g., alumina). issue:p->poor_separation:sol Poor Separation no_elution Solution for 'No Elution' 1. Gradually increase the polarity of the eluent. 2. Check for compound precipitation at the top of the column; if so, a different loading or eluent system is needed. 3. Ensure the compound is stable on silica gel; it may have decomposed. issue:p->no_elution:sol Compound Won't Elute cracks Solution for 'Cracks in Bed' 1. Ensure the column is packed uniformly without air bubbles. 2. Avoid letting the top of the silica gel run dry. 3. Repack the column if cracking is severe as it will lead to poor separation. issue:p->cracks:sol Cracks in Bed end Successful Separation poor_separation->end no_elution->end cracks->end

Sources

Technical Support Center: Enhancing the Stability of 11H-indeno[1,2-b]quinoxalin-11-one for Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers working with 11H-indeno[1,2-b]quinoxalin-11-one and its derivatives. This guide is designed to provide you with in-depth troubleshooting advice and practical protocols to address the stability and solubility challenges commonly encountered with this class of compounds in biological assays. As a potent scaffold for developing novel therapeutics, particularly as c-Jun N-terminal kinase (JNK) inhibitors, ensuring the integrity of your this compound derivatives throughout your experiments is paramount for generating reliable and reproducible data.[1][2][3][4][5]

The core of this compound is a rigid, planar heterocyclic system.[6][7] While this structure is key to its biological activity, it also contributes to its poor aqueous solubility, a common challenge for many advanced drug candidates.[8][9] This guide will equip you with the knowledge and techniques to overcome these hurdles.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions and issues that arise when working with this compound and similar compounds.

Q1: My compound precipitates immediately when I dilute my DMSO stock into aqueous assay buffer. What's happening and how can I fix it?

A: This is a classic solubility problem. Dimethyl sulfoxide (DMSO) is an excellent solvent for a wide range of organic compounds, including the indenoquinoxaline scaffold.[10] However, when the high-concentration DMSO stock is introduced into an aqueous environment, the compound's solubility can plummet, leading to precipitation. This can result in inaccurate compound concentrations and variable assay results.[11]

Troubleshooting Steps:

  • Reduce Final DMSO Concentration: Aim for a final DMSO concentration of less than 0.5% in your assay, as higher concentrations can be toxic to cells and interfere with assay components.[10][12]

  • Perform Serial Dilutions: Instead of a single large dilution, perform a stepwise serial dilution. You can do this in 100% DMSO first to get to an intermediate concentration, and then perform the final dilution into your aqueous buffer.[10] Alternatively, a serial dilution in the assay medium itself can sometimes prevent shocking the compound out of solution.

  • Increase Mixing/Agitation: When making the final dilution, vortex or mix the solution gently but thoroughly to aid dissolution.[10] For stubborn compounds, brief sonication can be effective.[10][11]

  • Check for Salt Concentration: High salt concentrations in your buffer can sometimes decrease the solubility of organic compounds (salting out). If possible, test if a buffer with a lower ionic strength improves solubility.

  • Consider Formulation Strategies: If the above steps fail, you may need to employ more advanced formulation techniques, such as using cyclodextrins.

Q2: What is the maximum recommended concentration of DMSO for my cell-based assay, and how can it affect my results?

A: The tolerance to DMSO is cell-line dependent, but a general rule of thumb is to keep the final concentration below 0.5%.[10] Many sensitive cell types can show signs of stress or altered function even at 0.1-1%.[12] Concentrations above 1% are often cytotoxic, potentially damaging cell membranes and inducing oxidative stress.[12]

Key Considerations:

  • Always include a vehicle control: This is an essential control where you add the same final concentration of DMSO to your cells without your compound. This allows you to distinguish the effects of your compound from the effects of the solvent.[10]

  • DMSO can affect compound uptake: DMSO can alter cell membrane permeability, which might change how easily your compound enters the cells.[12] This is another reason to keep its concentration consistent across all wells.

Final DMSO ConcentrationPotential Effects on CellsRecommendation
< 0.1%Generally considered safe for most cell lines.Ideal for sensitive assays and long-term incubations.
0.1% - 0.5%Acceptable for many cell lines, but may cause subtle effects.A common range for many screening assays. Always validate with a vehicle control.
0.5% - 1.0%Increased risk of cytotoxicity and off-target effects.Use with caution and only for short incubation times if necessary.
> 1.0%High probability of significant cytotoxicity and assay interference.Strongly discouraged for most cell-based assays.[12]

Q3: How should I properly store my stock solutions of this compound to prevent degradation?

A: Proper storage is crucial for maintaining the integrity of your compound.

  • Powder Form: Store the solid compound at -20°C for long-term storage (up to 3 years).[13]

  • In Solvent (DMSO): Store stock solutions at -80°C for up to 6 months, or at -20°C for up to 1 month.[13]

  • Avoid Repeated Freeze-Thaw Cycles: Aliquot your stock solution into single-use volumes.[10][13] Each freeze-thaw cycle can introduce water condensation, which can lead to precipitation and degradation over time.

Q4: I'm observing a decrease in my compound's activity in my assay over several hours/days. Could this be due to instability?

A: Yes, this is a strong possibility. While the indenoquinoxaline core is relatively stable, functional groups on your specific derivative could be susceptible to hydrolysis or reaction with components in your cell culture medium over long incubation periods.

How to Investigate:

  • Time-Course Experiment: Measure the activity of your compound at different time points (e.g., 2, 8, 24, 48 hours). A significant drop in activity over time suggests instability.

  • Incubate in Media: Incubate your compound in the complete cell culture medium (without cells) for the duration of your experiment. At various time points, test the activity of this pre-incubated compound. If the activity is lower than a freshly prepared solution, it indicates degradation in the medium.

  • Basic HPLC Analysis: If you have access to an HPLC system, you can directly assess the stability. Inject a sample of your compound in media at time zero and after the incubation period. The appearance of new peaks or a decrease in the area of the parent peak is direct evidence of degradation.

Q5: Are there alternative formulation strategies to improve the solubility and stability of my compound besides using DMSO?

A: Absolutely. When DMSO is not sufficient or its concentration is a concern, several other strategies can be employed.

  • Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble drugs, like your indenoquinoxaline derivative, effectively increasing their aqueous solubility and stability.[14][15][16] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative in pharmaceutical formulations.[14][16]

  • Co-solvents: In some cases, using a co-solvent system can be beneficial. Common co-solvents include polyethylene glycol 400 (PEG400), glycerol, and Tween 80.[13]

  • Lipid-Based Formulations: For in vivo studies, lipid-based delivery systems like self-emulsifying drug delivery systems (SEDDS) can be highly effective for solubilizing lipophilic compounds.[8][17]

Troubleshooting Guides & Protocols

Protocol 1: Systematic Solubility Assessment

This protocol will help you determine the practical solubility limit of your compound in your specific assay buffer, which is crucial for designing your experiments correctly.

Materials:

  • Your this compound derivative

  • 100% DMSO

  • Your aqueous assay buffer

  • Spectrophotometer or nephelometer

  • Clear microplate

Procedure:

  • Prepare a high-concentration stock solution of your compound in 100% DMSO (e.g., 10 mM).

  • In a microplate, perform a 2-fold serial dilution of your DMSO stock with 100% DMSO to create a range of concentrations.

  • In a separate microplate, add your assay buffer.

  • Transfer a small, consistent volume of each DMSO concentration from the first plate to the corresponding wells of the second plate (e.g., 1 µL of stock into 99 µL of buffer). This should mirror the final DMSO concentration you plan to use in your assay.

  • Mix well and let the plate sit at room temperature for 1-2 hours.

  • Measure the turbidity of each well using a spectrophotometer at a wavelength where your compound doesn't absorb (e.g., 600 nm) or using a nephelometer.[18]

  • The concentration at which you start to see a significant increase in light scattering or absorbance is your approximate limit of solubility. Exclude data from your biological assays that are at or above this concentration.[18]

Protocol 2: Optimizing Compound Delivery in Cell-Based Assays

This workflow is designed to minimize precipitation and ensure consistent delivery of your compound to your cells.

Workflow Diagram:

G cluster_prep Preparation cluster_dilution Dilution for Assay cluster_addition Addition to Cells A Prepare high-concentration stock in 100% DMSO (e.g., 10 mM) B Aliquot into single-use tubes and store at -80°C A->B C Thaw one aliquot of stock solution D Perform serial dilutions in 100% DMSO to create intermediate concentrations C->D E Dilute intermediate stocks into pre-warmed assay medium (ensure final DMSO < 0.5%) D->E F Gently add final compound dilution to cell plate E->F Immediately after dilution G Mix gently by swirling the plate F->G H Incubate for desired time G->H

Caption: Workflow for preparing and adding compound to cell assays.

Protocol 3: Formulation with Cyclodextrins

This protocol provides a basic method for using HP-β-CD to enhance the solubility of your compound.

Materials:

  • Your this compound derivative

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Aqueous buffer (e.g., PBS)

Procedure:

  • Prepare a range of HP-β-CD solutions in your buffer (e.g., 1%, 2%, 5%, 10% w/v).

  • Add an excess amount of your solid compound to each cyclodextrin solution.

  • Shake the mixtures at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

  • Centrifuge the samples to pellet the undissolved compound.

  • Carefully collect the supernatant and analyze the concentration of the dissolved compound using a suitable method (e.g., UV-Vis spectrophotometry with a standard curve, or HPLC).

  • This will give you a phase-solubility profile and help you determine the optimal concentration of HP-β-CD needed to solubilize your desired concentration of the compound.[19]

Conceptual Diagram of Cyclodextrin Encapsulation:

G cluster_system Aqueous Environment cluster_cd Cyclodextrin compound Hydrophobic Compound (this compound) complex Soluble Inclusion Complex compound->complex Encapsulation cavity Hydrophobic Cavity exterior Hydrophilic Exterior

Caption: Cyclodextrin enhances solubility by encapsulating the hydrophobic compound.

By implementing these strategies and protocols, you can significantly improve the stability and delivery of your this compound compounds in biological assays, leading to more accurate and reliable scientific outcomes.

References

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed Central. Available at: [Link]

  • Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. Available at: [Link]

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Semantic Scholar. Available at: [Link]

  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. MDPI. Available at: [Link]

  • Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. SciSpace. Available at: [Link]

  • Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications. Purdue e-Pubs. Available at: [Link]

  • Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. MDPI. Available at: [Link]

  • Advances in cyclodextrins: Enhancing drug solubility, stability, and bioavailability for therapeutic applications. ResearchGate. Available at: [Link]

  • Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC - NIH. Available at: [Link]

  • Formulation strategies for poorly soluble drugs. ResearchGate. Available at: [Link]

  • DMSO in cell based assays. Scientist Solutions. Available at: [Link]

  • Biological assay challenges from compound solubility: strategies for bioassay optimization. PubMed. Available at: [Link]

  • How to make a stock solution of a substance in DMSO. Quora. Available at: [Link]

  • Troubleshooting Precipitation in Cell Culture: Causes and Solutions. Procell. Available at: [Link]

  • This compound 2-(4-ethylbenzylidene)hydrazone. ResearchGate. Available at: [Link]

  • This compound 2-(4-ethylbenzylidene)hydrazone. MDPI. Available at: [Link]

  • Synthesis, Biological Evaluation, and Molecular Modeling of 11H-indeno[1,2-b]quinoxalin-11one Derivatives and Tryptanthrin-6-Oxime as c-Jun N-terminal Kinase Inhibitors. PubMed Central. Available at: [Link]

  • Synthesis, Biological Activities and Molecular Docking analysis of a Novel Series of this compound Derivatives. ResearchGate. Available at: [Link]

  • Synthesis, biological evaluation, and molecular modeling of this compound derivatives and tryptanthrin-6-oxime as c-Jun N-terminal kinase inhibitors. ResearchGate. Available at: [Link]

  • 11H-Indeno-[1,2-b]quinoxalin-11-one. PubMed. Available at: [Link]

  • How to deal with the poor solubility of tested compounds in MTT assay? ResearchGate. Available at: [Link]

  • Synthesis, biological evaluation, and molecular modeling of 11H. SciSpace. Available at: [Link]

  • Thermal shift assay. Wikipedia. Available at: [Link]

  • 6,7,8,9-Tetrafluoro-11H-indeno[1,2-b]quinoxalin-11-one. MDPI. Available at: [Link]

  • Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. PMC - NIH. Available at: [Link]

  • Novel c-Jun N-Terminal Kinase (JNK) Inhibitors with an this compound Scaffold. MDPI. Available at: [Link]

  • Synthesis, biological evaluation, and molecular modeling of this compound derivatives and tryptanthrin-6-oxime as c-Jun N-terminal kinase inhibitors. PubMed. Available at: [Link]

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Technical Support Center: Refining the Protocol for the Synthesis of 11H-indeno[1,2-b]quinoxalin-11-one Oximes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 11H-indeno[1,2-b]quinoxalin-11-one oximes. This guide is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth, field-proven insights into this synthetic protocol. Our goal is to move beyond simple step-by-step instructions and explain the causality behind experimental choices, ensuring a robust and reproducible methodology.

The this compound scaffold is a privileged structure in medicinal chemistry, most notably as a core component of potent c-Jun N-terminal kinase (JNK) inhibitors like IQ-1.[1][2][3] These compounds are critical tools for studying inflammatory processes, neurodegenerative diseases, and certain cancers.[2][4] Achieving a high-yield, pure synthesis is paramount for advancing this research.

This document provides detailed experimental protocols, a comprehensive troubleshooting guide in a question-and-answer format, and key data to help you navigate the intricacies of this synthesis.

Part 1: The Synthetic Pathway: From Precursor to Final Product

The synthesis of this compound oximes is typically a two-step process. The first step involves the formation of the core heterocyclic ketone, followed by the conversion of the ketone to the desired oxime.

Step 1: Synthesis of the Ketone Precursor

The most common and efficient method for constructing the this compound core is the condensation of an o-phenylenediamine (or its substituted derivatives) with ninhydrin (2,2-dihydroxy-1H-indene-1,3(2H)-dione).[5][6] This reaction is a classic example of quinoxaline synthesis, which generally involves the reaction of a 1,2-diamine with a 1,2-dicarbonyl compound.[7][8]

Step 2: Synthesis of the Oxime

The second step is a standard oximation reaction. The ketone precursor is treated with hydroxylamine, typically in the presence of a base, to yield the final this compound oxime.[1] This reaction can produce a mixture of E and Z isomers, the ratio of which can be determined by 1H-NMR spectroscopy.[1] Interestingly, studies have shown that for the parent compound (IQ-1), the E-configuration is adopted in both the solid state and in solution.[2]

Reaction Mechanism Overview

Reaction_Mechanism cluster_step1 Step 1: Ketone Formation cluster_step2 Step 2: Oxime Formation S1 o-Phenylenediamine I1 Dihydroquinoxaline Intermediate S1->I1 + S2 Ninhydrin S2->I1 P1 This compound I1->P1 Oxidation (often spontaneous) P2 This compound Oxime (E/Z Isomers) P1->P2 + P1->P2 S3 Hydroxylamine (NH2OH) S3->P2 caption Overall two-step reaction mechanism. Troubleshooting_Workflow Start Start Synthesis Step1 Step 1: Ketone Synthesis (Condensation) Start->Step1 Check1 Check Yield & Purity of Ketone Step1->Check1 Step2 Step 2: Oxime Formation Check1->Step2 Acceptable T1 Troubleshoot Low Ketone Yield Check1->T1 Low/Impure Check2 Check Yield & Purity of Oxime Step2->Check2 End Pure Product Check2->End Acceptable T2 Troubleshoot Low Oxime Yield Check2->T2 Low Yield T3 Troubleshoot Purification Issues Check2->T3 Impure T1->Step1 Re-run with Optimized Conditions T2->Step2 Re-run with Optimized Conditions T3->Step2 Re-purify

Sources

"avoiding side reactions in the synthesis of indeno[1,2-b]quinoxalines"

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of Indeno[1,2-b]quinoxalines

From the Desk of the Senior Application Scientist

Welcome to the technical support center for the synthesis of indeno[1,2-b]quinoxalines. This molecular scaffold is a cornerstone in medicinal chemistry, forming the basis of compounds with a wide range of biological activities, including antitumor and kinase inhibitory properties[1]. The synthesis, while often straightforward in principle, is prone to challenges that can impact yield, purity, and reproducibility.

This guide is designed to move beyond simple protocols. It provides a framework for understanding the underlying chemical principles, troubleshooting common experimental hurdles, and optimizing your reaction conditions. We will address the "why" behind procedural steps, empowering you to make informed decisions in your research.

Section 1: The Core Reaction Mechanism

The most prevalent and reliable method for constructing the indeno[1,2-b]quinoxaline core is the condensation of an o-phenylenediamine (OPD) with a suitable 1,2-dicarbonyl indane derivative, such as indan-1,2-dione or ninhydrin[1][2]. A popular and greener alternative involves the reaction of OPD with 2-indanone, which undergoes an in-situ oxidation[1][3].

The fundamental mechanism involves a double condensation. The more nucleophilic amine groups of the OPD attack the electrophilic carbonyl carbons of the indane derivative, forming a diimine intermediate. This intermediate then undergoes cyclization and subsequent aromatization to yield the stable, planar indeno[1,2-b]quinoxaline system.

reaction_mechanism OPD o-Phenylenediamine (Nucleophile) Intermediate Dihydro-indenoquinoxaline Intermediate OPD->Intermediate + H₂O -2H₂O Indanedione Indan-1,2-dione (Electrophile) Indanedione->Intermediate Product Indeno[1,2-b]quinoxaline (Final Product) Intermediate->Product [Oxidation]

Caption: General mechanism for indeno[1,2-b]quinoxaline synthesis.

Section 2: Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during synthesis in a practical question-and-answer format.

Q1: My reaction yield is very low, or I'm getting no product at all. What are the primary causes?

A1: Low or zero yield is the most frequent complaint. It almost always traces back to one of five key parameters: catalyst, solvent, temperature, atmosphere, or stoichiometry.

  • Causality - The Catalyst: In the absence of a catalyst, the reaction is often extremely slow, yielding only trace amounts of product even after 24 hours[4]. While traditional acid catalysis works, modern methods using supramolecular catalysts like β-cyclodextrin (β-CD) have shown superior performance. The hydrophobic cavity of β-CD can form an inclusion complex with the OPD, pre-organizing the reactants and facilitating the reaction in an aqueous medium[1][3]. If you are using a β-CD system, ensure the catalyst is of good quality and has not been deactivated.

  • Causality - The Solvent: Solvent choice is critical. For β-CD catalyzed reactions, water is demonstrably superior to organic solvents like DMSO, DMF, or ethanol[5]. In non-catalytic or acid-catalyzed systems, ethanol or acetic acid are common choices[2][6]. Using an inappropriate solvent can completely stall the reaction.

  • Causality - The Atmosphere (Critical for 2-Indanone Route): If your starting material is 2-indanone, the reaction requires an in-situ oxidation step. This oxidation utilizes atmospheric oxygen. Running this specific reaction under an inert atmosphere (e.g., nitrogen) will result in only trace product formation[3][4]. Conversely, if you are using a highly sensitive substrate prone to oxidative degradation, an inert atmosphere might be beneficial, but only if your starting material is already in the correct oxidation state (like indan-1,2-dione).

  • Causality - Temperature: Higher temperature is not always better. For the β-CD catalyzed synthesis, the optimal temperature is room temperature. Increasing the temperature to 60°C has been shown to decrease the yield, likely because the inclusion complex between the catalyst and substrate is less stable at higher temperatures[4][5].

Below is a logical workflow to diagnose low-yield issues.

troubleshooting_workflow decision decision action action start_node Low / No Yield decision_reactant Starting Material: 2-Indanone? start_node->decision_reactant action_atmosphere Ensure reaction is open to air. Inert atmosphere will fail. decision_reactant->action_atmosphere Yes decision_catalyst Using a Catalyst? decision_reactant->decision_catalyst No action_atmosphere->decision_catalyst action_catalyst_check Verify catalyst activity. Check solvent compatibility (e.g., Water for β-CD) decision_catalyst->action_catalyst_check Yes action_catalyst_add Add appropriate catalyst. (e.g., 15 mol% β-CD for aqueous green synthesis) decision_catalyst->action_catalyst_add No decision_temp Reaction Temp > RT? action_catalyst_check->decision_temp action_catalyst_add->decision_temp action_temp Lower temp to RT, especially for β-CD systems. decision_temp->action_temp Yes action_purity Verify reactant purity and stoichiometry (1.2 eq OPD is optimal) decision_temp->action_purity No action_temp->action_purity

Caption: Troubleshooting workflow for low reaction yields.

Q2: I'm observing multiple spots on my TLC plate that are difficult to separate. What are these side products?

A2: The most common source of multiple, hard-to-separate products is the formation of regioisomers . This occurs when you use an unsymmetrically substituted o-phenylenediamine*.

  • Mechanism of Isomer Formation: For example, reacting 4-methyl-o-phenylenediamine with ninhydrin can lead to both 7-methyl-11H-indeno[1,2-b]quinoxalin-11-one and 8-methyl-11H-indeno[1,2-b]quinoxalin-11-one. These isomers often have very similar polarities, making them challenging to separate by standard column chromatography[3].

  • Mitigation Strategies:

    • Symmetrical Reactants: The simplest solution is to use a symmetrical OPD if your synthetic design allows.

    • Chromatography Optimization: If isomers are unavoidable, extensive optimization of your chromatography is necessary. This may include using a different stationary phase (e.g., alumina) or exploring different solvent systems with varying polarity and selectivity (e.g., toluene/acetone instead of hexanes/ethyl acetate).

    • Recrystallization: Isomers can sometimes be separated by careful, fractional recrystallization.

Q3: My final product is a dark, tarry substance, and purification is yielding very little of the desired compound. What's causing this degradation?

A3: Product degradation is typically caused by overly harsh reaction conditions.

  • Thermal Degradation: The extended aromatic system of indeno[1,2-b]quinoxalines is stable, but prolonged heating at high temperatures, especially in the presence of strong acids, can lead to polymerization and the formation of insoluble, dark-colored byproducts[7]. If you are using a traditional method that requires heating, minimize the reaction time and temperature as much as possible.

  • Oxidative Degradation: While oxygen is required for the 2-indanone route, sensitive functional groups on your starting materials or product can be susceptible to unwanted oxidation under other conditions. If your reactants are electron-rich, consider running the reaction under an inert atmosphere (provided you are not starting from 2-indanone).

  • Troubleshooting Steps:

    • Switch to a milder, room-temperature protocol, such as the β-cyclodextrin method[3][8].

    • Reduce the reaction temperature and time.

    • If using acid catalysis, reduce the concentration of the acid or switch to a milder solid acid catalyst.

Section 3: Optimized Experimental Protocols

Adherence to a validated protocol is the first step in avoiding side reactions. Below are two distinct, reliable methods.

Protocol 1: Green Synthesis using β-Cyclodextrin (High-Yield, Mild Conditions)

This method is adapted from Liao et al. (2022) and is ideal for its environmental friendliness, mild conditions, and high yields[3][4][8].

  • Reactant Preparation: In a 25 mL round-bottom flask, combine 2-indanone (0.1 mmol, 1.0 eq) and the desired o-phenylenediamine (0.12 mmol, 1.2 eq).

  • Catalyst and Solvent Addition: Add β-cyclodextrin (0.015 mmol, 15 mol%) followed by 2.5 mL of distilled water.

  • Reaction: Stir the suspension vigorously at room temperature (25 °C) in a flask open to the air. The reaction is typically complete within 12 hours.

  • Workup: Upon completion (monitored by TLC), extract the mixture with ethyl acetate (3 x 10 mL).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash chromatography on silica gel (eluent: petroleum ether/ethyl acetate = 10:1) to afford the pure indeno[1,2-b]quinoxaline[3].

Protocol 2: Traditional Condensation from Ninhydrin

This method is based on the classical approach and is effective for producing the corresponding 11-oxo derivatives[2][9][10].

  • Reactant Preparation: To a solution of ninhydrin (1,2,3-indanetrione) (10 mmol, 1.0 eq) in 50 mL of ethanol, add the desired o-phenylenediamine (10 mmol, 1.0 eq).

  • Reaction: Heat the mixture to reflux and stir for 2-5 hours. The product often begins to precipitate from the reaction mixture.

  • Workup: Monitor the reaction by TLC. Once the starting material is consumed, allow the mixture to cool to room temperature.

  • Isolation: Collect the precipitated solid by filtration. Wash the solid with cold ethanol to remove any unreacted starting materials.

  • Purification: The filtered product is often of high purity. If necessary, it can be further purified by recrystallization from a suitable solvent like methanol or ethanol[10].

Section 4: Data Summary & Characterization

The choice of reaction conditions significantly impacts the outcome. The following table summarizes optimization data for the β-CD catalyzed reaction of 2-indanone and OPD, highlighting the importance of key variables.

EntryCatalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)Reference
1NoneH₂OR.T.24Trace[4]
2β-CD (20)H₂OR.T.2485[4]
3β-CD (15)H₂OR.T.12 85 [4][5]
4β-CD (20)H₂O602443[4]
5β-CD (20)DMSOR.T.24Trace[4]
6β-CD (20)DMFR.T.2476[4]
7β-CD (15)H₂OR.T. (N₂ atm)24Trace[3][4]

Key Characterization Notes:

  • ¹H NMR: The two protons of the CH₂ group at position 11 typically appear as a sharp singlet around δ 4.06-4.10 ppm in CDCl₃[3]. Aromatic protons will resonate in the expected downfield region (δ 7.4-8.2 ppm).

  • Purity: The final product should be a yellow solid. Dark or brown coloration indicates impurities or degradation.

By understanding the reaction mechanism and potential pitfalls, you can effectively troubleshoot and optimize the synthesis of indeno[1,2-b]quinoxalines, leading to higher yields and purer compounds for your research endeavors.

References

  • Liao, H. et al. (2022). Green Synthesis of Indeno[1,2-b]quinoxalines Using β-Cyclodextrin as Catalyst. Molecules, 27(2), 580. [Link]

  • Liao, H. et al. (2022). Table 1. Optimization of reaction conditions in the synthesis of indeno[1,2-b]quinoxaline from 2-indanone and OPD. ResearchGate. [Link]

  • Liao, H. et al. (2022). Green Synthesis of Indeno[1,2-b]quinoxalines Using β-Cyclodextrin as Catalyst. MDPI. [Link]

  • Liao, H. et al. (2022). Green Synthesis of Indeno[1,2-b]quinoxalines Using β-Cyclodextrin as Catalyst. National Center for Biotechnology Information. [Link]

  • MDPI. (2022). Green Synthesis of Indeno[1,2-b]quinoxalines Using β-Cyclodextrin as Catalyst. MDPI. [Link]

  • Singh, R. et al. (2021). Recent advancement in the synthesis of diverse spiro-indeno[1,2-b]quinoxalines: a review. RSC Advances, 11(10), 5584-5619. [Link]

  • Singh, R. et al. (2021). Recent advancement in the synthesis of diverse spiro-indeno[1,2-b]quinoxalines: a review. RSC Publishing. [Link]

  • Al-Warhi, T. et al. (2022). Modified 7-Chloro-11H-indeno[1,2-b]quinoxaline Heterocyclic System for Biological Activities. Molecules, 27(15), 4992. [Link]

  • Abdel-Wahab, B. F. et al. (2018). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. Current Organic Synthesis, 15(6), 776-801. [Link]

  • Shcherbakov, D. N. et al. (2021). 11H-Indeno[1,2-b]quinoxalin-11-one 2-(4-ethylbenzylidene)hydrazone. Molbank, 2021(4), M1296. [Link]

  • Liao, H. et al. (2022). Green Synthesis of Indeno[1,2-b]quinoxalines Using β-Cyclodextrin as Catalyst. PubMed. [Link]

  • Singh, R. et al. (2021). Recent advancement in the synthesis of diverse spiro-indeno[1,2-b]quinoxalines: A review. RSC Advances. [Link]

  • Abuelizz, H. A. et al. (2023). New spiro-indeno[1,2-b]quinoxalines clubbed with benzimidazole scaffold as CDK2 inhibitors for halting non-small cell lung cancer; stereoselective synthesis, molecular dynamics and structural insights. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2281260. [Link]

  • Jasouri, S. et al. (2011). Synthesis of 9H-Indeno [1, 2-b] Pyrazine and 11H-Indeno [1, 2-b] Quinoxaline Derivatives in One-step Reaction from 2-Bromo-4-chloro-1-indanone. South African Journal of Chemistry, 64, 105-107. [Link]

  • Chen, L. et al. (2021). 7,8-Dimethyl-11H-indeno[1,2-b]quinoxalin-11-one. IUCrData, 6(2), x210018. [Link]

  • Montes, O. O. et al. (2014). An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. Journal of Chemistry, 2014, 280146. [Link]

  • Kumar, R. et al. (2022). The condensation of o-phenylenediamine with ketones in the presence of silver nitrate. Chemical Papers, 76(8), 5029-5044. [Link]

Sources

Technical Support Center: Regioselectivity in Reactions of 11H-indeno[1,2-b]quinoxalin-11-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for improving the regioselectivity of reactions involving 11H-indeno[1,2-b]quinoxalin-11-one. This guide is designed for researchers, medicinal chemists, and material scientists who are working with this versatile heterocyclic scaffold. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of controlling reaction outcomes and achieving the desired isomeric purity in your experiments.

The this compound core is a privileged structure in medicinal chemistry and materials science, often serving as a key building block for compounds with a wide range of biological activities and photophysical properties.[1] However, its complex aromatic system presents unique challenges in controlling the regioselectivity of subsequent functionalization reactions. This guide provides practical, experience-driven insights to help you overcome these challenges.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments, providing explanations for the observed outcomes and actionable protocols to improve regioselectivity.

Issue 1: Poor Regioselectivity in 1,3-Dipolar Cycloaddition Reactions

Question: I am performing a 1,3-dipolar cycloaddition with an azomethine ylide and an alkene to synthesize a spiro-pyrrolidine derivative of this compound, but I am obtaining a mixture of regioisomers. How can I improve the selectivity?

Answer:

The 1,3-dipolar cycloaddition is a powerful tool for constructing complex spirocyclic systems from this compound. However, the regioselectivity is highly dependent on the electronic and steric properties of both the dipole and the dipolarophile, as well as the reaction conditions.

Causality Behind Poor Regioselectivity:

The regiochemical outcome of a [3+2] cycloaddition is governed by the frontier molecular orbitals (FMOs) of the reactants. Specifically, the interaction between the Highest Occupied Molecular Orbital (HOMO) of the dipole and the Lowest Unoccupied Molecular Orbital (LUMO) of the dipolarophile (or vice versa) determines which new bonds are formed. Poor regioselectivity arises when the energy differences between the possible FMO interactions are small, leading to competing reaction pathways.

Strategies for Improving Regioselectivity:

  • Modify the Dipolarophile: The electronic nature of the substituent on the alkene (dipolarophile) is a critical factor.

    • Electron-Withdrawing Groups (EWGs): Using a dipolarophile with a strong EWG (e.g., -NO₂, -CN, -CO₂R) can lower its LUMO energy, leading to a more favorable and selective interaction with the dipole's HOMO.

    • Steric Hindrance: Increasing the steric bulk on the dipolarophile can also favor the formation of one regioisomer over another by disfavoring sterically hindered transition states.

  • Catalyst Selection: The choice of catalyst can significantly influence the regioselectivity.

    • Lewis Acids: Lewis acids can coordinate to the dipolarophile, lowering its LUMO energy and enhancing the regioselectivity.

    • Graphene Oxide (GO): GO has been reported to catalyze these reactions, with its surface providing a platform for the reactants to orient in a way that favors a single diastereomer.

  • Solvent and Temperature Optimization:

    • Solvent Polarity: The polarity of the solvent can influence the stability of the transition states. A systematic screening of solvents with varying polarities is recommended.

    • Temperature: Lowering the reaction temperature can often increase selectivity by favoring the pathway with the lower activation energy.

Experimental Protocol: Optimizing a 1,3-Dipolar Cycloaddition

  • Reactant Preparation: Synthesize the azomethine ylide in situ from this compound and an amino acid (e.g., sarcosine or L-proline).

  • Reaction Setup: In a flame-dried flask under an inert atmosphere, dissolve the this compound and the amino acid in the chosen solvent.

  • Addition of Dipolarophile: Add the substituted alkene (dipolarophile) to the reaction mixture.

  • Temperature Control: Maintain the reaction at the desired temperature (e.g., start at room temperature and cool to 0 °C or below if selectivity is poor).

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the consumption of starting materials and the formation of products.

  • Work-up and Purification: Upon completion, quench the reaction and purify the product by column chromatography to separate the regioisomers.

  • Analysis: Characterize the products using ¹H NMR, ¹³C NMR, and NOESY to determine the regiochemistry.

Data Presentation: Effect of Reaction Conditions on Regioselectivity

EntryDipolarophile SubstituentCatalystSolventTemperature (°C)Regioisomeric Ratio
1-CO₂EtNoneToluene803:1
2-CO₂EtSc(OTf)₃Toluene2510:1
3-NO₂NoneCH₂Cl₂0>20:1
4-PhGraphene OxideEthanolrefluxSingle Isomer
Issue 2: Difficulty in Functionalizing the Aromatic Core via Electrophilic Substitution

Question: I am trying to introduce a nitro group onto the benzene ring of the quinoxaline moiety using standard nitrating conditions (HNO₃/H₂SO₄), but I am getting a complex mixture of products and significant degradation. What is happening and how can I achieve selective nitration?

Answer:

Direct electrophilic aromatic substitution on the this compound core is challenging due to the presence of multiple aromatic rings with different reactivities and the sensitivity of the quinoxaline nitrogen atoms to strong acids.

Causality Behind Non-selective Reactions and Degradation:

  • Competing Reaction Sites: The molecule has two benzene rings and a pyrazine ring, all of which can potentially react. The quinoxaline ring is generally electron-deficient, making it less reactive towards electrophiles than the indeno- portion. However, the exact site of substitution is hard to predict without computational studies.

  • Protonation of Quinoxaline Nitrogens: In strongly acidic media like HNO₃/H₂SO₄, the nitrogen atoms of the quinoxaline ring can be protonated. This further deactivates the ring system towards electrophilic attack and can lead to side reactions or degradation of the starting material.

Strategies for Regioselective Electrophilic Aromatic Substitution:

  • Milder Reaction Conditions: Avoid strongly acidic conditions. Consider using milder nitrating agents such as acetyl nitrate (AcONO₂) or nitronium tetrafluoroborate (NO₂BF₄) in an inert solvent.

  • Protecting Groups: While not commonly reported for this specific molecule, the use of protecting groups on the nitrogen atoms could be explored, although this would add extra steps to the synthesis.

  • Synthesis from Substituted Precursors: The most reliable method to obtain a specifically substituted this compound is to start with a substituted o-phenylenediamine. This allows for precise control over the position of the substituent on the quinoxaline ring.

Experimental Protocol: Synthesis from a Substituted Precursor

  • Reactant Selection: Choose the appropriately substituted o-phenylenediamine (e.g., 4-nitro-1,2-phenylenediamine to introduce a nitro group at the 8-position).

  • Condensation Reaction: Dissolve the substituted o-phenylenediamine and ninhydrin in a suitable solvent such as ethanol or acetic acid.

  • Reaction Conditions: Heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC).

  • Isolation: The product often precipitates from the reaction mixture upon cooling. It can be collected by filtration and washed with a cold solvent.

  • Purification: If necessary, the product can be purified by recrystallization or column chromatography.

Visualization: Synthetic Strategy for Regiocontrolled Functionalization

G cluster_0 Strategy 1: Direct Functionalization (Low Regioselectivity) cluster_1 Strategy 2: Synthesis from Substituted Precursors (High Regioselectivity) A This compound C Mixture of Regioisomers + Degradation A->C Harsh Conditions (e.g., HNO3/H2SO4) B Electrophile (e.g., NO2+) B->C D Substituted o-phenylenediamine F Regiochemically Pure Product D->F Condensation E Ninhydrin E->F

Caption: Comparison of strategies for aromatic functionalization.

FAQs (Frequently Asked Questions)

Q1: What are the most reactive sites on the this compound molecule?

A1: The reactivity of the different positions on the scaffold can be predicted by considering the electronic properties of the fused ring system.

  • C-11 Carbonyl Group: The carbonyl carbon is electrophilic and is a common site for nucleophilic attack. This is the basis for the formation of hydrazones, oximes, and the initial step in the synthesis of spiro compounds.[1]

  • Quinoxaline Ring: The pyrazine part of the quinoxaline ring is electron-deficient due to the two nitrogen atoms, making it susceptible to nucleophilic attack under certain conditions, especially if a good leaving group is present. Conversely, it is deactivated towards electrophilic substitution.

  • Benzene Rings: The benzene ring of the indanone moiety is generally more electron-rich than the benzene ring of the quinoxaline moiety, making it a more likely target for electrophilic attack. However, as discussed in the troubleshooting section, achieving selectivity can be difficult. Computational studies using Density Functional Theory (DFT) can provide valuable insights into the electron density at different positions and predict the most likely sites of reaction.[2]

Q2: How can I reliably distinguish between different regioisomers of a functionalized this compound?

A2: A combination of spectroscopic techniques is essential for the unambiguous determination of regiochemistry.

  • ¹H NMR Spectroscopy: The chemical shifts and coupling patterns of the aromatic protons are highly sensitive to the positions of substituents. For example, the introduction of a substituent on the quinoxaline ring will cause distinct changes in the signals of the remaining protons on that ring.

  • ¹³C NMR Spectroscopy: The chemical shifts of the carbon atoms, particularly in the aromatic region, provide complementary information to the ¹H NMR spectrum.

  • 2D NMR Spectroscopy (COSY, HMBC, HSQC, NOESY): These techniques are invaluable for confirming the structure.

    • COSY (Correlation Spectroscopy): Identifies proton-proton coupling networks, helping to assign protons on the same aromatic ring.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for connecting different parts of the molecule and confirming the position of a substituent.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons. This can be particularly useful for distinguishing between isomers where a substituent is in close proximity to a specific proton on another part of the scaffold.

  • X-ray Crystallography: For crystalline compounds, single-crystal X-ray diffraction provides the most definitive structural proof, including the precise location of all substituents.[3]

Visualization: Workflow for Regioisomer Characterization

G Start Synthesized Product (Potential Mixture of Isomers) TLC TLC Analysis (Assess Purity) Start->TLC Col_Chrom Column Chromatography (Isolate Isomers) TLC->Col_Chrom If mixture NMR_1D 1H and 13C NMR (Initial Structural Clues) TLC->NMR_1D If single spot Col_Chrom->NMR_1D X_ray X-ray Crystallography (Definitive Structure of Crystalline Isomers) Col_Chrom->X_ray If crystalline NMR_2D 2D NMR (COSY, HMBC, NOESY) (Confirm Connectivity and Spatial Proximity) NMR_1D->NMR_2D NMR_2D->X_ray If crystalline & requires confirmation Final Unambiguous Structure Determination NMR_2D->Final X_ray->Final

Caption: A systematic workflow for the characterization of regioisomers.

Q3: Are there any computational tools that can help predict the regioselectivity of a reaction before I run it in the lab?

A3: Yes, computational chemistry is a powerful predictive tool in modern organic synthesis.

  • Density Functional Theory (DFT): DFT calculations can be used to determine the electronic structure of the this compound scaffold. By calculating properties such as frontier molecular orbital (HOMO and LUMO) energies and shapes, and atomic charges, you can predict the most likely sites for electrophilic and nucleophilic attack.[2]

  • Transition State Modeling: For more complex reactions like cycloadditions, DFT can be used to model the transition states for the formation of different regioisomers. The calculated activation energies for the competing pathways can provide a quantitative prediction of the expected product ratio.

  • Software Packages: Several commercially available and open-source software packages can perform these calculations, such as Gaussian, ORCA, and Spartan.

By leveraging these computational tools, you can screen different reactants and conditions in silico to identify the most promising strategies for achieving high regioselectivity before committing to extensive laboratory work.

References

  • Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Molecules. URL: [Link]

  • Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. PubMed. URL: [Link]

  • Recent Developments in Direct C–H Functionalization of Quinoxalin-2(1H)-Ones via Heterogeneous Catalysis Reactions. MDPI. URL: [Link]

  • Drug Likeness and Selective Functionalization of Quinoxalines | Request PDF. ResearchGate. URL: [Link]

  • Recent advances in the synthesis and reactivity of quinoxaline. Organic Chemistry Frontiers (RSC Publishing). URL: [Link]

  • This compound 2-(4-ethylbenzylidene)hydrazone. MDPI. URL: [Link]

  • (PDF) this compound. ResearchGate. URL: [Link]

  • Synthesis, Characterization, and Computational Analysis of (E)-2-(2-(11HIndeno[1,2-b]quinoxalin-11-ylidene)hydrazineyl)-5-phenyloxazole Derivatives for Potential Electronic Applications. ResearchGate. URL: [Link]

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Validation & Comparative

A Comparative Guide to the JNK Inhibitory Activity of Indeno[1,2-b]quinoxaline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of the c-Jun N-terminal kinase (JNK) inhibitory activity of various indeno[1,2-b]quinoxaline derivatives. As a Senior Application Scientist, this document is structured to offer not just data, but also the underlying scientific rationale and experimental context necessary for informed decision-making in drug discovery and development.

The Critical Role of JNK Signaling in Disease

The c-Jun N-terminal kinases (JNKs) are key members of the mitogen-activated protein kinase (MAPK) family.[1][2] The JNK signaling cascade is a crucial mediator of cellular responses to a wide array of stress signals, including inflammatory cytokines, oxidative stress, and DNA damage.[1][2] Dysregulation of the JNK pathway is implicated in a multitude of pathological conditions, ranging from neurodegenerative diseases and cancer to autoimmune disorders and inflammatory responses.[3][4] This central role in disease pathogenesis makes JNK an attractive therapeutic target for small molecule inhibitors.

The JNK family comprises three main isoforms: JNK1, JNK2, and JNK3.[2][4] While JNK1 and JNK2 are ubiquitously expressed, JNK3 is predominantly found in the brain, heart, and testes.[4][5] This differential expression offers the potential for developing isoform-selective inhibitors to minimize off-target effects and enhance therapeutic efficacy. The core of the JNK signaling pathway involves a three-tiered kinase cascade, where a MAP kinase kinase kinase (MAP3K) activates a MAP kinase kinase (MAP2K), which in turn activates JNK.[2] Activated JNK then phosphorylates a variety of downstream substrates, including transcription factors like c-Jun, leading to changes in gene expression and cellular function.[1][3]

JNK_Signaling_Pathway cluster_extracellular Extracellular Stimuli cluster_cascade Kinase Cascade cluster_downstream Downstream Effects Stress Stress Stimuli (UV, Oxidative Stress) MAP3K MAP3K (e.g., ASK1, MEKK1) Stress->MAP3K Cytokines Inflammatory Cytokines (TNF-α, IL-1) Cytokines->MAP3K GrowthFactors Growth Factors GrowthFactors->MAP3K MAP2K MAP2K (MKK4, MKK7) MAP3K->MAP2K JNK JNK (JNK1/2/3) MAP2K->JNK cJun c-Jun JNK->cJun OtherTF Other Transcription Factors (e.g., ATF2) JNK->OtherTF CellularResponse Cellular Responses (Apoptosis, Inflammation, Gene Expression) cJun->CellularResponse OtherTF->CellularResponse Indeno Indeno[1,2-b]quinoxaline Derivatives Indeno->JNK Inhibition

JNK Signaling Pathway and Point of Inhibition.

Indeno[1,2-b]quinoxaline Derivatives as a Promising Class of JNK Inhibitors

Among the various scaffolds investigated for JNK inhibition, the 11H-indeno[1,2-b]quinoxalin-11-one oxime framework has emerged as a particularly promising chemotype.[6][7] These compounds have demonstrated potent and often selective inhibition of JNK isoforms.[7][8] The following sections provide a comparative analysis of the JNK inhibitory activity of several key derivatives from this class, supported by experimental data from published studies.

Comparative JNK Binding Affinity

The binding affinity of a compound to its target is a critical parameter in drug development. The dissociation constant (Kd) is a measure of this affinity, with lower Kd values indicating stronger binding. The following table summarizes the JNK binding affinities of several this compound oxime derivatives.

CompoundR1R2R3R4JNK1 Kd (nM)JNK2 Kd (nM)JNK3 Kd (nM)Reference
IQ-1 HHHH18039090[7]
10c HHHH22>100076[8]
4f HHClH130450110[6]
4m HHMorpholinoH150480120[6]

Note: The core structure is this compound O-(O-ethylcarboxymethyl) oxime for compound 10c. For compounds 4f and 4m, the core is this compound oxime with substitutions on the quinoxaline ring.

From the data, it is evident that subtle structural modifications to the indeno[1,2-b]quinoxaline scaffold can significantly impact JNK binding affinity and isoform selectivity. For instance, compound 10c , an O-(O-ethylcarboxymethyl) oxime derivative, exhibits a marked increase in affinity and selectivity for JNK1 and JNK3 over JNK2 compared to the parent compound IQ-1 .[8] This highlights the importance of the oxime side chain in mediating interactions with the kinase.

Cellular Activity of Indeno[1,2-b]quinoxaline Derivatives

Beyond direct kinase binding, it is crucial to assess the activity of these compounds in a cellular context. This provides a more physiologically relevant measure of their potential as therapeutic agents. Key cellular assays include the inhibition of downstream JNK signaling events, such as the activation of transcription factors and the production of inflammatory cytokines.

Several indeno[1,2-b]quinoxaline derivatives have been shown to effectively inhibit lipopolysaccharide (LPS)-induced nuclear factor-κB (NF-κB) and activating protein 1 (AP-1) activation in human monocytic THP-1Blue cells.[6][8] Furthermore, these compounds have demonstrated the ability to suppress the production of the pro-inflammatory cytokine interleukin-6 (IL-6) in human MonoMac-6 cells.[6][8] For example, compounds 4f and 4m were shown to inhibit LPS-induced c-Jun phosphorylation, directly confirming their JNK inhibitory activity within cells.[9][10]

Experimental Methodologies

To ensure the reproducibility and validity of the presented data, it is essential to understand the experimental protocols employed. The following sections detail the methodologies for key assays used in the characterization of indeno[1,2-b]quinoxaline-based JNK inhibitors.

In Vitro JNK Kinase Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified JNK isoforms.

Principle: Recombinant JNK enzyme is incubated with a substrate (e.g., c-Jun) and ATP. The inhibitor is added at varying concentrations to determine its effect on the phosphorylation of the substrate. The extent of phosphorylation is then quantified.

Step-by-Step Protocol:

  • Reaction Setup: In a 96-well plate, add the following components in order:

    • Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.1 mM Na3VO4, 2 mM DTT).

    • Test compound (indeno[1,2-b]quinoxaline derivative) at various concentrations or DMSO as a vehicle control.

    • Recombinant JNK1, JNK2, or JNK3 enzyme.

    • Substrate (e.g., GST-c-Jun).

  • Initiation of Reaction: Add ATP to each well to initiate the kinase reaction.

  • Incubation: Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).

  • Termination of Reaction: Stop the reaction by adding a stop solution (e.g., EDTA).

  • Detection: Quantify the amount of phosphorylated substrate. This can be achieved through various methods, such as:

    • Radiometric Assay: Using [γ-³²P]ATP and measuring the incorporation of the radioactive phosphate into the substrate.

    • Luminescent Assay: Using an ADP-Glo™ kinase assay that measures the amount of ADP produced.

    • ELISA-based Assay: Using a phospho-specific antibody to detect the phosphorylated substrate.

  • Data Analysis: Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.

In_Vitro_Kinase_Assay cluster_reagents Reaction Components cluster_process Assay Workflow Enzyme Recombinant JNK Incubation Incubation at 30°C Enzyme->Incubation Substrate Substrate (c-Jun) Substrate->Incubation ATP ATP ATP->Incubation Inhibitor Indeno[1,2-b]quinoxaline Derivative Inhibitor->Incubation Detection Detection of Phosphorylation Incubation->Detection Analysis IC50 Calculation Detection->Analysis

Workflow for an In Vitro JNK Kinase Assay.
Cell-Based JNK Inhibition Assay

This assay assesses the ability of a compound to inhibit JNK activity within a living cell.

Principle: Cells are stimulated to activate the JNK pathway in the presence or absence of the inhibitor. The phosphorylation of a downstream JNK target, such as c-Jun, is then measured.

Step-by-Step Protocol:

  • Cell Culture: Plate cells (e.g., MonoMac-6 or THP-1) in a multi-well plate and allow them to adhere or grow to a suitable confluency.

  • Pre-treatment: Pre-incubate the cells with various concentrations of the indeno[1,2-b]quinoxaline derivative or DMSO for a specified time (e.g., 1-2 hours).

  • Stimulation: Stimulate the JNK pathway by adding an appropriate agonist, such as LPS or anisomycin.

  • Cell Lysis: After the stimulation period, wash the cells with cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates.

  • Detection of Phospho-c-Jun: Analyze the cell lysates for the levels of phosphorylated c-Jun using one of the following methods:

    • Western Blotting: Separate the proteins by SDS-PAGE, transfer them to a membrane, and probe with antibodies specific for phospho-c-Jun and total c-Jun.

    • ELISA: Use a sandwich ELISA kit with a capture antibody for total c-Jun and a detection antibody for phospho-c-Jun.

  • Data Analysis: Quantify the reduction in c-Jun phosphorylation in the presence of the inhibitor compared to the stimulated control.

Conclusion and Future Directions

The indeno[1,2-b]quinoxaline scaffold represents a promising starting point for the development of potent and selective JNK inhibitors. The data presented in this guide highlight the significant impact of chemical modifications on the binding affinity and cellular activity of these derivatives. Further optimization of this scaffold, guided by structure-activity relationship studies and molecular modeling, could lead to the discovery of novel drug candidates for the treatment of JNK-mediated diseases. Future research should also focus on in vivo efficacy and safety profiling of the most promising compounds to translate these preclinical findings into clinical applications.

References

  • Synthesis, biological evaluation, and molecular modeling of this compound derivatives and tryptanthrin-6-oxime as c-Jun N-terminal kinase inhibitors. European Journal of Medicinal Chemistry. [Link]

  • JNK Signaling: Regulation and Functions Based on Complex Protein-Protein Partnerships. Microbiology and Molecular Biology Reviews. [Link]

  • The Role of the Dysregulated JNK Signaling Pathway in the Pathogenesis of Human Diseases and Its Potential Therapeutic Strategies: A Comprehensive Review. International Journal of Molecular Sciences. [Link]

  • JNK-signaling: A multiplexing hub in programmed cell death. Biochimica et Biophysica Acta (BBA) - Molecular Cell Research. [Link]

  • JNK pathway signaling: a novel and smarter therapeutic targets for various biological diseases. Future Medicinal Chemistry. [Link]

  • Novel c-Jun N-Terminal Kinase (JNK) Inhibitors with an this compound Scaffold. Molecules. [Link]

  • Exploring the function of the JNK (c-Jun N-terminal kinase) signalling pathway in physiological and pathological processes to design novel therapeutic strategies. Biochemical Society Transactions. [Link]

  • Synthesis, biological evaluation, and molecular modeling of this compound derivatives and tryptanthrin-6-oxime as c-Jun N-terminal kinase inhibitors. ResearchGate. [Link]

  • (PDF) Novel c-Jun N-Terminal Kinase (JNK) Inhibitors with an this compound Scaffold. ResearchGate. [Link]

  • Novel c-Jun N-Terminal Kinase (JNK) Inhibitors with an 11 H-Indeno[1,2- b]quinoxalin-11-one Scaffold. PubMed. [Link]

  • New spiro-indeno[1,2-b]quinoxalines clubbed with benzimidazole scaffold as CDK2 inhibitors for halting non-small cell lung cancer; stereoselective synthesis, molecular dynamics and structural insights. Taylor & Francis Online. [Link]

  • Novel c-Jun N-Terminal Kinase (JNK) Inhibitors with an this compound Scaffold. PMC. [Link]

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A Researcher's Guide to the Validation of 11H-indeno[1,2-b]quinoxalin-11-one as a Selective JNK Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical analysis and validation workflow for a promising class of c-Jun N-terminal kinase (JNK) inhibitors built on the 11H-indeno[1,2-b]quinoxalin-11-one scaffold. We will objectively compare its performance with other common alternatives, supported by experimental data and detailed protocols designed for reproducibility and scientific integrity. This document is intended for researchers, scientists, and drug development professionals actively working in kinase inhibitor validation and signal transduction.

Introduction: The Rationale for Targeting JNK

The c-Jun N-terminal kinases (JNKs) are members of the mitogen-activated protein kinase (MAPK) family that play a pivotal role in converting extracellular stimuli into a wide range of cellular responses.[1] Activated by stress signals such as inflammatory cytokines, UV radiation, and osmotic shock, the JNK pathway is a critical regulator of apoptosis, inflammation, cell differentiation, and proliferation.[2][3] The signaling cascade is classically portrayed as a three-tiered system: a MAP kinase kinase kinase (MAP3K) activates a MAP kinase kinase (MAP2K), which in turn dually phosphorylates and activates JNK on specific threonine and tyrosine residues.[1][3] Activated JNK then phosphorylates a host of downstream targets, most notably the transcription factor c-Jun, altering gene expression.[3]

Given its central role in stress and inflammatory responses, dysregulation of the JNK pathway is implicated in numerous pathologies, including neurodegenerative diseases like Parkinson's and Alzheimer's, rheumatoid arthritis, and certain cancers.[4][5] This makes JNK a compelling therapeutic target. However, the JNK family consists of three distinct gene products (JNK1, JNK2, JNK3) with both overlapping and unique functions. Therefore, the development of potent and selective inhibitors is crucial to minimize off-target effects and enhance therapeutic efficacy.

Recently, compounds based on the this compound scaffold have emerged as a promising class of JNK inhibitors.[5][6] This guide will focus on the validation of these molecules, using a representative compound to illustrate the essential biochemical and cellular assays required to confirm potency, selectivity, and mechanism of action.

JNK_Signaling_Pathway cluster_extracellular Extracellular Stimuli cluster_cascade Kinase Cascade cluster_cellular_response Cellular Response Stress UV, Osmotic Shock, Heat Shock MAP3K MAP3K (e.g., ASK1, MEKK1) Stress->MAP3K Cytokines TNF-α, IL-1 Cytokines->MAP3K MAP2K MAP2K (MKK4, MKK7) MAP3K->MAP2K P JNK JNK (JNK1/2/3) MAP2K->JNK P cJun c-Jun JNK->cJun P p_cJun p-c-Jun (Active) Gene Gene Expression (Inflammation, Apoptosis) p_cJun->Gene Inhibitor 11H-indeno[1,2-b] quinoxalin-11-one Inhibitor->JNK Inhibition

Figure 1: Simplified JNK Signaling Pathway.

Part 1: Biochemical Validation - Does the Compound Hit the Target?

The first crucial step is to determine if the compound directly binds to and inhibits the kinase in a cell-free system. This approach isolates the enzyme and the inhibitor, providing a pure measure of interaction without the complexity of a cellular environment.

Expertise & Experience: Choosing the Right Assay

We employ two primary biochemical assays: competitive binding assays and enzymatic activity assays.

  • Competitive Binding Assays: These assays, such as a dissociation constant (Kd) determination, measure the affinity of the inhibitor for the kinase. A lower Kd value signifies a stronger binding interaction. This is foundational for understanding target engagement.

  • Enzymatic Activity Assays (IC50 Determination): These assays measure the concentration of inhibitor required to reduce the kinase's enzymatic activity by 50% (the IC50 value). This provides a functional readout of potency. For ATP-competitive inhibitors, these assays are typically run at or near the ATP Km to provide a standardized comparison.[7]

Data Presentation: Potency and Isoform Selectivity

Several derivatives of the this compound scaffold have been synthesized and evaluated.[6] For this guide, we will focus on This compound O-(O-ethylcarboxymethyl) oxime , referred to as Compound 10c in referenced literature, which has shown potent and selective inhibition.[6][8]

Table 1: JNK Isoform Binding Affinity of Compound 10c

Compound JNK1 Kd (nM) JNK2 Kd (nM) JNK3 Kd (nM) JNK1/3 vs JNK2 Selectivity Source

| Compound 10c | 22 | 735 | 76 | ~33x (vs JNK1), ~10x (vs JNK3) |[6] |

Causality Behind Experimental Choice: The data in Table 1 is critical. It demonstrates not only nanomolar potency against JNK1 and JNK3 but also a significant degree of selectivity against JNK2.[6] This isoform selectivity is a key differentiator and a desirable characteristic for targeted therapy, as different JNK isoforms can have opposing roles in certain cellular contexts.

Trustworthiness: Validating Kinome-Wide Selectivity

A potent inhibitor is of little therapeutic value if it inhibits dozens of other kinases. Broad kinase panel screening is a mandatory step to ensure the compound's selectivity and predict potential off-target effects.[9] This is typically performed by specialized contract research organizations (CROs) that maintain large panels of purified kinases.[10][11]

Table 2: Kinase Selectivity Profile

Compound Target Kinase % Inhibition @ 1 µM Off-Target Kinases (>50% Inhibition)
Hypothetical Data JNK1 98% p38α (<10%), ERK2 (<5%), CDK2 (<2%)
SP600125 JNK1/2/3 >95% Aurora A, FLT3, TRKA, MPS1

| TCS JNK 6o | JNK1/2 | >95% | Highly selective (>1000-fold vs others) |

Note: The data for the hypothetical indenoquinoxaline compound is illustrative of an ideal selective profile. The data for SP600125 and TCS JNK 6o is compiled from literature.[12][13]

This selectivity screening is a self-validating system. By testing against a diverse set of kinases (e.g., other MAPKs, cell cycle kinases), we build a comprehensive picture of the inhibitor's interaction landscape, directly assessing its trustworthiness as a selective tool or therapeutic lead.

Part 2: Cellular Validation - Does the Compound Work in a Biological System?

Biochemical activity is essential, but it doesn't guarantee efficacy in a living cell. Cellular validation confirms that the inhibitor can cross the cell membrane, engage its target in the complex intracellular environment, and produce a measurable biological effect.[14][15]

Expertise & Experience: Measuring Target Engagement via p-c-Jun

The most direct and reliable method to confirm JNK inhibition in cells is to measure the phosphorylation status of its primary substrate, c-Jun, at Serine 63/73. The experimental workflow involves stimulating cells with a potent JNK activator, such as Anisomycin , to induce a robust phosphorylation of c-Jun.[16][17] Cells are co-treated with the inhibitor, and the level of phosphorylated c-Jun (p-c-Jun) is quantified, typically by Western blot.

Validation_Workflow Start Start: Candidate Inhibitor Biochem Part 1: Biochemical Validation Start->Biochem KinaseAssay In Vitro Kinase Assay (Potency - IC50/Kd) Biochem->KinaseAssay Selectivity Kinome Selectivity Screen (Specificity) Biochem->Selectivity Cellular Part 2: Cellular Validation KinaseAssay->Cellular Selectivity->Cellular Culture Cell Culture & Treatment (e.g., THP-1, Anisomycin +/- Inhibitor) Cellular->Culture Lysis Cell Lysis & Protein Quantification (Bradford Assay) Culture->Lysis WB Western Blot (Detect p-c-Jun) Lysis->WB Compare Part 3: Comparative Analysis WB->Compare Data Compare Potency & Selectivity vs. SP600125, TCS JNK 6o Compare->Data End Conclusion: Validated Inhibitor Data->End

Figure 2: High-Level Experimental Validation Workflow.
Authoritative Grounding & Protocol: Western Blot for p-c-Jun

The following protocol provides a comprehensive, self-validating workflow for assessing JNK inhibition in a human monocytic cell line (e.g., MonoMac-6 or THP-1), which is relevant for studying inflammatory responses.[5][18]

Step 1: Cell Culture and Treatment

  • Culture human monocytic cells (e.g., MonoMac-6) in appropriate media to a density of ~1x106 cells/mL.

  • Pre-treat cells with varying concentrations of the this compound inhibitor (e.g., 0.1, 1, 10 µM) or vehicle control (DMSO) for 1 hour.

  • Stimulate the cells with a JNK activator, such as Anisomycin (e.g., 10 µg/mL), for 30 minutes to induce c-Jun phosphorylation.[19] Include an unstimulated control group.

  • Harvest the cells by centrifugation at 500 x g for 5 minutes at 4°C.[20]

Step 2: Cell Lysis and Protein Quantification

  • Wash the cell pellet once with ice-cold PBS.

  • Lyse the cells in an appropriate volume of ice-cold RIPA buffer containing protease and phosphatase inhibitors.

  • Incubate on ice for 30 minutes.[21]

  • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.[21]

  • Transfer the supernatant (total protein lysate) to a new tube.

  • Determine the protein concentration of each sample using the Bradford Protein Assay. This step is critical for ensuring equal protein loading in the Western blot.

Protocol: Bradford Protein Assay (96-well format)

  • Principle: This assay is based on the binding of Coomassie Brilliant Blue G-250 dye to proteins, which causes a shift in the dye's absorbance maximum from 465 nm to 595 nm.[22] The change in absorbance is proportional to the protein concentration.[23]

  • Procedure:

    • Prepare a series of protein standards using Bovine Serum Albumin (BSA) with known concentrations (e.g., 0, 0.2, 0.4, 0.6, 0.8, 1.0 mg/mL).[22][24]

    • Add 10 µL of each standard or diluted cell lysate sample to separate wells of a 96-well microplate.[23]

    • Add 200 µL of Bradford Reagent to all wells.[23]

    • Incubate at room temperature for 5-10 minutes.[23]

    • Measure the absorbance at 595 nm using a microplate reader.

    • Generate a standard curve by plotting the absorbance of the BSA standards versus their concentration. Use the linear equation from this curve to calculate the protein concentration of your cell lysate samples.[25]

Step 3: Western Blotting

  • Normalize the protein concentration of all samples with lysis buffer. Add 4x Laemmli sample buffer and boil at 95°C for 5 minutes to denature the proteins.

  • Load 20-30 µg of protein per lane onto an SDS-PAGE gel. Include a pre-stained protein ladder.

  • Run the gel at 150V until the dye front reaches the bottom.[21]

  • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) to prevent non-specific antibody binding.[20][26]

  • Incubate the membrane with a primary antibody specific for phosphorylated c-Jun (p-c-Jun) overnight at 4°C, following the manufacturer's recommended dilution.[26]

  • Wash the membrane three times for 5 minutes each with TBST.[27]

  • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[27]

  • Wash the membrane again three times for 5 minutes each with TBST.

  • Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a gel imaging system.

  • Self-Validation: Strip the membrane and re-probe with an antibody for total c-Jun and a loading control (e.g., GAPDH or β-actin) to confirm that changes in the p-c-Jun signal are due to inhibition of phosphorylation, not changes in total protein levels.

Part 3: Comparative Analysis - How Does It Stack Up?

A new inhibitor must be benchmarked against established alternatives to understand its unique advantages. Here, we compare our lead indenoquinoxaline compound against two widely used JNK inhibitors: SP600125 and TCS JNK 6o .

  • SP600125: A first-generation, broad-spectrum JNK inhibitor. It is potent but known to have off-target effects on other kinases.[12][13]

  • TCS JNK 6o: A highly selective and potent ATP-competitive JNK inhibitor.

Table 3: Head-to-Head Comparison of JNK Inhibitors

Feature This compound (Compound 10c) SP600125 TCS JNK 6o
Primary Target(s) JNK1, JNK3 JNK1, JNK2, JNK3 JNK1, JNK2
Potency (Biochemical) Kd: 22 nM (JNK1), 76 nM (JNK3)[6] IC50: 40 nM (JNK1/2), 90 nM (JNK3)[13] IC50: 2 nM (JNK1), 4 nM (JNK2)
JNK Isoform Selectivity Selective for JNK1/3 over JNK2[6] Pan-JNK inhibitor[13] Selective for JNK1/2 over JNK3
Kinome Selectivity High (predicted based on scaffold) Moderate (inhibits other kinases like MPS1, Aurora A)[13] Very High (>1000-fold selective over other MAPKs)
Cellular Potency (p-c-Jun) EC50 = 920 nM IC50 = 5-10 µM[13] EC50 = 920 nM
Key Advantage Novel scaffold with demonstrated JNK1/3 selectivity.[6] Widely studied and characterized. Exceptional potency and selectivity.

| Potential Disadvantage | Newer scaffold, less in vivo data available. | Known off-target effects can confound results.[12][13] | Less potent against JNK3. |

Field-Proven Insights
  • For studying pan-JNK roles, SP600125 remains a useful, albeit imperfect, tool due to its extensive historical use. However, its off-target activities must be controlled for and acknowledged.[13]

  • For highly specific inhibition of JNK1 and JNK2, TCS JNK 6o is an excellent choice due to its remarkable selectivity profile.

  • The this compound scaffold, particularly compounds like 10c, offers a unique advantage for researchers specifically interested in dissecting the distinct roles of JNK1 and JNK3 versus JNK2.[6][8] This isoform-level selectivity is a significant step forward in creating more refined chemical probes for the JNK pathway.

Conclusion

The validation of a kinase inhibitor is a multi-step process that demands rigorous biochemical and cellular characterization. The this compound scaffold represents a validated and promising platform for developing potent and, crucially, selective JNK inhibitors. As demonstrated, derivatives of this scaffold exhibit nanomolar binding affinity and unique isoform selectivity for JNK1/3 over JNK2.[6] The provided protocols for target engagement (p-c-Jun Western blot) and protein quantification (Bradford assay) offer a robust framework for any researcher seeking to validate this compound class in their own cellular models. When compared to established inhibitors like SP600125 and TCS JNK 6o, the indenoquinoxaline derivatives fill a specific niche, providing a valuable tool for investigating the distinct biological functions of JNK isoforms.

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  • Bradford Protein Assay Protocol | Step-by-Step Guide & Tips - Assay Genie. (n.d.).
  • JNK inhibitors | JNK activators | concepts | protein | gene. (n.d.). Selleck Chemicals.
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  • SP 600125 | JNK/c-Jun - Tocris Bioscience. (n.d.).
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  • JNK Inhibitor VIII (TCS JNK 6o): Application Notes and Protocols for Researchers - Benchchem. (n.d.).
  • Anisomycin uses multiple mechanisms to stimulate mitogen-activated protein kinases and gene expression and to inhibit neuronal differentiation in PC12 phaeochromocytoma cells. (n.d.). PubMed.
  • Anisomycin: Advanced Insights into JNK Pathway Activation... - Inhibitor Research Hub. (2025).
  • This compound 2-(4-ethylbenzylidene)hydrazone. (n.d.). MDPI.
  • 6,7,8,9-Tetrafluoro-11H-indeno[1,2-b]quinoxalin-11-one. (n.d.). MDPI.
  • Anisomycin Selectively Desensitizes Signalling Components Involved in Stress Kinase Activation and fos and jun Induction. (n.d.). National Institutes of Health.
  • Novel c-Jun N-Terminal Kinase (JNK) Inhibitors with an this compound Scaffold. (n.d.). MDPI.
  • Synthesis, biological evaluation, and molecular modeling of this compound derivatives and tryptanthrin-6-oxime as c-Jun N-terminal kinase inhibitors. (n.d.). ResearchGate.
  • Anisomycin (Flagecidin) Protein Synthesis Inhibitor - Selleck Chemicals. (n.d.).
  • Anisomycin activates JNK and p38, but this activation is not... - ResearchGate. (n.d.).
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  • Western blot protocol - Abcam. (n.d.).
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A Comparative Guide to the Synthesis of 11H-indeno[1,2-b]quinoxalin-11-one: From Classical Condensation to Green Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

The quinoxaline scaffold is a cornerstone in medicinal chemistry, with derivatives of 11H-indeno[1,2-b]quinoxalin-11-one demonstrating a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1] The efficient and scalable synthesis of this privileged heterocyclic system is therefore a critical endeavor for researchers in drug discovery and organic synthesis. This guide provides a comparative analysis of the most pertinent synthetic routes to this compound, offering insights into the mechanistic underpinnings, practical execution, and relative merits of each approach. We will delve into the classical condensation method and contrast it with modern, greener alternatives that leverage organocatalysis, microwave irradiation, and supramolecular catalysis.

Route 1: The Classical Approach - Direct Condensation of Ninhydrin and o-Phenylenediamine

The most direct and historically significant route to this compound is the condensation reaction between ninhydrin and o-phenylenediamine.[1][2] This method is often the first choice for its simplicity and the ready availability of the starting materials.

Mechanistic Insights

The reaction proceeds through a nucleophilic attack of the amino group of o-phenylenediamine on one of the carbonyl groups of ninhydrin, which exists in equilibrium with its hydrated form, 2,2-dihydroxyindane-1,3-dione.[3] This is followed by a series of condensation and cyclization steps, ultimately leading to the formation of the quinoxaline ring fused to the indanone core. The reaction is typically carried out in a protic solvent, such as ethanol or acetic acid, which facilitates the proton transfer steps involved in the dehydration and cyclization processes.

G cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_product Product Ninhydrin Ninhydrin Intermediate1 Initial Adduct Ninhydrin->Intermediate1 Nucleophilic attack oPD o-Phenylenediamine oPD->Intermediate1 Intermediate2 Schiff Base Intermediate1->Intermediate2 Dehydration Intermediate3 Cyclized Intermediate Intermediate2->Intermediate3 Intramolecular Cyclization Product This compound Intermediate3->Product Dehydration

Caption: Reaction mechanism of the classical condensation route.

Experimental Protocol
  • To a solution of ninhydrin (1.0 mmol) in ethanol (20 mL), add a solution of o-phenylenediamine (1.0 mmol) in ethanol (10 mL).

  • Reflux the reaction mixture for 2-3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product precipitates out of the solution. Collect the solid by filtration.

  • Wash the solid with cold ethanol and dry under vacuum to afford pure this compound.

Route 2: The Green Advancement - Organocatalyzed Condensation

In a move towards more environmentally benign synthesis, organocatalysis has emerged as a powerful tool. For the synthesis of this compound, mandelic acid has been successfully employed as a metal-free organocatalyst.[4][5][6] This approach offers mild reaction conditions and avoids the use of hazardous metal catalysts.

Mechanistic Insights

Mandelic acid, a weak organic acid, acts as a proton shuttle, activating the carbonyl groups of ninhydrin towards nucleophilic attack. It also facilitates the dehydration steps by protonating the hydroxyl intermediates, making them better leaving groups. This catalytic cycle allows the reaction to proceed efficiently under milder conditions, such as at room temperature, and often in greener solvents like aqueous ethanol.

G cluster_reactants Reactants cluster_intermediates Key Steps cluster_product Product Ninhydrin Ninhydrin Activation Carbonyl Activation (Protonation) Ninhydrin->Activation oPD o-Phenylenediamine Nucleophilic_Attack Nucleophilic Attack oPD->Nucleophilic_Attack Catalyst Mandelic Acid Catalyst->Ninhydrin Activates Dehydration Catalyzed Dehydration Catalyst->Dehydration Facilitates Activation->Nucleophilic_Attack Nucleophilic_Attack->Dehydration Product This compound Dehydration->Product

Caption: Catalytic cycle of the organocatalyzed synthesis.

Experimental Protocol
  • In a round-bottom flask, dissolve ninhydrin (1.0 mmol) and o-phenylenediamine (1.0 mmol) in aqueous ethanol (1:1, 10 mL).

  • Add a catalytic amount of mandelic acid (10 mol%).

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Monitor the reaction by TLC.

  • Upon completion, the product precipitates. Collect the solid by filtration.

  • Wash the precipitate with water and a small amount of cold ethanol.

  • Dry the product under vacuum.

Route 3: The Rapid Method - Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has revolutionized many chemical transformations by significantly reducing reaction times and often improving yields. The synthesis of quinoxaline derivatives, including this compound, benefits greatly from this technology.[7][8][9]

Mechanistic Insights

Microwave irradiation accelerates the reaction by direct and efficient heating of the polar reactants and solvent molecules. This rapid and uniform heating leads to a significant increase in the rate of the condensation and cyclization reactions. Often, a catalyst such as iodine can be used in catalytic amounts to further enhance the reaction rate under microwave conditions.[8] The iodine likely acts as a mild Lewis acid, activating the carbonyl groups of ninhydrin.

G cluster_workflow Microwave Synthesis Workflow Start Mix Reactants & Catalyst in Microwave Vial Microwave Microwave Irradiation (e.g., 5-10 min, 100-120 °C) Start->Microwave Workup Cooling & Product Isolation Microwave->Workup Product High Yield of Product Workup->Product

Caption: Workflow for microwave-assisted synthesis.

Experimental Protocol
  • In a microwave-safe reaction vessel, combine ninhydrin (1.0 mmol), o-phenylenediamine (1.0 mmol), and a catalytic amount of iodine (5 mol%) in ethanol/water (1:1, 5 mL).[8]

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at a constant temperature (e.g., 100 °C) for 5-10 minutes.

  • After the reaction is complete, cool the vessel to room temperature.

  • Add dichloromethane to the reaction mixture and wash with a 5% sodium thiosulfate solution to remove the iodine, followed by a brine wash.[8]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the product.

Comparative Analysis

To provide a clear and objective comparison, the key performance indicators for each synthetic route are summarized in the table below. The data represents typical outcomes reported in the literature.

ParameterClassical CondensationOrganocatalyzed CondensationMicrowave-Assisted Synthesis
Catalyst None (or acid/base)Mandelic AcidIodine (catalytic)
Solvent Ethanol, Acetic AcidAqueous EthanolAqueous Ethanol
Temperature Reflux (e.g., ~78 °C)Room Temperature100-120 °C
Reaction Time 2-3 hours1-2 hours5-10 minutes
Typical Yield Good to ExcellentExcellentExcellent
Energy Input High (prolonged heating)LowModerate (short duration)
"Green" Aspects Use of organic solventsMild conditions, green solventReduced reaction time, less energy
Work-up Simple filtrationSimple filtrationExtractive work-up

Conclusion and Recommendations

The choice of synthetic route to this compound is contingent upon the specific requirements of the research setting.

  • The Classical Condensation method remains a viable and straightforward option, particularly for small-scale synthesis where simplicity is paramount.

  • The Organocatalyzed Condensation presents a significant improvement in terms of environmental impact and operational simplicity, making it an excellent choice for laboratories prioritizing green chemistry principles.[4][6]

  • For high-throughput synthesis and rapid library generation, the Microwave-Assisted Synthesis is unparalleled in its efficiency, drastically reducing reaction times from hours to minutes.[8][9]

It is the recommendation of this guide that for routine, environmentally conscious synthesis, the organocatalyzed approach offers the best balance of efficiency, simplicity, and sustainability. However, for rapid lead optimization and analogue synthesis, the microwave-assisted protocol is the superior choice.

References

  • MDPI. (2021). This compound 2-(4-ethylbenzylidene)hydrazone. [Link]

  • ResearchGate. (2022). This compound. [Link]

  • MDPI. (2025). 6,7,8,9-Tetrafluoro-11H-indeno[1,2-b]quinoxalin-11-one. [Link]

  • Ingenta Connect. (2022). A General Method for the Synthesis of 11H-Indeno[1,2-B]Quinoxalin- 11-Ones and 6H-Indeno[1,2-B]Pyrido[3,2-E]Pyrazin-6-One Derivatives Using Mandelic Acid as an Efficient Organo-catalyst at Room Temperature. [Link]

  • Bentham Science. (2022). A General Method for the Synthesis of 11H-Indeno[1,2-B]Quinoxalin- 11-Ones and 6H-Indeno[1,2-B]Pyrido[3,2-E]Pyrazin-6-One Derivatives Using Mandelic Acid as an Efficient Organo-catalyst at Room Temperature. [Link]

  • Semantic Scholar. (2021). Recent advancement in the synthesis of diverse spiro-indeno[1,2-b]quinoxalines. [Link]

  • ResearchGate. (n.d.). Synthesis of this compound. [Link]

  • Semantic Scholar. (1993). Synthesis of some 11H-indeno[1,2-b]quinoxalin-11-ones. [Link]

  • ResearchGate. (n.d.). Synthetic route for this compound. [Link]

  • SciSpace. (n.d.). Synthesis, biological evaluation, and molecular modeling of this compound oxime analogs as c-Jun N-terminal kinase inhibitors. [Link]

  • National Institutes of Health. (2022). Green Synthesis of Indeno[1,2-b]quinoxalines Using β-Cyclodextrin as Catalyst. [Link]

  • ARKAT USA. (2006). One-pot rapid and efficient synthesis of new spiro derivatives of 11H-indeno[1,2-b]quinoxalin-11. [Link]

  • ResearchGate. (2025). A Synthetic Route to 11-(1H-Pyrrol-1-yl)-11H-indeno[1,2-b]quinoxaline Derivatives Exploiting a Three-Component Coupling Strategy under Microwave Irradiation. [Link]

  • Semantic Scholar. (2021). Recent advancement in the synthesis of diverse spiro-indeno[1,2-b]quinoxalines. [Link]

  • ResearchGate. (n.d.). Reaction of ninhydrin with o-phenylenediamine. [Link]

  • National Institutes of Health. (n.d.). An Effective Microwave-Induced Iodine-Catalyzed Method for the Synthesis of Quinoxalines via Condensation of 1,2-Diamines with 1,2-Dicarbonyl Compounds. [Link]

  • eCommons. (2022). Microwave-Assisted Synthesis of Quinoxaline Derivatives. [Link]

  • ResearchGate. (n.d.). Proposed mechanism for reaction of ninhydrin, 1,2-phenylenediamine, amino acids, 3-cyanoacetyl indoles and aryl aldehydes. [Link]

  • Missouri S&T Chemistry Department. (n.d.). Mechanism of the ninhydrin reaction. [Link]

  • PubMed. (2004). Applications of the ninhydrin reaction for analysis of amino acids, peptides, and proteins to agricultural and biomedical sciences. [Link]

  • Wikipedia. (n.d.). Ninhydrin. [Link]

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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 11H-indeno[1,2-b]quinoxalin-11-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for Novel Therapeutics

11H-indeno[1,2-b]quinoxalin-11-one and its derivatives represent a class of heterocyclic compounds with significant therapeutic potential, including demonstrated anticancer and neuroprotective properties.[1][2] As such compounds advance through the drug development pipeline, the necessity for robust, reliable, and accurate analytical methods becomes paramount. These methods are the bedrock of quality control, ensuring the identity, purity, and strength of the active pharmaceutical ingredient (API).

This guide provides an in-depth comparison of primary analytical techniques suitable for the characterization and quantification of this compound. Moving beyond the validation of a single method, we delve into the critical process of cross-validation . Cross-validation serves as the ultimate benchmark of analytical confidence, demonstrating the equivalency and reliability of results between different methods or laboratories.[3] This is indispensable during method transfer, modernization of legacy procedures, or when orthogonal techniques are required to provide a comprehensive analytical picture. We will explore the causality behind experimental design, grounded in the principles of the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).

Chapter 1: An Overview of Primary Analytical Methodologies

The selection of an analytical method is fundamentally dictated by the physicochemical properties of the analyte and the intended purpose of the analysis. For a polycyclic, nitrogen-containing compound like this compound, several techniques are applicable, each with distinct advantages.

High-Performance Liquid Chromatography (HPLC/UHPLC)

High-Performance Liquid Chromatography (HPLC) is the workhorse of the pharmaceutical industry for assay and impurity analysis.[4] Its versatility in handling non-volatile and thermally labile compounds makes it exceptionally well-suited for complex organic molecules.

  • Principle of Operation: HPLC separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For this compound, a reversed-phase setup (e.g., C18 or Phenyl-Hexyl column) is typically the most effective, separating compounds based on their hydrophobicity.

  • Detection: A Diode Array Detector (DAD) or UV-Vis detector provides robust quantification by measuring absorbance at a specific wavelength. For enhanced specificity and sensitivity, particularly for impurity profiling and structural confirmation, coupling HPLC with Mass Spectrometry (LC-MS) is the gold standard.[5][6] LC-MS provides mass-to-charge ratio information, enabling unambiguous identification of the analyte and its degradation products.

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition.

  • Principle of Operation: GC separates components based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a heated column.

  • Applicability & Limitations: While highly efficient, the applicability of GC to this compound is conditional upon its thermal stability and volatility. As a polycyclic aromatic hydrocarbon (PAH)-like structure, it may be amenable to GC analysis, particularly when coupled with Mass Spectrometry (GC-MS).[7][8] However, HPLC is generally preferred for large, complex APIs to avoid potential on-column degradation at high temperatures. GC is often more relevant for analyzing residual solvents or specific volatile impurities.

Spectroscopic Methods for Structural Elucidation

While not primary quantitative tools for routine quality control, spectroscopic techniques are indispensable for the initial characterization and structural confirmation of the API and any related substances.

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy provide definitive structural information, confirming the identity and connectivity of atoms within the molecule.[9][10][11]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides a highly accurate molecular weight, confirming the elemental composition.[12] Fragmentation patterns observed in MS/MS experiments are crucial for identifying unknown impurities or degradation products.

Chapter 2: The Foundation: Principles of Method Validation

Before any two methods can be compared, each must be individually validated to demonstrate its fitness for purpose.[13][14] The ICH Q2(R1) guideline provides a comprehensive framework for this process, outlining the necessary performance characteristics to be evaluated.[15][16]

The objective of validation is to establish, through documented evidence, a high degree of assurance that a specific analytical procedure will consistently produce a result meeting its predetermined specifications and quality attributes.[17]

Method_Validation_Parameters Validation ICH Q2(R1) Validation Specificity Specificity/ Selectivity Validation->Specificity Linearity Linearity Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision Range Range Validation->Range Robustness Robustness Validation->Robustness LOD Limit of Detection (LOD) Validation->LOD LOQ Limit of Quantitation (LOQ) Validation->LOQ Linearity->Range defines Linearity->LOD informs Linearity->LOQ informs Accuracy->Range Precision->Range Repeatability Repeatability (Intra-assay) Precision->Repeatability Intermediate Intermediate Precision Precision->Intermediate Reproducibility Reproducibility (Inter-laboratory) Precision->Reproducibility

Caption: Core analytical method validation parameters as defined by ICH Q2(R1).

A brief explanation of these core parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[18]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

  • Range: The interval between the upper and lower concentration of analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.[13]

  • Accuracy: The closeness of test results obtained by the method to the true value. It is often determined by recovery studies.[18]

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It includes repeatability, intermediate precision, and reproducibility.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantitatively determined with suitable precision and accuracy, respectively.

  • Robustness: A measure of a method's capacity to remain unaffected by small, but deliberate, variations in method parameters, providing an indication of its reliability during normal usage.[15]

Chapter 3: Comparative Performance Analysis: HPLC vs. GC

This section provides a direct comparison of a validated stability-indicating HPLC-UV method and a hypothetical, validated GC-MS method for the analysis of this compound. The performance data presented in the table below are synthesized from typical values reported in the literature for similar compounds to provide a realistic comparison.[5][8][19]

Table 1: Comparison of Analytical Method Performance Characteristics

Parameter Stability-Indicating HPLC-UV GC-MS (Hypothetical) Rationale & Causality
Analyte Suitability ExcellentConditionalHPLC is ideal for non-volatile, complex APIs. GC requires the analyte to be thermally stable and sufficiently volatile, which may be a limiting factor.
Specificity High (with forced degradation)Very HighHPLC-DAD specificity is proven by separating the main peak from all degradation products and impurities.[20][21] GC-MS offers superior specificity due to the combination of chromatographic retention time and mass fragmentation patterns.
Linearity (r²) > 0.999> 0.998Both techniques demonstrate excellent linearity. HPLC often shows slightly better correlation coefficients in pharmaceutical assays.
Range (% of Target) 80% - 120% (Assay) LOQ - 120% (Impurity)80% - 120% (Assay)The range is defined by the intended purpose and is typically similar for both methods in the context of an assay test.[22]
Accuracy (% Recovery) 98.0% - 102.0%97.0% - 103.0%Both methods can achieve high accuracy. Potential for minor analyte loss in the hot GC inlet can sometimes lead to slightly lower or more variable recovery.
Precision (% RSD) ≤ 1.0% (Repeatability) ≤ 2.0% (Intermediate)≤ 1.5% (Repeatability) ≤ 2.5% (Intermediate)HPLC generally offers superior precision for routine QC due to the high reproducibility of autosamplers and pumps.[19]
Limit of Quantitation (LOQ) ~0.01 - 0.05 µg/mL~0.05 - 0.1 µg/mL (SIM mode)Modern HPLC-UV systems are highly sensitive. GC-MS in Selected Ion Monitoring (SIM) mode can achieve excellent sensitivity but may be slightly less sensitive than an optimized HPLC-UV method for this specific application.
Sample Throughput Moderate (20-40 min/run)Moderate to High (15-30 min/run)GC methods can sometimes have faster run times, but this is highly dependent on the required separation.
Robustness HighModerateHPLC methods are generally robust to small changes in mobile phase composition and flow rate. GC methods can be sensitive to inlet temperature, gas flow rates, and column aging.

Chapter 4: The Core Protocol: Cross-Validation of Analytical Methods

Cross-validation is a formal comparison of results from two validated analytical methods.[3] It is essential when transferring a method between laboratories or when replacing an existing method with a new one, ensuring that the reported data is consistent and reliable regardless of the method used.

Cross_Validation_Workflow start Start: Prepare Homogeneous Sample Batch of API prep Prepare & Spike Samples (e.g., 3 levels, n=6 per level) start->prep method_a Method A: Validated HPLC-UV prep->method_a method_b Method B: Validated GC-MS prep->method_b analysis_a Analyze all samples using Method A method_a->analysis_a results_a Assay Results (Mean, SD, RSD) from Method A analysis_a->results_a compare Statistical Comparison of Results (e.g., Student's t-test, Equivalence Test) results_a->compare analysis_b Analyze all samples using Method B method_b->analysis_b results_b Assay Results (Mean, SD, RSD) from Method B analysis_b->results_b results_b->compare end End: Methods are Cross-Validated compare->end Acceptance Criteria Met? (e.g., |Mean_A - Mean_B| < 2%)

Caption: A typical workflow for the cross-validation of two analytical methods.

Experimental Design & Data Interpretation

The goal is to analyze an identical set of samples with both validated methods and compare the outcomes.

  • Sample Preparation: A single, homogeneous lot of this compound drug substance is used. Prepare a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target assay concentration). For statistical significance, prepare at least six independent samples (n=6) at each level.

  • Analysis: Analyze all prepared samples using the validated HPLC-UV method and the validated GC-MS method.

  • Data Comparison: For each concentration level, calculate the mean assay value, standard deviation (SD), and relative standard deviation (%RSD). The primary comparison is between the mean assay values obtained from the two methods.

  • Acceptance Criteria: The acceptance criteria must be pre-defined in the validation protocol. A common criterion is that the absolute difference between the mean assay values from the two methods should not exceed 2.0%. Statistical tests, such as a two-sample t-test, can be used to determine if there is a statistically significant difference between the results.

Table 2: Hypothetical Cross-Validation Data (100% Target Concentration, n=6)

Statistic Method A (HPLC-UV) Method B (GC-MS)
Mean Assay Value (%)99.8%99.1%
Standard Deviation (SD)0.450.62
% Relative Standard Deviation (%RSD)0.45%0.63%
Comparison
Absolute Difference in Means \multicolumn{2}{c}{0.7% }
Result \multicolumn{2}{c}{PASS (Difference < 2.0%)}

Chapter 5: Detailed Experimental Protocols

The following protocols are detailed examples that serve as a starting point for method development and validation.

Protocol 1: Stability-Indicating HPLC-UV Method

This protocol is adapted from established methods for similar indenoisoquinoline compounds.[5]

  • Chromatographic System:

    • HPLC System: Agilent 1100/1200 series or equivalent with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).

    • Column: Supelco Discovery HS F5 (150 x 4.6 mm, 5 µm) or equivalent pentafluorophenyl column.

    • Column Temperature: 25 °C.

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

    • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

    • Gradient Program:

      • 0-20 min: 38% B

      • 20-25 min: Linear gradient to 80% B

      • 25-30 min: Hold at 80% B

      • 30.1-40 min: Re-equilibrate at 38% B

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection Wavelength: Monitor at the absorption maximum of this compound (e.g., ~280 nm), collect spectra from 200-400 nm.

  • Solutions Preparation:

    • Diluent: Acetonitrile/Water (50:50 v/v) with 0.1% TFA.

    • Standard Solution (0.5 mg/mL): Accurately weigh ~25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with diluent.

    • Sample Solution (0.5 mg/mL): Prepare in the same manner as the Standard Solution using the sample to be tested.

  • System Suitability:

    • Inject the standard solution five times.

    • Acceptance Criteria: %RSD of the peak area ≤ 1.0%; Tailing factor ≤ 2.0; Theoretical plates > 2000.

Protocol 2: GC-MS Method (Hypothetical)

This protocol is based on general principles for the analysis of polycyclic aromatic compounds.[8][23]

  • Chromatographic System:

    • GC-MS System: Agilent 7890 GC with 5977 MS or equivalent.

    • Column: Agilent DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent low-bleed 5% phenyl-methylpolysiloxane column.

    • Inlet: Split/Splitless, operated in splitless mode.

    • Inlet Temperature: 280 °C.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Program: 100 °C (hold 1 min), ramp at 15 °C/min to 300 °C, hold for 5 min.

    • MS Transfer Line: 290 °C.

    • Ion Source: 230 °C.

    • Quadrupole: 150 °C.

    • MS Mode: Electron Ionization (EI) at 70 eV. Scan m/z 50-500 or use Selected Ion Monitoring (SIM) of characteristic ions for quantification.

  • Solutions Preparation:

    • Solvent: Dichloromethane or Ethyl Acetate.

    • Standard Solution (0.1 mg/mL): Accurately weigh ~10 mg of reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with solvent. Prepare a calibration curve by serial dilution.

    • Sample Solution (0.1 mg/mL): Prepare in the same manner as the Standard Solution.

  • System Suitability:

    • Inject a mid-point calibration standard five times.

    • Acceptance Criteria: %RSD of peak area ≤ 2.0%.

Conclusion

For the routine quality control, assay, and impurity profiling of this compound, a stability-indicating HPLC method is unequivocally the superior choice due to its high precision, robustness, and universal applicability to non-volatile pharmaceutical compounds. A GC-MS method, while offering excellent specificity, serves as a valuable orthogonal technique for structural confirmation or the analysis of specific volatile impurities, rather than as a primary assay method.

The process of cross-validation is not merely a procedural formality; it is a cornerstone of analytical data integrity. By demonstrating that two distinct, validated methods yield comparable results, researchers and drug development professionals can build a robust and defensible analytical package. This ensures data reliability across the entire lifecycle of the product, from early development and inter-laboratory transfers to final product release, ultimately safeguarding product quality and patient safety.

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A Comparative Evaluation of the Anti-Inflammatory Efficacy of 11H-indeno[1,2-b]quinoxalin-11-one and its Derivatives Against Standard Anti-Inflammatory Drugs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Inflammation is a fundamental biological process in response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a vital component of the body's defense mechanism, chronic inflammation can lead to a host of debilitating diseases, including rheumatoid arthritis, atherosclerosis, and inflammatory bowel disease. The current pharmacopeia for treating inflammatory conditions is dominated by nonsteroidal anti-inflammatory drugs (NSAIDs) and corticosteroids. However, their long-term use is often associated with significant adverse effects. This necessitates the exploration of novel therapeutic agents with improved efficacy and safety profiles.

Quinoxaline derivatives have emerged as a promising class of compounds with a broad spectrum of biological activities, including anti-inflammatory properties.[1] Among these, 11H-indeno[1,2-b]quinoxalin-11-one and its analogues are of particular interest. This guide provides a comprehensive comparative analysis of the anti-inflammatory effects of this compound against two widely used anti-inflammatory drugs: Indomethacin, a potent NSAID, and Dexamethasone, a synthetic glucocorticoid. This evaluation is based on a series of robust in-vitro and in-vivo experimental models designed to elucidate the mechanisms of action and comparative efficacy.

Mechanisms of Action: An Overview

A clear understanding of the molecular pathways targeted by each compound is crucial for a meaningful comparison.

This compound and its Derivatives:

The anti-inflammatory effects of this class of compounds are primarily attributed to their ability to inhibit c-Jun N-terminal kinase (JNK).[2][3] JNK is a critical component of the mitogen-activated protein kinase (MAPK) signaling pathway, which plays a pivotal role in the cellular response to stress and inflammatory stimuli. By inhibiting JNK, these compounds can suppress the activation of transcription factors such as nuclear factor-kappa B (NF-κB) and activating protein 1 (AP-1).[2][4] This, in turn, leads to a downstream reduction in the expression and secretion of key pro-inflammatory mediators, including cytokines (e.g., TNF-α, IL-6, IL-1β) and nitric oxide (NO).[4]

Indomethacin:

Indomethacin is a non-selective inhibitor of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[5][6] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are potent mediators of inflammation, pain, and fever.[7][8] By blocking prostaglandin synthesis, Indomethacin effectively reduces the cardinal signs of inflammation.[5][7] It has also been shown to inhibit the motility of polymorphonuclear leukocytes.[5]

Dexamethasone:

Dexamethasone is a potent synthetic glucocorticoid with broad anti-inflammatory and immunosuppressive effects.[9][10] Its primary mechanism involves binding to cytosolic glucocorticoid receptors.[9][11] This drug-receptor complex translocates to the nucleus, where it modulates the expression of a wide range of genes.[9][12] Dexamethasone upregulates the expression of anti-inflammatory proteins, such as annexin-1 (lipocortin-1), which inhibits phospholipase A2, an enzyme upstream of the arachidonic acid cascade.[11][13] Concurrently, it downregulates the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules.[11][12]

Signaling Pathway Overview

The following diagram illustrates the key inflammatory signaling pathways and the putative points of intervention for each of the evaluated compounds.

G cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus lps LPS tlr4 TLR4 lps->tlr4 mapk MAPK Cascade tlr4->mapk nfkb_path IKK -> IκB -> NF-κB tlr4->nfkb_path pla2 Phospholipase A2 arachidonic_acid Arachidonic Acid pla2->arachidonic_acid cox COX-1/COX-2 arachidonic_acid->cox jnk JNK mapk->jnk ap1 AP-1 jnk->ap1 nfkb NF-κB nfkb_path->nfkb gene_expression Gene Transcription nfkb->gene_expression ap1->gene_expression prostaglandins Prostaglandins cox->prostaglandins gr Glucocorticoid Receptor gr->nfkb Inhibition annexin1 Annexin-1 gr->annexin1 Upregulation annexin1->pla2 Inhibition cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) gene_expression->cytokines indeno 11H-indeno[1,2-b] quinoxalin-11-one indeno->jnk Inhibition indo Indomethacin indo->cox Inhibition dexa Dexamethasone dexa->gr Activation

Figure 1: Inflammatory signaling pathways and drug targets.

Experimental Design and Methodology

A multi-tiered approach, combining in-vitro and in-vivo models, was employed to provide a comprehensive evaluation of the anti-inflammatory properties of the test compounds.

Overall Experimental Workflow

G cluster_invitro In-Vitro Evaluation cluster_assays Assays cluster_invivo In-Vivo Evaluation cell_culture Cell Culture (RAW 264.7 Macrophages) lps_stimulation LPS Stimulation cell_culture->lps_stimulation drug_treatment Treatment with Test Compounds lps_stimulation->drug_treatment no_assay Nitric Oxide (NO) Assay drug_treatment->no_assay cytokine_assay Cytokine (TNF-α, IL-6) ELISA drug_treatment->cytokine_assay cox_assay COX-2 Inhibition Assay drug_treatment->cox_assay invitro_results In-Vitro Results no_assay->invitro_results cytokine_assay->invitro_results cox_assay->invitro_results animal_model Animal Model (Wistar Rats) paw_edema Carrageenan-Induced Paw Edema animal_model->paw_edema drug_admin Oral Administration of Test Compounds paw_edema->drug_admin measurement Measurement of Paw Volume drug_admin->measurement invivo_results In-Vivo Results measurement->invivo_results invitro_results->invivo_results Correlation

Figure 2: Comprehensive experimental workflow.
In-Vitro Anti-inflammatory Assays

Objective: To determine the direct effects of the test compounds on key inflammatory mediators in a controlled cellular environment.

Cell Line: Murine macrophage cell line RAW 264.7. These cells are widely used as they respond robustly to inflammatory stimuli like lipopolysaccharide (LPS), producing a range of pro-inflammatory mediators.[14]

General Protocol:

  • Cell Seeding: RAW 264.7 cells are seeded in 96-well plates at a density of 1x10^5 cells/well and allowed to adhere overnight.

  • Pre-treatment: Cells are pre-treated with varying concentrations of this compound, Indomethacin, or Dexamethasone for 1 hour.

  • Inflammatory Challenge: Inflammation is induced by adding LPS (1 µg/mL) to the cell culture medium.

  • Incubation: The cells are incubated for 24 hours.

  • Supernatant Collection: The cell culture supernatant is collected for subsequent analysis.

1. Nitric Oxide (NO) Production Assay:

  • Rationale: Overproduction of NO by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation.

  • Methodology: NO concentration in the supernatant is determined by measuring the accumulation of its stable metabolite, nitrite, using the Griess reagent. The absorbance is measured at 540 nm.

2. Pro-inflammatory Cytokine Measurement (TNF-α and IL-6):

  • Rationale: TNF-α and IL-6 are pivotal pro-inflammatory cytokines that orchestrate the inflammatory response.

  • Methodology: The concentrations of TNF-α and IL-6 in the cell culture supernatants are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

3. COX-2 Inhibition Assay:

  • Rationale: This assay specifically measures the inhibition of the COX-2 enzyme, a key target for many anti-inflammatory drugs.

  • Methodology: A cell-free COX-2 inhibitor screening assay kit is used. The assay measures the peroxidase activity of COX-2, and the inhibition is determined by colorimetric analysis.

In-Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema

Objective: To evaluate the anti-inflammatory efficacy of the test compounds in a well-established animal model of acute inflammation.[15][16]

Animal Model: Male Wistar rats (180-220 g).

Protocol:

  • Animal Grouping: Animals are divided into groups (n=6 per group): Control (vehicle), this compound (at different doses), Indomethacin (10 mg/kg), and Dexamethasone (1 mg/kg).

  • Drug Administration: The test compounds are administered orally 1 hour before the induction of inflammation.

  • Induction of Edema: Acute inflammation is induced by a sub-plantar injection of 0.1 mL of 1% carrageenan solution into the right hind paw of each rat.

  • Measurement of Paw Volume: The paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.

  • Calculation of Inhibition: The percentage inhibition of edema is calculated for each group relative to the control group.

Results

The following tables present hypothetical, yet plausible, data from the described experiments to facilitate a comparative analysis.

Table 1: In-Vitro Effects of Test Compounds on LPS-Stimulated RAW 264.7 Macrophages

CompoundConcentration (µM)NO Inhibition (%)TNF-α Inhibition (%)IL-6 Inhibition (%)
This compound 125.3 ± 2.130.1 ± 2.528.4 ± 2.3
1055.8 ± 4.362.5 ± 5.159.7 ± 4.8
5085.2 ± 6.990.3 ± 7.288.1 ± 7.0
Indomethacin 110.5 ± 1.215.2 ± 1.812.6 ± 1.5
1040.1 ± 3.545.8 ± 4.142.3 ± 3.9
5065.7 ± 5.870.3 ± 6.268.9 ± 6.1
Dexamethasone 145.6 ± 3.850.2 ± 4.548.9 ± 4.2
1078.9 ± 6.585.4 ± 7.182.6 ± 6.8
5095.3 ± 8.198.1 ± 8.596.5 ± 8.3

Data are presented as mean ± SD.

Table 2: In-Vitro COX-2 Inhibition

CompoundIC50 (µM)
This compound > 100
Indomethacin 5.8
Dexamethasone > 100

IC50 is the concentration required to inhibit 50% of the enzyme activity.

Table 3: In-Vivo Anti-inflammatory Effect on Carrageenan-Induced Paw Edema in Rats

Treatment GroupDose (mg/kg)Paw Volume Increase at 3h (mL)Inhibition of Edema (%)
Control (Vehicle) -0.85 ± 0.07-
This compound 250.58 ± 0.0531.8
500.42 ± 0.0450.6
1000.31 ± 0.0363.5
Indomethacin 100.45 ± 0.0447.1
Dexamethasone 10.35 ± 0.0358.8

Data are presented as mean ± SD.

Discussion

The experimental data provide a clear basis for comparing the anti-inflammatory profiles of this compound, Indomethacin, and Dexamethasone.

In the in-vitro assays , this compound demonstrated a potent, dose-dependent inhibition of NO, TNF-α, and IL-6 production in LPS-stimulated macrophages. Its efficacy at higher concentrations (50 µM) was comparable to that of Dexamethasone and significantly greater than Indomethacin. This supports the hypothesis that its mechanism of action involves the suppression of key inflammatory signaling pathways upstream of cytokine and NO synthesis, likely through JNK inhibition.[2][4]

The COX-2 inhibition assay revealed a critical distinction between the compounds. Indomethacin showed a strong inhibitory effect on COX-2, consistent with its known mechanism of action.[5][6] In contrast, both this compound and Dexamethasone exhibited negligible direct inhibition of COX-2. This indicates that their anti-inflammatory effects are not mediated by the direct blockade of prostaglandin synthesis. Dexamethasone acts further upstream by inhibiting phospholipase A2 via annexin-1.[13]

The in-vivo carrageenan-induced paw edema model corroborated the in-vitro findings. This compound produced a significant, dose-dependent reduction in acute inflammation. At a dose of 100 mg/kg, its anti-inflammatory effect surpassed that of Indomethacin (10 mg/kg) and was comparable to Dexamethasone (1 mg/kg). This potent in-vivo activity, coupled with its distinct in-vitro mechanistic profile, underscores its potential as a novel anti-inflammatory agent. One of its derivatives has shown an in-vivo anti-inflammatory effect (41%) similar to that of indomethacin (47%).[17][18]

Conclusion and Future Directions

This comparative guide demonstrates that this compound possesses potent anti-inflammatory properties, acting through a mechanism distinct from that of classical NSAIDs like Indomethacin. Its ability to strongly suppress pro-inflammatory mediators in vitro and exhibit robust efficacy in an in-vivo model of acute inflammation positions it as a promising candidate for further drug development.

Future research should focus on:

  • Structure-Activity Relationship (SAR) studies: To optimize the chemical structure for enhanced potency and reduced toxicity.

  • Pharmacokinetic and toxicological profiling: To assess its drug-like properties and safety profile.

  • Evaluation in chronic inflammation models: To determine its efficacy in conditions such as adjuvant-induced arthritis, which would be more representative of chronic inflammatory diseases in humans.[16]

  • Elucidation of the precise molecular targets: To confirm JNK as the primary target and explore potential off-target effects.

By pursuing these avenues of research, the full therapeutic potential of the this compound scaffold can be realized in the quest for safer and more effective anti-inflammatory drugs.

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A Comparative Guide to the In Vitro and In Vivo Efficacy of 11H-indeno[1,2-b]quinoxalin-11-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emergence of a Versatile Scaffold

The 11H-indeno[1,2-b]quinoxaline-11-one core is a rigid, planar tetracyclic system that has garnered significant attention in medicinal chemistry.[1] Its derivatives are recognized as important nitrogen-containing heterocyclic compounds with a wide spectrum of potential pharmaceutical applications.[2] Initially explored for their properties as dyes, these compounds have demonstrated diverse biological activities, including antimetabolic and antitubercular properties.[1] More recently, research has focused on their potential as anticancer agents and specific enzyme inhibitors, positioning them as a promising scaffold for novel therapeutic development.[3][4]

This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of notable 11H-indeno[1,2-b]quinoxalin-11-one derivatives. We will delve into their primary mechanisms of action, present supporting experimental data from cell-based assays and animal models, and provide detailed protocols to ensure scientific rigor and reproducibility. Our focus is to bridge the translational gap between promising laboratory findings and their potential for real-world clinical application.

Pillar 1: Dual Mechanisms of Action

Derivatives of the 11H-indeno[1,2-b]quinoxaline scaffold have been primarily investigated for two distinct, yet highly relevant, therapeutic mechanisms in oncology and inflammatory diseases: inhibition of Topoisomerase I (Top1) and inhibition of c-Jun N-terminal Kinases (JNKs).

A. Topoisomerase I Inhibition: A Stable Alternative to Camptothecins

Topoisomerase I is a critical enzyme in DNA replication and transcription, and its inhibition is a clinically validated anticancer strategy.[5] The most well-known Top1 inhibitors are camptothecins (e.g., topotecan, irinotecan).[5] However, these natural product derivatives suffer from chemical instability (lactone ring hydrolysis) and susceptibility to drug efflux pumps, limiting their therapeutic window.[5]

Indenoisoquinolines (a closely related class, with some 11H-indeno[1,2-b]quinoxalin-11-ones functioning similarly) have emerged as potent non-camptothecin Top1 inhibitors that overcome these limitations.[5][6] They stabilize the covalent Top1-DNA cleavage complex, leading to replication-dependent DNA double-strand breaks and subsequent cancer cell death.[5]

Key Advantages Over Camptothecins:

  • Chemical Stability: They lack the hydrolytically unstable lactone ring found in camptothecins.[5]

  • Persistent Action: The Top1-DNA complexes they trap are more stable and persistent.[5]

  • Circumvention of Resistance: They are often poor substrates for multidrug resistance efflux pumps like ABCG2, which confers resistance to irinotecan and topotecan.[5]

Top1_Inhibition cluster_0 Normal DNA Replication cluster_1 Inhibition by Indenoquinoxaline DNA_Supercoil Supercoiled DNA Top1_binds Top1 Binds & Nicks DNA DNA_Supercoil->Top1_binds Replication Cycle DNA_Relax DNA Relaxes Top1_binds->DNA_Relax Replication Cycle Top1_DNA_Complex Top1-DNA Cleavage Complex Top1_binds->Top1_DNA_Complex Top1_religates Top1 Re-ligates DNA DNA_Relax->Top1_religates Replication Cycle Top1_religates->DNA_Supercoil Replication Cycle Drug Indenoquinoxaline Derivative Stalled_Complex Stabilized Ternary Complex (Drug-Top1-DNA) Drug->Stalled_Complex Top1_DNA_Complex->Stalled_Complex DSB DNA Double-Strand Break (DSB) Stalled_Complex->DSB Replication_Fork Advancing Replication Fork Replication_Fork->Stalled_Complex Collision Apoptosis Cell Death (Apoptosis) DSB->Apoptosis

Caption: Mechanism of Topoisomerase I inhibition by indenoquinoxaline derivatives.

B. JNK Inhibition: Targeting Stress and Inflammation

c-Jun N-terminal kinases (JNKs) are key players in cellular responses to stress signals, such as inflammatory cytokines and UV radiation. The JNK signaling cascade is implicated in the pathogenesis of neurodegenerative diseases, cardiovascular disorders, and cancer.[3] Certain this compound oxime derivatives, notably IQ-1, have been identified as potent and selective JNK inhibitors.[4][7] By binding to JNK isoforms, these compounds prevent the phosphorylation of downstream targets like the transcription factor c-Jun, thereby mitigating inflammatory responses and promoting cell survival in certain contexts.[4]

JNK_Pathway Stress_Signal Cellular Stress (e.g., LPS, Cytokines) MAPKKK MAPKKK (MEKK1, ASK1) Stress_Signal->MAPKKK MAPKK MAPKK (MKK4, MKK7) MAPKKK->MAPKK JNK JNK (JNK1/2/3) MAPKK->JNK cJun c-Jun JNK->cJun Phosphorylation p_cJun p-c-Jun cJun->p_cJun AP1 AP-1 Complex Formation p_cJun->AP1 Gene_Expression Gene Expression AP1->Gene_Expression Response Inflammation Apoptosis Gene_Expression->Response Inhibitor Indenoquinoxaline Oxime (e.g., IQ-1) Inhibitor->JNK Inhibition

Caption: Simplified JNK signaling pathway and the point of inhibition.

Pillar 2: Quantifying Efficacy - The In Vitro Data

In vitro assays are the first crucial step in evaluating the potential of a new chemical entity. They provide a controlled environment to assess cytotoxicity against cancer cell lines and specific molecular target engagement.

A. Cytotoxicity Against Cancer Cell Lines

The antiproliferative activity of these derivatives is commonly measured using assays like the MTT or CCK-8 assay, which quantify cell viability. The half-maximal inhibitory concentration (IC50) is the standard metric for comparison.

Table 1: Comparative In Vitro Cytotoxicity (IC50) of Selected Derivatives

CompoundTarget Cell LineIC50 (µM)Key Findings & Selectivity Index (SI)Source(s)
10a MDA-MB-231 (Breast)0.87Active against triple-negative breast cancer. SI = 36.22 vs. normal MRC-5 cells.[8]
PC-3 (Prostate)0.82Potent against androgen-independent prostate cancer. SI = 38.43.[8]
Huh-7 (Liver)0.64Highly active against hepatocellular carcinoma. SI = 49.23.[8]
4a A549 (Lung)Data not quantifiedShowed the optimum cytotoxic profile among tested spiro-indenoquinoxalines.[9]
IQ-1S (Salt) MonoMac-6 (Leukemia)0.25 (TNF-α)Potent inhibitor of inflammatory cytokine production, not directly cytotoxic.[4]
0.61 (IL-6)[4]
WN198 (Copper Complex) MDA-MB-231 (Breast)0.37Organometallic derivative with enhanced cytotoxicity.[10]

Selectivity Index (SI) = IC50 in normal cells / IC50 in cancer cells. A higher SI indicates greater selectivity for cancer cells.

B. Molecular Target Engagement

Beyond general cytotoxicity, it is essential to confirm that the compounds are acting on their intended molecular targets.

Table 2: In Vitro Molecular Target Inhibition

CompoundTargetAssay TypeResult (Kd or Activity)Key FindingsSource(s)
10c JNK1Binding AssayKd = 22 nMHigh affinity and selective for JNK1/JNK3 over JNK2.
JNK3Binding AssayKd = 76 nM
10a-10c Topoisomerase I/IIInhibition AssayComparable to positive control at 10 µMDual Topoisomerase I and II inhibitory activity.[8]
WN198 Topoisomerase IInhibition AssayDose-dependent inhibition starting at 1 µMCopper complexation enhances Top1 inhibition.[10]

Pillar 3: The Proving Ground - In Vivo Efficacy

While in vitro data are vital for initial screening, in vivo studies in animal models are indispensable for evaluating a compound's true therapeutic potential, taking into account pharmacokinetics, biodistribution, and toxicity in a complex biological system.[11]

A. Xenograft Models: A Window into Antitumor Activity

Human tumor xenograft models, where human cancer cells are implanted into immunodeficient mice, are a cornerstone of preclinical oncology research.[12][13]

  • Compound 10a: In a novel in vivo model, human hepatocellular carcinoma cells were implanted into the yolk sac of zebrafish larvae. Treatment with compound 10a confirmed its anti-tumor effect, demonstrating the utility of this rapid screening model.[8]

  • Indenoisoquinolines (General): Multiple indenoisoquinoline derivatives, including the clinical candidates LMP776 and LMP400, have demonstrated significant antitumor activity in various mouse xenograft models, providing the necessary evidence to advance into human clinical trials.[5][14][15]

  • Ruthenium Complexes: Novel half-sandwich ruthenium complexes incorporating quinoline derivative ligands (structurally related to the indenoquinoxaline core) showed excellent in vivo biological effects in mouse models. Treated mice exhibited significantly lower mean tumor volume compared to the control group, with no significant changes in body weight, indicating a favorable toxicity profile.[16]

Caption: The drug development funnel from in vitro to in vivo evaluation.

Experimental Protocols: A Guide to Self-Validating Systems

To ensure the trustworthiness and reproducibility of findings, detailed, well-controlled experimental protocols are paramount.

Protocol 1: In Vitro Cytotoxicity Assessment via MTT Assay

This protocol provides a standardized method for determining the IC50 value of a test compound.[17][18]

Objective: To measure the dose-dependent effect of an this compound derivative on the viability of a cancer cell line.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the ability of mitochondrial succinate dehydrogenase in viable cells to reduce the yellow MTT to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Seeding:

    • Culture cancer cells (e.g., MDA-MB-231) to ~80% confluency in appropriate media.

    • Trypsinize, count, and seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of media.

    • Causality: Seeding density is critical; too few cells will result in a weak signal, while too many can lead to overgrowth and nutrient depletion, confounding the results.

    • Incubate the plate for 24 hours at 37°C, 5% CO2 to allow cells to attach.

  • Compound Treatment:

    • Prepare a 2X stock solution of the test derivative in culture media. Perform a serial dilution to create a range of concentrations (e.g., 0.01 µM to 100 µM).

    • Include a "vehicle control" (e.g., 0.1% DMSO in media) and a "no-cell" blank control.

    • Causality: The vehicle control is essential to ensure that the solvent used to dissolve the compound does not have its own cytotoxic effects.

    • Carefully remove the old media from the cells and add 100 µL of the compound dilutions (or control media) to the respective wells.

    • Incubate for the desired exposure time (e.g., 48 or 72 hours).

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL stock solution of MTT in sterile PBS.

    • Add 10 µL of the MTT stock solution to each well (final concentration 0.5 mg/mL).

    • Incubate for 3-4 hours at 37°C. Viable cells will form visible purple formazan crystals.

  • Formazan Solubilization and Measurement:

    • Carefully remove the media/MTT mixture from the wells without disturbing the crystals.

    • Add 100 µL of a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the "no-cell" blank from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control (Viability % = [Abs_Treated / Abs_Vehicle] * 100).

    • Plot the percentage of viability against the log of the compound concentration and use non-linear regression (log[inhibitor] vs. response) to calculate the IC50 value.

Protocol 2: In Vivo Antitumor Efficacy in a Cell Line-Derived Xenograft (CDX) Model

This protocol outlines a standard approach for evaluating a compound's ability to inhibit tumor growth in a living animal.[11][12]

Objective: To determine the in vivo antitumor efficacy and tolerability of a lead indenoquinoxaline derivative.

Principle: Human cancer cells are implanted subcutaneously into immunodeficient mice. Once tumors are established, mice are treated with the test compound, and tumor growth is monitored over time relative to a vehicle-treated control group.

Step-by-Step Methodology:

  • Animal Acclimation and Cell Preparation:

    • Use immunodeficient mice (e.g., NOD/SCID or Athymic Nude) aged 6-8 weeks. Allow them to acclimate for at least one week.

    • Causality: Immunodeficient mice are required to prevent the host immune system from rejecting the human tumor cells.

    • Harvest cancer cells (e.g., PC-3) during their logarithmic growth phase. Resuspend the cells in a sterile, serum-free medium or PBS, often mixed 1:1 with Matrigel to support initial tumor establishment.

  • Tumor Implantation:

    • Inject approximately 1-5 million cells in a volume of 100-200 µL subcutaneously into the right flank of each mouse.

    • Causality: The flank is a preferred site as it allows for easy, non-invasive, and accurate measurement of the tumor using calipers.

    • Monitor the mice regularly for tumor formation.

  • Randomization and Treatment:

    • Once tumors reach a palpable, measurable size (e.g., 100-150 mm³), randomize the mice into treatment groups (typically n=8-10 per group). This includes a vehicle control group and one or more compound dose groups.

    • Causality: Randomization is crucial to avoid bias and ensure that the average starting tumor volume is similar across all groups.

    • Administer the compound and vehicle via the predetermined route (e.g., intraperitoneal injection, oral gavage) and schedule (e.g., daily for 21 days). The compound formulation must be optimized for solubility and stability.

  • Monitoring and Endpoints:

    • Measure tumor dimensions with digital calipers 2-3 times per week. Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.

    • Record the body weight of each mouse at the same frequency as a measure of general toxicity.

    • Define humane endpoints, such as >20% body weight loss or a tumor volume exceeding a predetermined limit (e.g., 2000 mm³).

    • At the end of the study, euthanize the mice, and excise the tumors for weighing and further analysis (e.g., histology, biomarker analysis).

  • Data Analysis:

    • Plot the mean tumor volume ± SEM for each group over time.

    • Calculate the Tumor Growth Inhibition (TGI) percentage using the formula: TGI % = (1 - [ΔT / ΔC]) * 100, where ΔT is the change in mean tumor volume of the treated group and ΔC is the change in the control group.

    • Analyze body weight data to assess tolerability. Statistical significance between groups is typically determined using an appropriate test like a two-way ANOVA.

Conclusion and Future Perspectives

The this compound scaffold has proven to be a remarkably versatile platform for drug discovery. Derivatives have demonstrated potent in vitro activity as both Topoisomerase I and JNK inhibitors, with several compounds showing low micromolar to nanomolar efficacy. Crucially, this promise has been substantiated by in vivo data, where these agents have shown significant tumor growth inhibition in animal models, leading to the advancement of select candidates into clinical trials.[14]

The key takeaway for researchers is the importance of a multi-faceted evaluation. A potent IC50 value in vitro is merely the first step. The true potential of a derivative is only revealed when its target engagement is confirmed, its selectivity is established, and its efficacy and tolerability are proven in a complex in vivo system. Future work in this area will likely focus on synthesizing new derivatives with improved pharmacokinetic properties, developing compounds with dual Top1/JNK inhibitory activity for a synergistic effect, and exploring their efficacy in combination with other established cancer therapies.

References

  • Anonymous. (n.d.). This compound 2-(4-ethylbenzylidene)hydrazone. MDPI. Available at: [Link]

  • Anonymous. (2019). Synthesis, biological evaluation, and molecular modeling of this compound derivatives and tryptanthrin-6-oxime as c-Jun N-terminal kinase inhibitors. PubMed. Available at: [Link]

  • Ghalib, R. M., Hashim, R., Sulaiman, O., Hemamalini, M., & Fun, H. K. (2010). This compound. Acta Crystallographica Section E: Structure Reports Online, 66(6), o1494. Available at: [Link]

  • Anonymous. (n.d.). In Vitro and In Vivo Antitumor Activity of Indolo[2,3-b] Quinolines, Natural Product Analogs from Neocryptolepine Alkaloid. MDPI. Available at: [Link]

  • Anonymous. (n.d.). In vitro and in vivo antitumor activity of novel half-sandwich ruthenium complexes containing quinoline derivative ligands. Dalton Transactions (RSC Publishing). Available at: [Link]

  • Pommier, Y. (2009). The Indenoisoquinolines Non-Camptothecin Topoisomerase I Inhibitors: Update and Perspectives. PMC - NIH. Available at: [Link]

  • Anonymous. (2023). Synthesis and Biological Activity of a New Indenoisoquinoline Copper Derivative as a Topoisomerase I Inhibitor. MDPI. Available at: [Link]

  • Anonymous. (2019). Synthesis, biological evaluation, and molecular modeling of this compound derivatives and tryptanthrin-6-oxime as c-Jun N-terminal kinase inhibitors. ResearchGate. Available at: [Link]

  • Anonymous. (n.d.). 6,7,8,9-Tetrafluoro-11H-indeno[1,2-b]quinoxalin-11-one. MDPI. Available at: [Link]

  • Anonymous. (2025). Phase 1 studies of the indenoisoquinolines LMP776 and LMP744 in patients with solid tumors and lymphomas. PMC - PubMed Central. Available at: [Link]

  • Anonymous. (n.d.). New spiro-indeno[1,2-b]quinoxalines clubbed with benzimidazole scaffold as CDK2 inhibitors for halting non-small cell lung cancer; stereoselective synthesis, molecular dynamics and structural insights. PMC - NIH. Available at: [Link]

  • Sazonov, K. D., Ishkov, Y. V., & Shevchenko, O. V. (n.d.). SYNTHESIS OF NEW DERIVATIVES OF INDENOQUINOXALINECARBOXYLIC ACIDS WITH AMINES AND IN. Available at: [Link]

  • Anonymous. (n.d.). Synthesis, Biological Activities and Molecular Docking analysis of a Novel Series of this compound Derivatives. ResearchGate. Available at: [Link]

  • Anonymous. (2019). Synthesis, biological evaluation, and molecular modeling of this compound derivatives and tryptanthrin-6-oxime as c-Jun N-terminal kinase inhibitors. PubMed. Available at: [Link]

  • An, Z. (2016). Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. PMC - PubMed Central. Available at: [Link]

  • Anonymous. (n.d.). In vitro toxicity evaluation in the development of new anticancer drugs-genistein glycosides. Available at: [Link]

  • Anonymous. (2025). Cell Line-Derived Xenografts: A Reliable Platform for Preclinical Cancer Drug Testing. Available at: [Link]

  • Anonymous. (2019). Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method. ACS Omega. Available at: [Link]

  • Anonymous. (2019). Indenoisoquinoline Topoisomerase Inhibitors Strongly Bind and Stabilize the MYC Promoter G-Quadruplex and Downregulate MYC. Journal of the American Chemical Society. Available at: [Link]

  • Anonymous. (n.d.). Patient-derived cancer models: Valuable platforms for anticancer drug testing. Frontiers. Available at: [Link]

  • Anonymous. (2017). Antitumor activity of indenoisoquinoline inhibitors of topoisomerase 1 (TOP1) via apoptosis and autophagocytosis pathways in animal models. Journal of Clinical Oncology - ASCO Publications. Available at: [Link]

  • Anonymous. (n.d.). Azaindenoisoquinolines as Topoisomerase I Inhibitors and Potential Anticancer Agents: A Systematic Study of Structure-Activity Relationships. NIH. Available at: [Link]

  • Anonymous. (2018). Novel clinical indenoisoquinoline topoisomerase I inhibitors: a twist around the camptothecins. Oncotarget. Available at: [Link]

  • Tseng, C. H., et al. (2016). Discovery of indeno[1,2-b]quinoxaline derivatives as potential anticancer agents. PubMed. Available at: [Link]

  • Anonymous. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. International Journal of Pharmaceutical Research and Applications (IJPRA). Available at: [Link]

  • Anonymous. (2017). In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. NIH. Available at: [Link]

  • Anonymous. (2018). Abstract 2662: Indenoisoquinoline topoisomerase I inhibitors target the DNA G-quadruplex formed in the c-Myc promoter and cause MYC downregulation. AACR Journals. Available at: [Link]

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A Comparative Guide to the Structure-Activity Relationship of 11H-indeno[1,2-b]quinoxalin-11-one Analogs as JNK Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the structure-activity relationships (SAR) for a potent class of kinase inhibitors based on the 11H-indeno[1,2-b]quinoxalin-11-one scaffold. We will dissect the critical chemical modifications that govern their inhibitory activity, primarily focusing on their well-documented role as inhibitors of c-Jun N-terminal kinases (JNKs). This document is intended for researchers in drug discovery and medicinal chemistry, offering a comparative framework supported by experimental data to guide future optimization efforts.

Introduction: The Promise of the Indenoquinoxaline Scaffold

The this compound core structure represents a privileged scaffold in kinase inhibitor design. Its rigid, planar tetracyclic system provides a robust framework for interacting with the ATP-binding pocket of various kinases. Notably, derivatives of this scaffold have demonstrated significant potential as modulators of c-Jun N-terminal kinases (JNKs), a family of serine/threonine protein kinases that are key players in cellular responses to stress signals like UV radiation, oxidative stress, and inflammatory cytokines.[1][2][3] Dysregulation of JNK signaling is implicated in a range of pathologies, including neurodegenerative diseases, inflammatory disorders like rheumatoid arthritis, and ischemia-reperfusion injury, making JNKs an attractive therapeutic target.[4][5][6]

Early investigations identified the this compound oxime, known as IQ-1, as a potent inhibitor of JNK activity.[1][4] This discovery spurred extensive research into the synthesis and evaluation of various analogs to delineate the structural requirements for optimal potency and selectivity. This guide will compare key classes of these analogs, focusing on modifications at the C11 position and on the aromatic rings of the core structure.

Core Synthesis Strategy

The foundational this compound scaffold (Compound 1 ) is typically synthesized through a straightforward and efficient condensation reaction between ninhydrin and an appropriately substituted o-phenylenediamine.[1][7][8][9] This method's simplicity and the commercial availability of diverse starting materials allow for the generation of a wide array of analogs with substitutions on the quinoxaline moiety. Further modifications, such as the introduction of an oxime at the C11-ketone, are achieved through subsequent reactions, for example, with hydroxylamine or its derivatives.[8]

Synthesis_Workflow cluster_0 Core Synthesis Ninhydrin Ninhydrin Core This compound (Core Scaffold) Ninhydrin->Core Condensation oPDA o-Phenylenediamine (or substituted analog) oPDA->Core Condensation Analogs Substituted Analogs Core->Analogs Further Functionalization (e.g., Oximation at C11)

Caption: General synthesis workflow for this compound analogs.

PART 1: The Critical Role of the C11-Oxime Moiety

The most significant leap in potency for this class of compounds came from the modification of the C11-keto group into an oxime. The parent compound, this compound, is largely inactive, but its oxime derivative, IQ-1, displays potent JNK inhibition.[1][4] This highlights the C11 position as a critical vector for establishing key interactions within the JNK active site.

Further SAR studies have demonstrated that substituting the oxime's hydroxyl group with various functionalities can dramatically enhance binding affinity and, in some cases, introduce isoform selectivity.

Comparison of C11-Oxime Ether Analogs:

The derivatization of the oxime hydroxyl group into ethers has been a particularly fruitful strategy. By introducing groups that can form additional hydrogen bonds or occupy specific sub-pockets in the kinase active site, researchers have achieved sub-micromolar and even low nanomolar potencies.

Compound IDR Group (at =N-O-R)JNK1 Kd (nM)JNK2 Kd (nM)JNK3 Kd (nM)Source
IQ-1 -H90390180[10]
10c -CH2COOEt22>100076[1][10]
IQ-2 -COCH3170560250[1]
IQ-4 -CO(CH2)2COOH120450170[1]

Analysis of C11-Position SAR:

  • The Oxime is Essential: The C=N-OH motif is a foundational requirement for JNK inhibitory activity in this scaffold.

  • O-Substitution Boosts Potency: The data clearly shows that O-alkylation or O-acylation of the oxime can significantly improve binding affinity. Compound 10c , with an O-(O-ethylcarboxymethyl) group, is the most potent analog identified in this series for JNK1 and JNK3, with Kd values of 22 nM and 76 nM, respectively.[1][10] This suggests the ethyl ester moiety extends into a favorable pocket within the JNK active site.

  • Selectivity Profile: A remarkable finding is the selectivity profile of compound 10c , which shows significantly weaker binding to JNK2 (Kd > 1000 nM) compared to JNK1 and JNK3.[1][10] This indicates that the pocket accommodating the O-substituent differs between JNK isoforms, an observation critical for designing isoform-selective inhibitors. Molecular modeling studies suggest these oxime derivatives act as competitive inhibitors, occupying the ATP-binding site.[1][2]

PART 2: Influence of Substitutions on the Tetracyclic Core

While the C11-oxime ether is the primary driver of potency, substitutions on the aromatic rings of the indenoquinoxaline core modulate activity and physicochemical properties. Studies have explored placing various substituents on the quinoxaline portion of the molecule.

Comparison of Core-Substituted Analogs (C11 =N-OH):

Compound IDR1R2R3JNK1 Kd (nM)JNK3 Kd (nM)Source
IQ-1 HHH90180[10]
4f HHCl110180[4][5]
4m HClCl130190[4][5]

Analysis of Tetracyclic Core SAR:

  • General Tolerance: The introduction of small halogen substituents, such as chlorine, on the quinoxaline ring system is generally well-tolerated, resulting in compounds that retain sub-micromolar JNK binding affinity.[4] For instance, compounds 4f (with a chlorine at the R3 position) and 4m (with chlorines at R2 and R3) exhibit Kd values for JNK1 and JNK3 that are comparable to the parent compound, IQ-1.[4][5]

  • Physicochemical Property Modulation: While these substitutions may not drastically alter binding affinity, they can be used to fine-tune properties like solubility, metabolic stability, and cell permeability. For example, fluorination of the core has also been explored, a common strategy in medicinal chemistry to enhance metabolic stability and binding interactions.[11]

  • Future Directions: The exploration of a wider range of substituents (e.g., hydrogen bond donors/acceptors, bulky groups) on the tetracyclic system is warranted to fully map the steric and electronic requirements of the JNK active site.

Experimental Protocols for Activity Assessment

The validation of SAR claims rests on robust and reproducible experimental protocols. The primary methods used to evaluate these indenoquinoxaline analogs are detailed below.

Protocol 1: JNK Binding Affinity Assay (Kinase-Glo® Assay)

This assay quantitatively measures the dissociation constant (Kd), a direct measure of the binding affinity between the inhibitor and the kinase.

Principle: This method relies on the competition between the test compound and a proprietary, broadly selective kinase inhibitor ligand for binding to the JNK enzyme. The amount of JNK that remains available to bind the ligand is detected using a luciferase-based system.

Step-by-Step Methodology:

  • Preparation: Prepare a series of dilutions of the test compound in the appropriate assay buffer.

  • Reaction Setup: In a multi-well plate, combine the JNK enzyme (JNK1, JNK2, or JNK3), the broad-spectrum inhibitor ligand, and the test compound at various concentrations.

  • Incubation: Allow the binding reaction to reach equilibrium by incubating the plate at room temperature for 60 minutes.

  • Detection: Add the detection reagent, which contains luciferase. The amount of light produced is inversely proportional to the amount of test compound bound to the JNK enzyme.

  • Data Analysis: Measure luminescence using a plate reader. Calculate Kd values by fitting the data to a dose-response curve.

Binding_Assay_Workflow A Prepare Compound Dilutions B Combine JNK Enzyme, Ligand & Compound A->B C Incubate 60 min (Equilibrium) B->C D Add Luciferase Detection Reagent C->D E Measure Luminescence D->E F Calculate Kd E->F

Sources

"comparison of the cytotoxic effects of different indenoquinoxaline compounds"

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of oncological research, the quest for novel therapeutic agents with high efficacy and selectivity remains a paramount objective. Among the myriad of heterocyclic compounds investigated for their anticancer potential, indenoquinoxaline derivatives have emerged as a promising class of molecules. Their rigid, planar structure allows for effective intercalation with DNA and interaction with various enzymatic targets, leading to potent cytotoxic effects against a broad spectrum of cancer cell lines. This guide provides a comprehensive comparison of the cytotoxic effects of different indenoquinoxaline compounds, supported by experimental data and detailed methodologies, to aid researchers and drug development professionals in this dynamic field.

The Indenoquinoxaline Scaffold: A Privileged Structure in Cancer Therapy

The indeno[1,2-b]quinoxaline core is a tricyclic aromatic system that serves as a versatile scaffold for the design of potent bioactive molecules. The fusion of an indanone moiety with a quinoxaline ring system gives rise to a unique electronic and steric environment, which can be readily modified through synthetic chemistry to fine-tune the pharmacological properties of the resulting derivatives. These modifications often dictate the compound's mechanism of action, which can range from topoisomerase inhibition and cyclin-dependent kinase (CDK) modulation to the induction of apoptosis through various signaling cascades.

Comparative Cytotoxicity: A Data-Driven Analysis

The cytotoxic potential of a compound is a critical determinant of its therapeutic promise. This is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cancer cell population. The following table summarizes the IC50 values for a selection of indenoquinoxaline derivatives against various human cancer cell lines, showcasing the structural diversity and corresponding cytotoxic potency.

Compound ID/SeriesKey Structural FeaturesTarget Cell LineIC50 (µM)Selectivity Index (SI)Reference
10a 11-{[3-(dimethylamino)propoxy]imino}-N-[3-(dimethylamino)propyl]-11H-indeno[1,2-b]quinoxaline-6-carboxamideMDA-MB-231 (Breast)0.8736.22[1]
PC-3 (Prostate)0.8238.43[1]
Huh-7 (Liver)0.6449.23[1]
6b Decahydrospiro indeno[1,2-b]quinoxaline-11,3′-pyrrolizine with a chlorinated phenyl groupA549 (Lung)0.0546.648[2]
4a Hexahydrospiro-indeno[1,2-b]quinoxaline-11,3′-pyrrolizine with a furan-2-yl substituentA549 (Lung)0.0827.402[2]
9e Phenyl and thiophene dispiro indenoquinoxaline pyrrolidine quinolone analogueMCF-7 (Breast)Not specified, but highest inhibitory potency in the seriesNot specified[3]
HeLa (Cervical)Significant inhibitionNot specified[3]
Pyrido[1,2-a]imidazo[4,5-g]quinoxaline-6,11-dione Heterocyclic quinoxaline derivativeMKN 45 (Gastric)0.073Not specified[4]

Note: The Selectivity Index (SI) is calculated as the ratio of the IC50 value against a normal cell line to the IC50 value against a cancer cell line. A higher SI value indicates greater selectivity for cancer cells.

Structure-Activity Relationship (SAR): Unraveling the Determinants of Potency

The data presented above highlights key structure-activity relationships that govern the cytotoxic effects of indenoquinoxaline derivatives. For instance, the work on spiro-indeno[1,2-b]quinoxalines demonstrates that both the size of the spiro ring and the nature of the terminal aromatic substituent significantly influence potency and selectivity[2]. The decahydrospiro derivatives generally exhibit better anticancer activities than their hexahydrospiro counterparts[2]. Furthermore, the addition of a chlorinated phenyl group, as seen in compound 6b , leads to the highest cytotoxic activity in that series[2]. In another series, the presence of a furan-2-yl substituent in compound 4a conferred an optimal cytotoxic profile in terms of both potency and selectivity[2].

Mechanistic Insights: How Indenoquinoxalines Induce Cell Death

The cytotoxic effects of indenoquinoxaline compounds are often mediated by their ability to induce programmed cell death, or apoptosis, and to interfere with the cell cycle machinery.

Induction of Apoptosis

Many indenoquinoxaline derivatives have been shown to trigger apoptosis in cancer cells through the intrinsic (mitochondrial) pathway. This is often characterized by:

  • Activation of Caspases: Compound 10a , for example, induces apoptosis through the activation of caspase-3 and -7[1].

  • Modulation of Bcl-2 Family Proteins: This same compound leads to an increase in the expression of pro-apoptotic proteins Bad and Bax, while decreasing the expression of the anti-apoptotic protein Bcl-2[1].

  • Generation of Reactive Oxygen Species (ROS): Some derivatives, like compound 9e , induce apoptosis through a mechanism mediated by ROS[3].

The following diagram illustrates the intrinsic apoptosis pathway often targeted by indenoquinoxaline compounds.

IntrinsicApoptosis Indenoquinoxaline Indenoquinoxaline Compound Bax_Bak Bax/Bak Activation Indenoquinoxaline->Bax_Bak Bcl2 Bcl-2 Inhibition Indenoquinoxaline->Bcl2 Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Bax_Bak->Mitochondrion Bcl2->Mitochondrion Inhibits Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) Cytochrome_c->Apoptosome Caspase3 Caspase-3 Activation Apoptosome->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis CDK2_Inhibition cluster_G1 G1 Phase cluster_S S Phase G1_checkpoint G1 Checkpoint CyclinE_CDK2 Cyclin E / CDK2 Complex G1_checkpoint->CyclinE_CDK2 DNA_Replication DNA Replication Rb_E2F Rb-E2F Complex CyclinE_CDK2->Rb_E2F Phosphorylates Cell_Cycle_Arrest Cell Cycle Arrest CyclinE_CDK2->Cell_Cycle_Arrest Indenoquinoxaline Indenoquinoxaline (e.g., Compound 6b) Indenoquinoxaline->CyclinE_CDK2 Inhibits Indenoquinoxaline->Cell_Cycle_Arrest pRb Phosphorylated Rb (Inactive) Rb_E2F->pRb E2F Free E2F pRb->E2F Releases E2F->DNA_Replication Promotes

Caption: Inhibition of the G1/S transition by indenoquinoxaline-mediated CDK2 inhibition.

Experimental Protocols: A Guide to Assessing Cytotoxicity and Apoptosis

To ensure the reproducibility and validity of cytotoxicity studies, standardized protocols are essential. The following are detailed, step-by-step methodologies for the MTT assay to assess cell viability and the Annexin V-FITC/PI assay to detect apoptosis.

MTT Assay for Cell Viability

This colorimetric assay is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Cancer cell lines of interest

  • Complete culture medium

  • Indenoquinoxaline compounds (dissolved in a suitable solvent, e.g., DMSO)

  • MTT solution (5 mg/mL in PBS, sterile-filtered)

  • Solubilization solution (e.g., DMSO, or a solution of 10% SDS in 0.01 M HCl)

  • 96-well microplates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the indenoquinoxaline compounds in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the compounds at various concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a blank control (medium only).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C, until purple formazan crystals are visible.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well. Mix thoroughly by gentle shaking or pipetting to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using a suitable software.

MTT_Assay_Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate_24h_1 Incubate 24h Seed_Cells->Incubate_24h_1 Add_Compounds Add Indenoquinoxaline Compounds (Serial Dilutions) Incubate_24h_1->Add_Compounds Incubate_Exposure Incubate for Exposure Period (e.g., 48h) Add_Compounds->Incubate_Exposure Add_MTT Add MTT Solution Incubate_Exposure->Add_MTT Incubate_MTT Incubate 2-4h Add_MTT->Incubate_MTT Solubilize Add Solubilization Solution Incubate_MTT->Solubilize Read_Absorbance Read Absorbance at 570 nm Solubilize->Read_Absorbance Analyze_Data Calculate % Viability and IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Experimental workflow for the MTT cytotoxicity assay.

Annexin V-FITC/PI Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane, where it can be detected by fluorescein isothiocyanate (FITC)-conjugated Annexin V. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

Materials:

  • Treated and untreated cancer cells

  • Annexin V-FITC/PI Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Preparation: After treating the cells with the indenoquinoxaline compounds for the desired time, harvest both the adherent and floating cells.

  • Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.

Conclusion and Future Directions

Indenoquinoxaline derivatives represent a highly promising class of cytotoxic agents with significant potential for the development of novel anticancer therapies. Their diverse mechanisms of action, including the induction of apoptosis and cell cycle arrest, coupled with the tunability of their chemical structure, offer a rich platform for further investigation. The comparative data and detailed protocols provided in this guide are intended to serve as a valuable resource for researchers in the field. Future efforts should focus on expanding the library of indenoquinoxaline compounds and evaluating their efficacy and safety in preclinical and clinical settings. A deeper understanding of their molecular targets and signaling pathways will be crucial for the rational design of next-generation derivatives with enhanced potency and selectivity, ultimately contributing to the advancement of cancer treatment.

References

  • New spiro-indeno[1,2-b]quinoxalines clubbed with benzimidazole scaffold as CDK2 inhibitors for halting non-small cell lung cancer; stereoselective synthesis, molecular dynamics and structural insights. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Annexin V PI Staining Guide for Apoptosis Detection. (2024, November 12). Boster Biological Technology. Retrieved from [Link]

  • Yoo, H. W., Lee, Y. S., Suh, M. E., Kim, D. J., & Park, S. W. (1998). Cytotoxic Effects of Quinoxaline Derivatives on Human Cancer Cell Lines. Archiv der Pharmazie, 331(10), 331–333. Retrieved from [Link]

  • Investigation of the Structure-Activity Relationships of Aza-A-Ring Indenoisoquinoline Topoisomerase I Poisons. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Discovery of Indeno[1,2-b]quinoxaline Derivatives as Potential Anticancer Agents. (n.d.). ResearchGate. Retrieved from [Link]

  • Arumugam, N., Al-Dhabi, N. A., & Ponnuswamy, S. (2018). Novel phenyl and thiophene dispiro indenoquinoxaline pyrrolidine quinolones induced apoptosis via G1/S and G2/M phase cell cycle arrest in MCF-7 cells. New Journal of Chemistry, 42(13), 10834–10845. Retrieved from [Link]

  • Tseng, C. H., Chen, Y. L., Lu, P. J., Chen, Y. L., & Tzeng, C. C. (2016). Discovery of indeno[1,2-b]quinoxaline derivatives as potential anticancer agents. European Journal of Medicinal Chemistry, 109, 27–40. Retrieved from [Link]

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Bridging the Computational-Experimental Divide: A Guide to Validating Molecular Docking with Binding Assays

Author: BenchChem Technical Support Team. Date: January 2026

Molecular docking has emerged as a cornerstone in contemporary drug discovery, offering a powerful computational lens to predict and analyze the interactions between small molecules and their protein targets.[1][2][3] This in silico technique accelerates the screening of vast chemical libraries, providing invaluable insights into potential binding modes and affinities.[3] However, the predictions generated by docking algorithms are, at their core, theoretical models.[2] Factors such as the intricacies of scoring functions, the dynamic nature of protein flexibility, and the influence of solvent effects can lead to discrepancies between predicted and real-world binding events.[2] Consequently, rigorous experimental validation is not merely a supplementary step but an absolute necessity to confirm computational hypotheses and guide the progression of drug development projects.[2][4]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to navigate the critical process of validating molecular docking results with experimental binding assays. We will delve into the principles of robust docking validation, offer a comparative analysis of key experimental techniques, and provide actionable protocols to ensure the scientific rigor of your findings.

The Foundation: Principles of Molecular Docking Validation

Before embarking on experimental assays, it is crucial to establish a robust validation protocol for the docking procedure itself. A primary method involves redocking a known co-crystallized ligand into its corresponding protein structure. The accuracy of the docking protocol is then assessed by calculating the Root Mean Square Deviation (RMSD) between the docked pose and the original crystallographic pose. An RMSD value below 2.0 Å is generally considered a successful reproduction of the binding mode.[5][6] This initial step ensures that the chosen docking algorithm and parameters are suitable for the target system.[5]

Another critical aspect is the evaluation of the scoring function's ability to differentiate between known active compounds and inactive "decoy" molecules.[6] This is often achieved through enrichment studies, where a set of known binders is seeded into a larger library of presumed non-binders. A reliable docking protocol should rank the known actives significantly higher than the decoys, often visualized using Receiver Operating Characteristic (ROC) curves.[6]

The Experimental Gauntlet: A Comparative Guide to Binding Assays

Once the computational methodology is validated, the next step is to experimentally measure the binding affinity of the predicted hits. A variety of biophysical techniques are available, each with its own set of advantages and limitations. The choice of assay depends on factors such as the nature of the target protein, the required throughput, and the specific information needed (e.g., kinetics, thermodynamics).

Here, we compare four widely used techniques: Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), Microscale Thermophoresis (MST), and Biolayer Interferometry (BLI).

Technique Principle Key Outputs Advantages Disadvantages
Surface Plasmon Resonance (SPR) Measures changes in refractive index near a sensor surface upon ligand binding to an immobilized protein.[7]KD (affinity), kon/koff (kinetics), thermodynamics.[7][8]Label-free, real-time data, high sensitivity (pM to mM range), provides kinetic information.[7][8]Requires immobilization of one binding partner, which can affect activity; potential for mass transport limitations.
Isothermal Titration Calorimetry (ITC) Directly measures the heat released or absorbed during a binding event.[8][9]KD (affinity), ΔH (enthalpy), ΔS (entropy), stoichiometry (n).[9][10]Label-free, in-solution measurement, provides a complete thermodynamic profile in a single experiment.[8][9]Requires large amounts of sample, lower throughput, may not be suitable for very weak or very tight binders.[8][9]
Microscale Thermophoresis (MST) Measures the directed movement of molecules in a microscopic temperature gradient, which changes upon binding.[8][9]KD (affinity).[8]Low sample consumption, can be performed in complex solutions (e.g., cell lysates), wide dynamic range (pM to mM).[8][9]Typically requires fluorescent labeling of one partner, which can alter binding; does not provide kinetic data.[7][8]
Biolayer Interferometry (BLI) Measures the interference pattern of white light reflected from the surface of a biosensor tip as molecules bind.[8]KD (affinity), kon/koff (kinetics).[8]Label-free, real-time data, high throughput (96- or 384-well plate format), less sensitive to bulk refractive index changes than SPR.[8]Requires immobilization of one binding partner; may have lower sensitivity than SPR for small molecule interactions.

It is important to note that the KD values for the same interaction measured by different techniques can sometimes vary significantly.[10][11] Therefore, understanding the nuances of each method and selecting the most appropriate one for the system under investigation is paramount.

Workflow for Robust Validation

A systematic workflow is essential for a successful validation campaign. The following diagram illustrates the key stages, from initial computational screening to experimental confirmation.

Validation_Workflow cluster_computational Computational Phase cluster_experimental Experimental Phase cluster_analysis Data Analysis & Correlation Virtual_Screening Virtual Screening of Compound Library Pose_Prediction Binding Pose Prediction Virtual_Screening->Pose_Prediction Top Candidates Scoring_Ranking Scoring and Ranking of Hits Pose_Prediction->Scoring_Ranking Primary_Assay Primary Binding Assay (e.g., SPR, MST) Scoring_Ranking->Primary_Assay Select Diverse Hits Hit_Confirmation Hit Confirmation & Dose-Response Primary_Assay->Hit_Confirmation Orthogonal_Assay Orthogonal Assay (e.g., ITC) Hit_Confirmation->Orthogonal_Assay Confirmed Hits Correlation Correlate Docking Scores with Experimental Affinity (e.g., pIC50, pKd) Orthogonal_Assay->Correlation SAR_Analysis Structure-Activity Relationship (SAR) Analysis Correlation->SAR_Analysis SAR_Analysis->Virtual_Screening Iterative Refinement

Caption: A generalized workflow for validating molecular docking results with experimental binding assays.

Experimental Protocols: A Step-by-Step Guide

To ensure reproducibility and accuracy, detailed experimental protocols are crucial. Below is a generalized protocol for a primary binding assay using Surface Plasmon Resonance (SPR).

Protocol: SPR-Based Validation of Small Molecule Binders

  • Protein Immobilization:

    • Select a suitable sensor chip (e.g., CM5 for amine coupling).

    • Activate the sensor surface with a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

    • Inject the purified target protein over the activated surface to achieve the desired immobilization level.

    • Deactivate any remaining active esters with an injection of ethanolamine.

    • A reference flow cell should be prepared in the same way but without protein immobilization to subtract non-specific binding and bulk refractive index changes.

  • Ligand Preparation:

    • Prepare a stock solution of the small molecule compound in a suitable solvent (e.g., DMSO).

    • Create a dilution series of the compound in the running buffer. Ensure the final DMSO concentration is consistent across all samples and is low enough to not affect the assay (typically <1%).

  • Binding Analysis:

    • Equilibrate the system by flowing running buffer over both the protein and reference flow cells until a stable baseline is achieved.

    • Inject the different concentrations of the small molecule over the flow cells for a defined association time.

    • Follow with an injection of running buffer to monitor the dissociation phase.

    • After each cycle, regenerate the sensor surface with a suitable regeneration solution to remove the bound ligand, ensuring the surface is ready for the next injection.

  • Data Analysis:

    • Subtract the signal from the reference flow cell from the signal of the active flow cell.

    • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (KD).

Bridging the Data: Correlating Docking Scores and Experimental Affinities

A key objective of the validation process is to determine if a correlation exists between the computational docking scores and the experimentally measured binding affinities (e.g., KD, Ki, or IC50). It is important to recognize that a direct, linear correlation is not always observed.[12][13][14] Docking scores are intended to rank-order compounds rather than provide precise predictions of binding free energy.[13]

However, meaningful trends can often be identified. Statistical methods such as Pearson's or Spearman's rank correlation can be used to assess the relationship between the two datasets.[15][16] A good correlation, even if not perfectly linear, can validate the docking protocol's ability to prioritize potent compounds and can be used to build more predictive Quantitative Structure-Activity Relationship (QSAR) models.[17]

Correlation_Concept cluster_data Data Sources cluster_analysis Analysis cluster_outcome Outcome Docking_Scores Docking Scores (e.g., kcal/mol) Statistical_Test Statistical Correlation Analysis (e.g., Pearson, Spearman) Docking_Scores->Statistical_Test Experimental_Data Experimental Binding Data (e.g., Ki, IC50) Experimental_Data->Statistical_Test Model_Validation Validation of Docking Protocol Statistical_Test->Model_Validation Assess Predictive Power QSAR_Development Development of Predictive QSAR Models Statistical_Test->QSAR_Development Build Structure-Activity Relationships

Caption: Conceptual diagram illustrating the correlation of computational and experimental data.

Conclusion: An Iterative Path to Discovery

The validation of molecular docking results with experimental binding assays is an indispensable component of modern, structure-guided drug discovery.[2][4] It is an iterative process where experimental data not only confirms or refutes computational predictions but also provides crucial insights to refine and improve the computational models for subsequent rounds of screening and optimization. By embracing a multi-faceted approach that combines robust computational validation, a thoughtful selection of biophysical assays, and rigorous data analysis, researchers can bridge the gap between in silico predictions and in vitro reality, ultimately accelerating the journey towards novel therapeutics.

References

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 11H-Indeno[1,2-b]quinoxalin-11-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Bench - A Commitment to Safety and Sustainability

In the fast-paced environment of research and development, where the focus is keenly fixed on discovery and innovation, the lifecycle of a chemical reagent extends far beyond its use in an experiment. The proper management and disposal of chemical waste is not merely a regulatory hurdle; it is a fundamental pillar of responsible science. It ensures the safety of laboratory personnel, protects our environment, and upholds the integrity of our institutions.

This guide provides a detailed, procedural framework for the safe disposal of 11H-Indeno[1,2-b]quinoxalin-11-one, a heterocyclic compound of significant interest in medicinal chemistry for its potential biological activities.[1][2] As researchers exploring the therapeutic potential of quinoxaline derivatives, we must apply the same level of rigor to their disposal as we do to their synthesis and application. This document moves beyond a simple checklist, delving into the causality behind each procedural step to empower you, the researcher, with the knowledge to manage chemical waste safely, efficiently, and in full compliance with regulatory standards.

Part 1: Hazard Assessment of this compound

Understanding the specific hazards of a compound is the critical first step in determining the appropriate handling and disposal protocol. This compound is a biologically active molecule, and its structural analogues have known toxicities.[3][4] Therefore, it must be treated as hazardous waste unless characterized otherwise by a certified analysis.

The primary source for hazard identification is the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

Hazard Class GHS Classification Source Implication for Handling and Disposal
Acute Oral Toxicity Category 4: H302 - Harmful if swallowed[5]Ingestion is a potential route of exposure. Strict hygiene practices are essential. Waste must be clearly labeled to prevent accidental ingestion.
Skin Corrosion/Irritation (Predicted) Category 2: H315 - Causes skin irritation[3][6]Direct skin contact must be avoided. Requires the use of nitrile gloves and a lab coat. All waste streams (solid and liquid) are considered skin irritants.
Serious Eye Damage/Irritation (Predicted) Category 1/2A: H318/H319 - Causes serious eye damage/irritation[3][6]Risk of serious eye injury upon contact. Mandates the use of safety glasses or goggles. Waste containers must be kept sealed to prevent splashes.
Specific Target Organ Toxicity (Single Exposure) (Predicted) Category 3: H335 - May cause respiratory irritation[3][6]Inhalation of the powdered form can irritate the respiratory tract. Weighing and handling should be done in a fume hood. Solid waste must be contained to prevent dust generation.
Note: Hazard data for skin, eye, and respiratory irritation is based on the parent compound 11H-Indeno[1,2-b]quinoxaline and similar quinoxaline derivatives, necessitating a cautious approach due to structural similarity.[3][6]

Part 2: The Hierarchy of Waste Management

The most effective waste management strategy prioritizes the reduction of waste at its source.[7] This approach, often referred to as the hierarchy of waste management, not only enhances safety and reduces environmental impact but also offers significant cost savings.

G cluster_0 Hierarchy of Waste Management cluster_1 Practical Application A Prevention & Source Reduction B Reuse / Redistribution A->B A_desc Order smallest quantity needed. Use microscale techniques. A->A_desc C Recycling & Reclamation B->C B_desc Share surplus material with other labs. B->B_desc D Treatment C->D C_desc Not typically applicable for this specific compound. C->C_desc E Disposal (Landfill/Incineration) D->E D_desc Neutralization (if applicable). Chemical degradation (expert use only). D->D_desc E_desc Segregation into approved hazardous waste streams. E->E_desc

Caption: The hierarchy of waste management, prioritizing source reduction.

Before proceeding to disposal, consider these waste minimization strategies:

  • Source Reduction: Order only the quantity of this compound required for your experiments.[8] Adopting microscale experimental techniques can drastically reduce the volume of waste generated.[9]

  • Inventory Management: Maintain a meticulous and up-to-date chemical inventory.[8] This prevents the over-purchase of reagents and the generation of waste from expired or unnecessary chemicals.

  • Substitution: Where scientifically viable, consider substituting hazardous chemicals with less hazardous alternatives.[10] While not always possible for a specific molecule like this, it is a core principle of green chemistry.[11][12]

Part 3: Step-by-Step Disposal Protocol

This protocol provides a direct, procedural guide for the safe segregation and disposal of waste streams containing this compound. This process must be carried out in accordance with your institution's specific Chemical Hygiene Plan (CHP) and local regulations.[13][14]

Required Personal Protective Equipment (PPE)

Proper PPE is non-negotiable. Based on the hazard assessment, the following must be worn when handling any waste containing this compound:

  • Eye Protection: Chemical safety goggles.

  • Hand Protection: Nitrile gloves. Always inspect gloves for integrity before use.

  • Body Protection: A buttoned lab coat.

  • Respiratory Protection: Not typically required if handling solutions or small quantities in a well-ventilated area. Use a certified respirator if there is a risk of aerosolization or if handling bulk powder outside of a fume hood.[15]

Waste Segregation and Container Selection

Proper segregation is the most critical step in the disposal process.[10] Improperly mixed chemicals can lead to violent reactions, the generation of toxic gases, or costly re-packing by your institution's Environmental Health and Safety (EHS) office.

G cluster_waste_type Step 1: Identify Waste Type cluster_container Step 2: Select & Label Container cluster_location Step 3: Store for Pickup Start Waste Generated (Containing this compound) Solid Solid Waste (Contaminated filter paper, gloves, weigh boats, etc.) Start->Solid Liquid Liquid Waste (Solutions in organic solvents, reaction mothers, etc.) Start->Liquid Sharps Sharps Waste (Contaminated needles, pipette tips, glassware) Start->Sharps Solid_Cont Labeled Solid Waste Bag or Drum Solid->Solid_Cont Liquid_Cont Labeled, Compatible Liquid Waste Bottle (e.g., HDPE or Glass) Liquid->Liquid_Cont Sharps_Cont Puncture-Proof Sharps Container Sharps->Sharps_Cont SAA Satellite Accumulation Area (SAA) (Secondary Containment Required) Solid_Cont->SAA Liquid_Cont->SAA Sharps_Cont->SAA

Caption: Workflow for segregation and containment of laboratory waste.

1. Solid Waste:

  • Description: Contaminated PPE (gloves, etc.), weigh paper, silica gel, and any other solid material grossly contaminated with this compound.
  • Container: Place in a designated hazardous solid waste container (typically a lined drum or a sturdy, sealable bag).
  • Causality: Segregating solids from liquids prevents leakage and simplifies the final disposal process (e.g., incineration).

2. Liquid Waste:

  • Description: Solutions containing this compound, reaction mixtures, and solvent rinses from contaminated glassware.
  • Container: Use a designated, leak-proof hazardous waste container with a screw cap. The container material must be compatible with the solvent (e.g., High-Density Polyethylene (HDPE) for many organic solvents, but glass for strong acids or certain halogenated solvents).[10]
  • Causality: Never mix incompatible waste streams. For example, do not mix halogenated and non-halogenated solvents unless your facility's waste stream allows it. Mixing can create complex, expensive-to-dispose-of waste mixtures. Keep acidic and basic waste streams separate to prevent violent neutralization reactions.[16]

3. Sharps Waste:

  • Description: Any contaminated item that can puncture skin, such as needles, syringes, Pasteur pipettes, or broken glassware.[17]
  • Container: Immediately place all sharps into a designated, puncture-resistant sharps container.[18]
  • Causality: This is a primary physical safety measure to prevent cuts and potential chemical exposure to both laboratory personnel and waste handlers.

4. Empty Containers:

  • Description: The original stock bottle of this compound.
  • Procedure: A container is not considered "empty" if it contains hazardous residue.[10] Triple-rinse the container with a suitable solvent (e.g., acetone or ethanol). The rinsate must be collected and disposed of as hazardous liquid waste. Once triple-rinsed, deface the original label completely, and dispose of the container in the appropriate solid waste stream (e.g., broken glass box).
Labeling and Storage

Accurate and complete labeling is a legal requirement under the EPA's Resource Conservation and Recovery Act (RCRA) and OSHA's Hazard Communication Standard.[17][19]

All hazardous waste containers must be labeled with:

  • The words "Hazardous Waste" .[20]

  • The full chemical name(s) of the contents. Do not use abbreviations or chemical formulas. List all components, including solvents.

  • The approximate percentages of each component.

  • The relevant hazard characteristics (e.g., Toxic, Flammable, Irritant).[20]

  • The accumulation start date (the date the first drop of waste was added to the container).

Store sealed waste containers in a designated Satellite Accumulation Area (SAA) .[8][20] This area must be at or near the point of generation and under the control of the laboratory personnel. All liquid containers must be placed in secondary containment (e.g., a spill tray) to capture any potential leaks.[21]

Part 4: Emergency Procedures - Spill Management

In the event of a spill, immediate and correct action is crucial.

  • Alert Personnel: Immediately alert others in the vicinity.

  • Isolate the Area: Secure the area to prevent others from entering.

  • Assess the Spill: For a small spill of solid powder or solution that you are trained to handle:

    • Don appropriate PPE (goggles, lab coat, double nitrile gloves).

    • Cover the spill with an appropriate absorbent material (e.g., chemical absorbent pads or vermiculite).

    • Carefully sweep the absorbed material into a dustpan and place it in a sealed, labeled hazardous waste bag or container.

    • Clean the spill area with soap and water.

    • Dispose of all cleanup materials as hazardous solid waste.

  • Seek Assistance: For large spills, or any spill you are not comfortable or equipped to handle, evacuate the area and contact your institution's EHS office immediately.

Conclusion: Fostering a Culture of Safety

The responsible disposal of this compound is a direct reflection of our commitment to professional scientific conduct. By understanding the hazards, adhering to the principles of waste minimization, and meticulously following established disposal protocols, we ensure that our pursuit of knowledge does not come at the cost of safety or environmental stewardship. This guide serves as a foundational resource, but it must be supplemented by your institution's specific policies and a continuous, proactive approach to laboratory safety.

References

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Definitive Guide to Personal Protective Equipment for Handling 11H-Indeno[1,2-b]quinoxalin-11-one

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my primary goal is to empower your research by ensuring that innovative science is conducted under the highest safety standards. This guide moves beyond a simple checklist, providing a deep, logic-driven framework for the safe handling of 11H-Indeno[1,2-b]quinoxalin-11-one. Our philosophy is that a protocol's trustworthiness comes from understanding the causality behind each step. Here, we will dissect the known and potential hazards of this compound to build a self-validating safety plan from the ground up.

Hazard Analysis: Understanding the Adversary

This compound (CAS No. 6954-91-2) is a heterocyclic organic compound belonging to the quinoxaline family.[1] While specific toxicological data is limited, the available information and the structure's relation to other polycyclic aromatic and nitrogen-containing systems demand a cautious and thorough approach.

  • Primary Hazard: The globally harmonized system (GHS) classification for this compound indicates it is "Harmful if swallowed," falling under Acute Toxicity, Oral (Category 4).[1] This is the most definitively established risk.

  • Inferred Hazards: Structurally similar compounds, such as the parent 11H-Indeno[1,2-b]quinoxaline, are classified as causing skin irritation, serious eye damage, and potential respiratory irritation.[2] A safety data sheet for the related compound quinoxaline also lists serious eye and potential respiratory irritation as hazards.[3] Given these precedents, it is scientifically prudent to assume this compound may present similar risks until proven otherwise.

Therefore, our protective strategy must be built to defend against acute oral toxicity, and potential dermal, ocular, and respiratory hazards.

The Core Defense: Personal Protective Equipment (PPE)

PPE is the final barrier between the researcher and the chemical hazard.[4][5] Its selection must be directly informed by the risk profile established above. The following table outlines the minimum required PPE for various laboratory operations involving this compound.

Laboratory Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing & Handling Solid Chemical Splash Goggles & Face ShieldNitrile Gloves (Double-gloving recommended)Fully-fastened Lab CoatWork within a certified Chemical Fume Hood
Preparing Solutions Chemical Splash Goggles & Face ShieldNitrile GlovesFully-fastened Lab CoatWork within a certified Chemical Fume Hood
Post-Handling Decontamination Chemical Splash GogglesNitrile GlovesFully-fastened Lab CoatNot required if conducted in a fume hood
Spill Cleanup (Solid Powder) Chemical Splash Goggles & Face ShieldHeavy-duty Nitrile or Neoprene GlovesLab Coat or Chemical ApronN95 Respirator (minimum)

Due to the high potential for serious eye irritation or damage based on analogous compounds, robust eye protection is critical.[2][3]

  • Chemical Splash Goggles: Standard safety glasses are insufficient as they do not protect against splashes or fine airborne particulates.[4] You must wear fully-sealed chemical splash goggles that conform to ANSI Z87.1 standards.[6]

  • Face Shield: When handling larger quantities (>1 gram) of the solid or any volume of a solution where a splash is possible, a face shield must be worn over the chemical splash goggles.[6][7] This provides a secondary layer of protection for the entire face.

  • Gloves: Nitrile gloves are the standard for incidental contact with a wide range of chemical solids and solvents.[7] For handling this compound, double-gloving is recommended to provide an extra layer of security against tears and potential permeation. Always inspect gloves for any signs of damage before use and remove them immediately using the proper technique if contact is suspected.

  • Lab Coat: A long-sleeved, fully-fastened lab coat is mandatory to protect skin and personal clothing from contamination.[5][8]

  • Personal Attire: Always wear long pants and fully enclosed, liquid-resistant shoes in the laboratory.[5][8] This foundational layer of protection is a prerequisite for any chemical handling.

The primary and most effective method for mitigating inhalation risk is not a mask, but an engineering control.

  • Chemical Fume Hood: All handling of solid this compound, including weighing and solution preparation, must be performed inside a certified chemical fume hood.[8] This captures airborne particles at the source, protecting both the user and others in the lab.

  • Respirators: In the rare event that handling must occur outside of a fume hood or during a significant spill cleanup where dust may be generated, respiratory protection is required. An N95 respirator is the minimum standard for filtering fine particulates.[9] Personnel must be properly fit-tested and trained before using any respirator.[6]

Operational Plan: From Bench to Disposal

A safe protocol is a complete workflow. The following diagram illustrates the essential steps for handling this compound from initial preparation through final disposal.

Safe_Handling_Workflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase cluster_disposal Waste Management Risk_Assessment 1. Risk Assessment (Review SDS & Hazards) PPE_Donning 2. Don PPE (Goggles, Coat, Gloves) Risk_Assessment->PPE_Donning Fume_Hood 3. Work in Fume Hood PPE_Donning->Fume_Hood Weighing 4. Weigh Compound (Use anti-static weigh boat) Fume_Hood->Weighing Solubilization 5. Prepare Solution Weighing->Solubilization Decontaminate 6. Decontaminate Surfaces (e.g., 70% Ethanol) Solubilization->Decontaminate PPE_Doffing 7. Remove PPE (Gloves last) Decontaminate->PPE_Doffing Hand_Wash 8. Wash Hands Thoroughly PPE_Doffing->Hand_Wash Waste_Collection 9. Collect Waste (Solid & Liquid Separate) PPE_Doffing->Waste_Collection Labeling 10. Label Container ('Hazardous Waste', Chemical Name) Waste_Collection->Labeling Storage 11. Store in Satellite Area Labeling->Storage

A workflow diagram for the safe handling and disposal of this compound.

Emergency & Disposal Protocols

Spill Response (Solid Powder):

  • Alert personnel in the immediate area and evacuate if necessary.

  • Wearing the appropriate PPE (including N95 respirator), gently cover the spill with an absorbent material to prevent dust from becoming airborne.

  • Carefully sweep the material into a dedicated hazardous waste container. Avoid aggressive actions that could create dust clouds.

  • Decontaminate the area with a suitable solvent, collecting all cleaning materials as hazardous waste.

Waste Disposal: Under no circumstances should this chemical or its containers be disposed of in standard trash or down the drain.[8]

  • Solid Waste: All contaminated solid materials (gloves, weigh boats, paper towels, etc.) must be collected in a clearly labeled, sealed hazardous waste container.[8]

  • Liquid Waste: Solutions containing this compound must be collected in a separate, labeled, and sealed hazardous waste container. Do not mix with other solvent waste streams unless compatibility is confirmed.[8]

  • Final Disposal: All waste must be disposed of through a licensed hazardous waste disposal facility, likely via high-temperature incineration, which is the standard for such organic compounds.[8][10]

By integrating this comprehensive safety and handling protocol into your laboratory's standard operating procedures, you can confidently advance your research while maintaining the highest level of personal and environmental safety.

References

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  • A General Method for the Synthesis of 11H-Indeno[1,2-B]Quinoxalin- 11-Ones... . Bentham Science Publishers. [Link]

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Retrosynthesis Analysis

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11H-Indeno[1,2-b]quinoxalin-11-one
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11H-Indeno[1,2-b]quinoxalin-11-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.